Tpcs2A
Description
Properties
CAS No. |
501083-97-2 |
|---|---|
Molecular Formula |
C44H32N4O6S2 |
Molecular Weight |
776.9 g/mol |
IUPAC Name |
4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H32N4O6S2/c49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54) |
InChI Key |
MVBCOYVJSZKRIV-UHFFFAOYSA-N |
SMILES |
C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |
Canonical SMILES |
C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TPCS2a; Tetraphenyl chlorin disulfonate; Amphinex |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Tpcs2A Photochemical Internalization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photochemical Internalization (PCI) is a light-inducible drug delivery technology that facilitates the cytosolic entry of macromolecular therapeutics that are otherwise entrapped in endosomes and lysosomes. At the heart of this technology is the photosensitizer, disulfonated tetraphenyl chlorin (Tpcs2A), also known as fimaporfin. This technical guide provides an in-depth exploration of the mechanism of this compound-mediated PCI, offering a valuable resource for researchers and professionals in drug development. The technology is based on the use of photosensitizers that localize in endocytic vesicles and, upon activation by light, induce the release of macromolecules from these vesicles.[1][2]
The Core Mechanism: From Endocytosis to Cytosolic Delivery
The mechanism of this compound photochemical internalization is a multi-step process that leverages cellular uptake pathways and the photophysical properties of this compound to achieve spatiotemporally controlled drug release.
-
Cellular Uptake and Endosomal Sequestration : this compound, often co-administered with a therapeutic macromolecule, is taken up by cells through endocytosis.[1][2] Due to its amphiphilic nature, this compound localizes to the membranes of endocytic vesicles, including endosomes and lysosomes.[3][4] This sequestration within the endo-lysosomal compartment is a critical prerequisite for the PCI mechanism.[1][2]
-
Photoactivation and Generation of Reactive Oxygen Species (ROS) : Upon illumination with light of a specific wavelength (this compound has an absorption peak around 652 nm), the this compound molecule absorbs a photon and transitions to an excited singlet state.[1] It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state this compound can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a primary mediator of PCI.[5]
-
Endo-lysosomal Membrane Disruption : The generated singlet oxygen is a potent oxidizing agent with a short lifetime and a limited diffusion radius.[5] Its generation in close proximity to the endo-lysosomal membrane leads to the oxidation of lipids and proteins within the membrane.[5] This photo-oxidation compromises the integrity of the membrane, leading to its rupture and the formation of pores.
-
Cytosolic Release of Therapeutics : The disruption of the endo-lysosomal membrane allows the co-internalized therapeutic macromolecules to escape into the cytosol, where they can reach their intracellular targets and exert their biological effect.[1][2][4] This targeted release avoids the degradation of the therapeutic agent that would typically occur within the harsh environment of the lysosome.
Quantitative Data
The efficiency of this compound-mediated PCI is dependent on several factors, including the concentration of this compound, the light dose, and the cell type. The following tables summarize key quantitative parameters reported in the literature.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Conditions | Reference |
| Absorption Maximum (Q-band) | ~652 nm | In solution | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | In deuterated methanol | [3] |
Table 2: Experimental Parameters for this compound PCI in vitro
| Cell Line | This compound Concentration | Light Source | Light Dose | Outcome | Reference |
| WiDr | Not specified | Not specified | Not specified | Enhanced cytotoxicity of saporin | [1] |
| CT26.CL25 | Not specified | Not specified | Not specified | Increased EGFP expression from plasmid | [1] |
| A375-GFP | Not specified | Not specified | Not specified | Induced gene silencing by siRNA | [1] |
| HN5 | Not specified | 405 nm irradiation | Not specified | Synergistic increase in saporin toxicity | [3] |
Table 3: Clinical Trial Parameters for this compound PCI
| Parameter | Value | Details | Reference |
| This compound Starting Dose | 0.25 mg/kg | Intravenous injection | [6] |
| Bleomycin Dose | 15,000 IU/m² | Intravenous infusion | [6] |
| Light Source | 652 nm laser | Surface illumination | [6] |
| Light Dose | 60 J/cm² | Fixed dose | [6] |
| Maximum Tolerated Dose (MTD) of this compound | 1.0 mg/kg | In combination with bleomycin | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of PCI experiments. Below are representative protocols for key in vitro experiments.
Protocol 1: In Vitro this compound Photochemical Internalization of a Macromolecule
This protocol describes a general procedure for assessing the PCI-mediated delivery of a macromolecular drug, such as the toxin saporin.
1. Cell Culture and Seeding:
- Culture the chosen cell line (e.g., HN5) in appropriate media and conditions.
- Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
2. Incubation with this compound and Macromolecule:
- Prepare a stock solution of this compound.
- The day after seeding, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 0.5 µg/mL) and the macromolecule of interest (e.g., 25 nM saporin).
- Incubate the cells for 18-24 hours to allow for cellular uptake.
3. Chase Period and Illumination:
- Wash the cells twice with fresh, drug-free medium.
- Add fresh medium and incubate for a chase period of 1-4 hours to ensure the photosensitizer has localized to endo-lysosomal compartments.
- Expose the cells to light from a suitable light source (e.g., a LumiSource® lamp with a 435 nm peak or a 652 nm laser) for a defined period to deliver a specific light dose. Control wells should be kept in the dark.
4. Assessment of Cytotoxicity/Biological Effect:
- Incubate the cells for a further 24-72 hours post-illumination.
- Assess cell viability using a standard assay such as the MTT or CellTiter-Glo® assay.
- The biological effect of the delivered macromolecule (e.g., protein synthesis inhibition by saporin) can also be quantified.
A[label="1. Seed Cells"];
B[label="2. Incubate with this compound\nand Macromolecule (18-24h)"];
C [label="3. Wash and Chase (1-4h)"];
D [label="4. Light Exposure"];
E [label="5. Incubate (24-72h)"];
F [label="6. Assess Biological Effect"];
G [label="Control (No Light)"];
A -> B -> C -> D -> E -> F;
C -> G -> E;
}
Protocol 2: Quantification of Cellular Uptake and Localization
This protocol outlines a method to determine the cellular uptake and subcellular localization of this compound using fluorescence microscopy.
1. Cell Preparation:
- Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
2. Incubation with this compound and Organelle Stains:
- Incubate cells with this compound as described in Protocol 1.
- In the final 30-60 minutes of incubation, add a fluorescent probe for a specific organelle (e.g., LysoTracker® Green for lysosomes).
- Wash the cells with fresh medium.
3. Fluorescence Microscopy:
- Image the cells using a confocal microscope.
- Use appropriate excitation and emission wavelengths for this compound (red fluorescence) and the organelle stain.
- Acquire images in both channels to assess the co-localization of this compound with the specific organelle.
4. Image Analysis:
- Quantify the co-localization using image analysis software (e.g., ImageJ with a co-localization plugin) to determine the extent of this compound localization in endo-lysosomal compartments.
Signaling Pathways and Logical Relationships
The primary mechanism of this compound PCI is the direct photo-oxidation of endo-lysosomal membranes. While this is a direct physical process, downstream cellular signaling pathways can be activated in response to the treatment.
Conclusion
This compound-mediated photochemical internalization is a powerful and versatile technology for the intracellular delivery of macromolecules. Its mechanism, centered on the light-induced generation of reactive oxygen species and subsequent disruption of endo-lysosomal membranes, allows for precise spatial and temporal control over drug release. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is essential for the continued development and application of this promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photophysical and photobiological properties of a sulfonated chlorin photosensitiser this compound for photochemical internalisation (PCI) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Photoinduced Endosomal Escape Mechanism: A View from Photochemical Internalization Mediated by CPP-Photosensitizer Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfonated tetraphenyl chlorin (this compound)-induced photochemical internalisation of bleomycin in patients with solid malignancies: a phase 1, dose-escalation, first-in-man trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Tpcs2A (Fimaporfin)-Mediated Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tpcs2A, also known as fimaporfin, is a potent photosensitizer at the forefront of advanced drug delivery systems. Its primary mechanism of action revolves around a technology known as Photochemical Internalization (PCI), a light-inducible method for releasing therapeutic agents from endo-lysosomal compartments into the cytosol of target cells. This guide provides an in-depth exploration of the molecular and cellular processes underpinning this compound-mediated PCI, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Fimaporfin and Photochemical Internalization (PCI)
Fimaporfin (this compound) is a synthetic, amphiphilic, disulfonated tetraphenyl chlorin photosensitizer.[1][2][3] It is a mixture of three isomers: fimaporfin A (this compound), fimaporfin B, and fimaporfin C.[4] The amphiphilic nature of fimaporfin allows it to associate with cellular membranes.[5]
The core technology enabled by fimaporfin is Photochemical Internalization (PCI). PCI is a targeted drug delivery strategy that enhances the cytosolic uptake of therapeutic molecules that are otherwise sequestered and degraded within endosomes and lysosomes.[6][7][8] This process is particularly crucial for macromolecules like certain chemotherapeutics, antibodies, and nucleic acids, which enter cells via endocytosis.[9] The PCI process involves two key components: the photosensitizer (fimaporfin) and a light source of a specific wavelength.[6]
The Molecular and Cellular Mechanism of Action
The mechanism of this compound-mediated drug delivery can be dissected into a series of sequential steps, initiated by the co-administration of fimaporfin and the therapeutic agent, and culminating in the cytosolic release of the drug.
Cellular Uptake and Subcellular Localization
Following administration, both fimaporfin and the therapeutic cargo are taken up by target cells through endocytosis.[8] Due to its amphiphilic properties, fimaporfin integrates into the membranes of the newly formed endocytic vesicles.[5] As these vesicles mature into late endosomes and lysosomes, fimaporfin remains localized within their membranes.[3][4] The therapeutic drug is co-localized within the lumen of these same vesicles.[1]
Photoactivation and Generation of Reactive Oxygen Species (ROS)
The critical step in PCI is the application of light at a wavelength corresponding to the absorption maximum of fimaporfin, which is approximately 652 nm.[2] Upon illumination, the photosensitizer absorbs photons and transitions to an excited triplet state. This excited state fimaporfin then transfers its energy to molecular oxygen (O₂) present in the surrounding environment, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[5][10]
The lifetime of singlet oxygen is very short, and its radius of action is limited to approximately 10-20 nm.[5] This spatial confinement ensures that the oxidative damage is highly localized to the immediate vicinity of the photosensitizer, i.e., the endo-lysosomal membranes.[5]
Endosomal Escape and Cytosolic Drug Release
The generated ROS induce oxidative damage to the lipids and proteins of the endo-lysosomal membranes, leading to their destabilization and rupture.[7][10] This photochemical disruption of the vesicular membrane integrity allows the entrapped therapeutic agent to be released into the cytoplasm, thereby escaping the degradative fate within the lysosome.[6][8] Once in the cytosol, the drug is free to reach its intracellular target of action, such as the nucleus or ribosomes, and exert its therapeutic effect.[8]
Experimental Evidence and Quantitative Data
The efficacy of this compound-mediated PCI has been demonstrated in numerous preclinical studies. A key example is its use in enhancing the potency of the chemotherapeutic agent bleomycin in head and neck squamous cell carcinoma (HNSCC) cells.[1]
Table 1: Enhanced Efficacy of Bleomycin with Fimaporfin-PCI in HNSCC Cells
| Treatment Group | Bleomycin Concentration | Light Irradiation | Result | Reference |
| Bleomycin alone | 2.0 µM | No | ~25% cell death | [1] |
| Fimaporfin-PCI + Bleomycin | 0.1 µM | Yes | ~75% cell death | [1] |
This table summarizes the significant dose reduction of bleomycin required to achieve the same level of cytotoxicity when combined with fimaporfin-mediated PCI.
Table 2: Cytotoxicity of Fimaporfin in UT-SCC-5 Cells
| Fimaporfin Concentration (µg/mL) | Light Irradiation | Cell Viability / Surviving Fraction | Assay | Time Point | Reference |
| 0.1 - 0.5 | No | High survival | MTT | 48 hours | [5][11] |
| 0.1 - 0.3 | No | ~90% surviving fraction | CFA | 12 days | [5][11] |
| 0.2 | Yes (0.3 J/cm²) | 93.14 ± 2.93% surviving fraction | CFA | 12 days | [12] |
This table illustrates the low intrinsic cytotoxicity of fimaporfin in the absence of light, a crucial safety feature of this technology.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments used to evaluate the efficacy of this compound-mediated PCI.
Cell Culture and Reagents
-
Cell Line: UT-SCC-5 (human tongue squamous cell carcinoma) is a commonly used cell line for HNSCC studies.[1]
-
Photosensitizer: Fimaporfin (this compound) is dissolved in an appropriate solvent as per the manufacturer's instructions to create a stock solution.
-
Therapeutic Agent: Bleomycin or other drugs of interest are prepared at the desired concentrations.
In Vitro PCI Procedure
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, petri dishes for microscopy) and allow them to adhere overnight.
-
Incubation: Co-incubate the cells with fimaporfin and the therapeutic agent for a specified period (e.g., 18-24 hours) to allow for cellular uptake.
-
Wash: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound drug and photosensitizer.
-
Light Exposure: Irradiate the cells with a light source emitting at the appropriate wavelength (e.g., 652 nm for fimaporfin) and a defined light dose.
-
Post-Irradiation Incubation: Return the cells to the incubator for a further period (e.g., 24-72 hours) before assessing the outcome.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Colony Forming Assay (CFA): This assay assesses the long-term survival and proliferative capacity of cells after treatment.
Clinical Development and Future Perspectives
Fimaporfin-based PCI is currently being evaluated in clinical trials for various cancer indications, including bile duct cancer and head and neck cancer.[1][12] The technology has also shown promise in enhancing the efficacy of cancer vaccines by promoting the cytosolic delivery of antigens to antigen-presenting cells, thereby stimulating a more robust T-cell response.[13][14]
The future of this compound-mediated drug delivery lies in its potential to be combined with a wide array of therapeutic molecules to treat various diseases. Further research is focused on optimizing light delivery to deeper tissues and exploring novel drug combinations to expand the therapeutic applications of this innovative technology.
Conclusion
This compound (fimaporfin) is a key enabling molecule for the Photochemical Internalization drug delivery platform. Its mechanism of action, centered on light-induced, localized ROS production and subsequent endo-lysosomal escape, offers a powerful strategy to overcome a critical barrier in drug delivery. The ability to achieve significant therapeutic enhancement at lower drug concentrations, as evidenced by the bleomycin studies, highlights the potential of this technology to improve treatment efficacy and reduce side effects. For researchers and drug development professionals, understanding the core principles and experimental validation of this compound-mediated PCI is crucial for harnessing its full therapeutic potential.
References
- 1. Photochemical Internalization with Fimaporfin: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C44H32N4O6S2 | CID 44177671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical internalization - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoinduced Endosomal Escape Mechanism: A View from Photochemical Internalization Mediated by CPP-Photosensitizer Conjugates [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fimaporfin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
Subcellular Localization of TPC2 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subcellular localization of Two Pore Segment Channel 2 (TPC2) in cancer cells. TPC2, an ion channel primarily permeable to Ca2+ and Na+, plays a crucial role in various cellular processes that are often dysregulated in cancer, including proliferation, migration, invasion, angiogenesis, and autophagy.[1][2] Understanding the precise subcellular location of TPC2 is paramount for elucidating its function in oncogenesis and for the development of targeted cancer therapies.
Subcellular Localization of TPC2 in Cancer Cells
TPC2 is predominantly localized to the membranes of acidic organelles within the endolysosomal system.[1][2] This includes late endosomes and lysosomes.[1][3] In specialized cells like melanoma cells, TPC2 is also found on melanosomes, which are lysosome-related organelles.[2][3]
While the qualitative localization of TPC2 is well-established, quantitative data on the percentage distribution of TPC2 between different organelles in various cancer cell lines is not extensively reported in the current literature. The following table summarizes the observed subcellular localization of TPC2 in different cancer cell types based on qualitative and semi-quantitative assessments from published studies.
| Cancer Cell Line | Cancer Type | Subcellular Localization | Method of Determination | Reference(s) |
| HeLa | Cervical Cancer | Late Endosomes, Lysosomes | Overexpression of TPC2, Immunofluorescence | [1][2] |
| 4T1 | Breast Cancer | Late Endosomes, Lysosomes | Overexpression of TPC2, Immunofluorescence | [1][2] |
| MDA-MB-468 | Breast Cancer | Endolysosomal System | Knockdown of TPC2 | [2] |
| Various Breast Cancer Lines | Breast Cancer | Endolysosomal System | General expression studies | [2] |
| MNT-1 | Melanoma | Melanosomes, Late Endosomes, Lysosomes | Knockout of TPC2 | [1] |
| CHL1, B16-F10 | Melanoma | Melanosomes, Late Endosomes, Lysosomes | Knockout of TPC2 | [1] |
| RIL175 | Hepatocellular Carcinoma | Endolysosomal System | Knockdown of TPC2 | [1] |
| T24 | Bladder Cancer | Endolysosomal System | Knockdown of TPC2 | [1] |
Note: The studies cited primarily use immunofluorescence microscopy and genetic modifications (knockdown, knockout, or overexpression) to determine the localization of TPC2. While these methods provide strong evidence for its presence in late endosomes and lysosomes, they do not typically offer a precise quantitative ratio of the protein's distribution between these compartments.
Key Signaling Pathways Involving TPC2 in Cancer
The subcellular localization of TPC2 on endolysosomes and lysosomes places it at a critical nexus for integrating various signaling pathways that are fundamental to cancer progression.
TPC2 in Angiogenesis
TPC2 is a key component of the signaling pathway that mediates vascular endothelial growth factor (VEGF)-induced angiogenesis.[2] In this pathway, VEGF binding to its receptor, VEGFR2, triggers the production of nicotinic acid adenine dinucleotide phosphate (NAADP), which in turn activates TPC2 on the lysosomal membrane to release Ca2+. This localized Ca2+ signal is essential for promoting the proliferation of endothelial cells, a critical step in the formation of new blood vessels that supply tumors.[2]
Caption: TPC2-mediated signaling pathway in angiogenesis.
TPC2 and mTOR Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival, and its signaling pathway is often hyperactivated in cancer. TPC2 is regulated by mTOR complex 1 (mTORC1), which under nutrient-rich conditions, localizes to the lysosomal surface and inhibits TPC2 activity.[2] Conversely, inhibition of mTORC1 (e.g., by starvation or pharmacological inhibitors like rapamycin) leads to the activation of TPC2 and subsequent Ca2+ release from the lysosome. This interplay between mTOR and TPC2 is crucial for cellular processes like autophagy.[2]
Caption: Regulation of TPC2 by the mTOR signaling pathway.
Experimental Protocols
Determining the subcellular localization of TPC2 in cancer cells requires specific and robust experimental techniques. Below are detailed protocols for two common methods: immunofluorescence co-localization analysis and subcellular fractionation followed by Western blotting.
Immunofluorescence Co-localization Analysis of TPC2 with Organelle Markers
This method allows for the visualization of TPC2 within the cellular context and its co-localization with known markers of late endosomes (e.g., RAB7) and lysosomes (e.g., LAMP1).
Materials:
-
Cancer cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies: anti-TPC2, anti-LAMP1 (lysosomal marker), anti-RAB7 (late endosome marker)
-
Fluorophore-conjugated secondary antibodies (with contrasting colors, e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Fixation:
-
Seed cancer cells onto sterile glass coverslips in a petri dish and culture until they reach 50-70% confluency.
-
Gently wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibodies (anti-TPC2 and either anti-LAMP1 or anti-RAB7) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Staining and Mounting:
-
Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a confocal microscope.
-
Capture images of TPC2, the organelle marker, and DAPI staining in separate channels.
-
Merge the images to observe co-localization (yellow in an overlay of green and red channels).
-
Quantify the degree of co-localization using image analysis software to calculate a Pearson's correlation coefficient.
-
Subcellular Fractionation and Western Blotting
This biochemical approach allows for the separation of different cellular organelles, enabling the detection of TPC2 in specific fractions by Western blotting.
Caption: Workflow for subcellular fractionation to isolate endolysosomal compartments.
Materials:
-
Cultured cancer cells
-
Homogenization buffer (e.g., 250 mM sucrose, 3 mM imidazole, pH 7.4, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuges (low-speed, high-speed, and ultracentrifuge)
-
Density gradient medium (e.g., OptiPrep™ or Percoll®)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibodies: anti-TPC2, anti-LAMP1 (lysosomal marker), anti-RAB7 (late endosome marker), anti-Calnexin (ER marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Homogenization:
-
Harvest cultured cancer cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed (check under a microscope).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet a fraction enriched in mitochondria, lysosomes, and late endosomes.
-
The resulting supernatant contains the cytosolic and microsomal fractions.
-
-
Density Gradient Ultracentrifugation:
-
Resuspend the 20,000 x g pellet in homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient (e.g., a discontinuous OptiPrep™ gradient).
-
Centrifuge at high speed (e.g., 100,000 x g) for 2-3 hours at 4°C.
-
Carefully collect fractions from the top of the gradient.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against TPC2 and organelle-specific markers (LAMP1, RAB7, Calnexin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the distribution of TPC2 across the fractions relative to the organelle markers.
-
Conclusion
The subcellular localization of TPC2 to late endosomes and lysosomes in cancer cells is a critical determinant of its function in key oncogenic processes.[1][2] Its role in mediating Ca2+ signals in response to stimuli like VEGF and its regulation by the central metabolic sensor mTOR highlight TPC2 as a potential therapeutic target.[2] The experimental protocols detailed in this guide provide a framework for researchers to investigate the precise localization and function of TPC2 in various cancer contexts. Further quantitative studies are needed to fully elucidate the dynamic distribution of TPC2 within the endolysosomal system and how this may be altered during cancer progression and in response to therapy. This knowledge will be invaluable for the development of novel strategies to target TPC2 for cancer treatment.
References
- 1. Targeting the two-pore channel 2 in cancer progression and metastasis [explorationpub.com]
- 2. Endolysosomal Ca2+ Signaling in Cancer: The Role of TPC2, From Tumorigenesis to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Two-Pore Channel 2 (TPC2) Expression Increases the Metastatic Traits of Melanoma Cells by a Mechanism Involving the Hippo Signalling Pathway and Store-Operated Calcium Entry [mdpi.com]
Unveiling the Photophysical Profile of Tpcs2A: A Technical Guide for Researchers
For Immediate Release
OSLO, Norway – This technical guide provides a comprehensive overview of the spectroscopic properties and quantum yield of meso-tetraphenyl chlorin disulphonate (Tpcs2A), a photosensitizer with significant potential in drug delivery, particularly in the context of Photochemical Internalization (PCI) technology. This document is intended for researchers, scientists, and professionals in drug development seeking detailed photophysical data and experimental methodologies related to this compound.
This compound, a second-generation photosensitizer, exhibits favorable photophysical and photobiological characteristics for PCI, a light-inducible drug delivery technology that enhances the cytosolic uptake of macromolecular therapeutics.[1][2][3] Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), which leads to the disruption of endo/lysosomal membranes and the subsequent release of co-entrapped therapeutic agents into the cytoplasm.[3][4]
Spectroscopic and Photophysical Data
The spectroscopic properties of this compound have been characterized in various solvents to understand its behavior in different environments, mimicking physiological conditions.[5][6] The key photophysical parameters are summarized in the tables below.
| Solvent/Medium | Absorption Maxima (λ_abs_, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maxima (λ_em_, nm) | Fluorescence Quantum Yield (Φ_f_) | Fluorescence Lifetime (τ_f_, ns) | Singlet Oxygen Quantum Yield (Φ_Δ_) |
| Methanol | 413, 514, 545, 595, 650 | 503,000 (at 413 nm) | 654 | - | 8.5 | - |
| Deuterated Methanol | - | - | - | - | - | 0.62 |
| Distilled Water | - | - | - | - | Non-exponential decay | - |
| HN5 Cells | - | - | - | - | 6.0 | - |
| 10% Cremophor ELP | 652 | - | - | - | - | - |
Data compiled from multiple sources.[1][2][3][4][7]
Table 1: Spectroscopic and Photophysical Properties of this compound in Various Media. This table summarizes the key photophysical parameters of this compound, including its absorption and emission maxima, molar absorptivity, fluorescence quantum and lifetime, and singlet oxygen quantum yield in different environments. The high molar absorptivity in the Soret band (around 413 nm) and a distinct absorption peak in the red region of the spectrum (around 650-652 nm) make this compound suitable for photodynamic applications.[3][4][7] The fluorescence lifetime varies depending on the environment, with aggregation in aqueous solutions leading to non-exponential decay.[1][2] A high singlet oxygen quantum yield is crucial for its efficacy in PCI.[1][2]
Experimental Protocols
The determination of the spectroscopic and photophysical properties of this compound involves a series of standardized experimental procedures.
Synthesis of this compound
This compound is synthesized through the di-imide reduction of disulfonated tetraphenyl porphine (TPPS2a).[3][4] This method results in a mixture of three isomers with low inter-batch variation.[3][4]
Absorption and Fluorescence Spectroscopy
Absorption and fluorescence emission spectra are acquired using a spectrophotometer and a spectrofluorometer, respectively.[5][6] Stock solutions of this compound are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in the desired solvent for measurement.[7]
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_f_) is typically determined using a comparative method with a well-characterized standard. The absorbance of both the sample and the standard at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects.
Singlet Oxygen Quantum Yield Measurement
The singlet oxygen quantum yield (Φ_Δ_) can be determined by the direct observation of singlet oxygen phosphorescence at approximately 1270 nm using a sensitive near-infrared detector.[1][2]
Cellular Uptake and Localization
The intracellular localization of this compound is studied using fluorescence microscopy.[1][2] Co-localization studies with organelle-specific fluorescent probes, such as LysoTracker Green for lysosomes, are performed to determine the subcellular distribution of the photosensitizer.[2]
Photochemical Internalization (PCI) Workflow
The primary application of this compound is in Photochemical Internalization (PCI), a site-specific drug delivery technology. The workflow of PCI using this compound is depicted in the following diagram.
Figure 1: Workflow of Photochemical Internalization (PCI) with this compound.
Logical Relationship in PCI
The efficacy of PCI is dependent on the successful execution of several key steps, as illustrated in the diagram below.
Figure 2: Logical progression of events in the PCI process.
This technical guide provides a foundational understanding of the spectroscopic properties and quantum yield of this compound. For more in-depth information, readers are encouraged to consult the cited scientific literature.
References
- 1. Photophysical and photobiological properties of a sulfonated chlorin photosensitiser this compound for photochemical internalisation (PCI) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical characterization of the photosensitizers this compound and TPPS2a 1. Spectroscopic evaluation of drug--solvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of Two-Pore Channel 2 (TPC2) in Generating Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Two-Pore Channel 2 (TPC2) is a critical ion channel primarily located on the membranes of endosomes and lysosomes. While its principal function is the mobilization of intracellular calcium (Ca²⁺) stores in response to nicotinic acid adenine dinucleotide phosphate (NAADP), emerging evidence indicates an indirect yet significant role for TPC2 in the generation of reactive oxygen species (ROS). This technical guide synthesizes the current understanding of the mechanisms by which TPC2 contributes to cellular oxidative stress, details the experimental protocols used to investigate this relationship, and presents quantitative data from key studies. The interplay between TPC2-mediated Ca²⁺ signaling and the activation of ROS-producing enzymes, particularly in the context of cancer, neurodegenerative diseases, and cardiovascular conditions, will be a central focus.
Introduction: TPC2 as a Lysosomal Calcium Release Channel
TPC2 is a voltage-gated cation channel that functions as a key receptor for the second messenger NAADP.[1][2][3] Upon binding NAADP, TPC2 facilitates the release of Ca²⁺ from acidic organelles, contributing to a wide array of cellular processes including signal transduction, membrane trafficking, and autophagy.[1][3] While TPC2 itself does not directly produce ROS, its function is intricately linked to cellular redox homeostasis through its modulation of intracellular Ca²⁺ dynamics.
The Indirect Mechanism of TPC2-Mediated ROS Generation
The primary mechanism by which TPC2 influences ROS levels is through the downstream effects of the Ca²⁺ it releases. Elevated cytosolic Ca²⁺ can stimulate major ROS-producing cellular machinery, namely mitochondria and NADPH oxidases (NOX).
Mitochondrial ROS Production
A sudden influx of Ca²⁺ into the mitochondrial matrix, following its release from endolysosomes by TPC2, can disrupt the electron transport chain. This disruption leads to an increase in electron leakage and the subsequent generation of superoxide anions (O₂⁻), a primary form of ROS.[4] This process is particularly relevant in the pathophysiology of neurodegenerative disorders like Parkinson's disease, where dysregulated Ca²⁺ homeostasis is linked to mitochondrial dysfunction and oxidative stress.[4]
Activation of NADPH Oxidases (NOX)
The NOX family of enzymes are major sources of cellular ROS. Certain NOX isoforms are Ca²⁺-dependent, and their activation can be triggered by the increase in cytosolic Ca²⁺ concentration resulting from TPC2 channel opening. This TPC2-Ca²⁺-NOX signaling axis is implicated in various physiological and pathological processes. For instance, in plants, a "ROS-assisted calcium-induced calcium-release" mechanism has been proposed, involving the interplay between the TPC1 channel (a homolog of TPC2) and a respiratory burst oxidase homolog (RBOH), a type of NADPH oxidase.[5] This suggests a conserved signaling cassette that may operate in mammalian cells.
TPC2 and ROS in Pathophysiological Contexts
The connection between TPC2 and ROS is most evident in several disease states where both Ca²⁺ dysregulation and oxidative stress are key features.
Cancer
In cancer biology, TPC2 has been shown to promote angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] This process is partly mediated by the vascular endothelial growth factor (VEGF) signaling pathway. The VEGF receptor 2 (VEGFR2) activation leads to the production of NAADP, which in turn activates TPC2 to release Ca²⁺. This Ca²⁺ signal is a component of the downstream cascade that promotes endothelial cell proliferation and migration.[6] Notably, VEGF signaling is also known to involve ROS production by NADPH oxidases, suggesting a potential convergence of the TPC2-Ca²⁺ and NOX-ROS pathways in angiogenesis.[7]
Neurodegenerative Diseases
In models of Parkinson's disease, pathogenic mutations in the LRRK2 gene have been linked to exaggerated Ca²⁺ entry, a defect that can be reversed by inhibiting TPC2.[4] The prevailing hypothesis is that excessive TPC2-mediated Ca²⁺ release contributes to mitochondrial Ca²⁺ overload, leading to oxidative stress and neuronal damage.[4]
Cardiovascular Diseases
The role of TPC2 in cardiovascular health and disease is an active area of research. In the context of ischemia-reperfusion injury, it is hypothesized that TPCs may become sensitized to NAADP by oxidative stress.[8] Furthermore, the interplay between Ca²⁺ and ROS is a well-established factor in cardiac physiology and pathology, with dysregulation contributing to conditions like arrhythmias and heart failure.
Quantitative Data on TPC2 and ROS
The following tables summarize quantitative findings from studies investigating the relationship between TPC2 and ROS-related parameters.
| Cell Type/Model | TPC2 Modulation | Measured Parameter | Result | Reference |
| Mouse Model of AMD | TPC2 knockout | Retinal VEGFA levels | Reduced in knockout mice | [6] |
| Mouse Model of AMD | TPC2 knockout | Retinal IL-1β levels | Reduced in knockout mice | [6] |
| Arabidopsis Root Cells | TPC1 knockout | ROS increase upon NaCl stimulation | Attenuated in tpc1-2 mutants | [5] |
| Arabidopsis Root Cells | AtRBOHD (NADPH oxidase) knockout | ROS increase upon NaCl stimulation | Attenuated in AtrbohD mutants | [5] |
| Cell Line | Agonist/Inhibitor | Measured Parameter | Quantitative Change | Reference |
| SH-SY5Y (LRRK2 G2019S) | Tetrandrine (TPC2 blocker) | Depolarization-evoked Ca²⁺ entry | Normalized defective Ca²⁺ entry | [9] |
| SH-SY5Y (LRRK2 G2019S) | NAADP antagonist (PF-543) | Depolarization-evoked Ca²⁺ entry | Reversed the effects of LRRK2 G2019S | [9] |
Experimental Protocols
Measurement of Intracellular Calcium
Protocol: Fura-2 AM Calcium Imaging
This protocol is widely used to measure changes in intracellular Ca²⁺ concentration following TPC2 activation.
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., HBSS) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with the salt solution to remove extracellular dye.
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Stimulation: Acquire a baseline fluorescence recording before adding a TPC2 agonist (e.g., NAADP-AM) or other stimulus.
-
Data Acquisition: Record the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.
Measurement of General Cellular ROS
Protocol: DCFH-DA Assay for Cellular ROS
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by various ROS.
-
Cell Treatment: Culture and treat cells with TPC2 agonists, inhibitors, or subject them to gene knockdown/overexpression as required by the experimental design.
-
Dye Loading: Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative change in ROS levels.
Measurement of Mitochondrial Superoxide
Protocol: MitoSOX Red Staining for Mitochondrial O₂⁻
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
-
Cell Preparation: Culture cells on glass-bottom dishes or in suspension as per the experimental requirements.
-
Dye Loading: Incubate cells with 2.5-5 µM MitoSOX Red reagent in a suitable buffer (e.g., HBSS) for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells gently three times with warm buffer.
-
Imaging: Immediately analyze the cells by fluorescence microscopy (excitation ~510 nm, emission ~580 nm) or flow cytometry.
-
Quantification: Quantify the mean fluorescence intensity to determine the level of mitochondrial superoxide.
Signaling Pathways and Experimental Workflows
TPC2-Mediated Mitochondrial ROS Production
Caption: TPC2 activation by NAADP leads to lysosomal Ca²⁺ release, mitochondrial Ca²⁺ uptake, and subsequent ROS generation.
Experimental Workflow for Measuring TPC2-Dependent ROS
Caption: Workflow for quantifying ROS levels following modulation of TPC2 activity in cultured cells.
Conclusion and Future Directions
The role of TPC2 in generating reactive oxygen species is an emerging area of research with significant implications for drug development. While the evidence strongly points to an indirect mechanism mediated by Ca²⁺ signaling, further studies are needed to fully elucidate the specific downstream effectors, such as which NADPH oxidase isoforms are involved, and how the spatiotemporal dynamics of TPC2-mediated Ca²⁺ signals are translated into specific redox responses. A deeper understanding of these pathways will be crucial for the development of targeted therapies for a range of diseases where TPC2 and oxidative stress are implicated. The experimental protocols and visualization tools provided in this guide offer a framework for researchers to further investigate this important aspect of TPC2 biology.
References
- 1. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Ca2+-permeable two-pore channels rescues NAADP signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two pore channel 2 (TPC2) inhibits autophagosomal-lysosomal fusion by alkalinizing lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. A ROS-Assisted Calcium Wave Dependent on the AtRBOHD NADPH Oxidase and TPC1 Cation Channel Propagates the Systemic Response to Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPC2 promotes choroidal angiogenesis and inflammation in a mouse model of neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF signaling through NADPH oxidase-derived ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lysosomal TPC2 channels disrupt Ca2+ entry and dopaminergic function in models of LRRK2-Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Two-Pore Channel 2 (TPC2) for Clinical Use
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Two-Pore Channel 2 (TPC2) is a critical intracellular ion channel primarily located on the membranes of endosomes and lysosomes.[1][2][3] It plays a pivotal role in regulating intracellular Ca²⁺ and Na⁺ homeostasis, which in turn governs a multitude of cellular processes including trafficking, autophagy, pH balance, and signal transduction.[4][5][6][7] Dysregulation of TPC2 function has been implicated in a wide array of pathologies, including cancer, viral infections, neurodegenerative disorders, and metabolic diseases.[1][4][5][8] This has positioned TPC2 as a promising and druggable target for therapeutic intervention.[1][4][8] Recent advancements have led to the development of specific small-molecule agonists and antagonists, paving the way for preclinical and potential clinical investigations.[8][9][10] This document provides a comprehensive overview of the discovery of TPC2, its mechanism of action, its role in disease, and the current landscape of its development for clinical applications.
Discovery and Core Biology of TPC2
Identification and Localization
TPC2 belongs to a subfamily of the voltage-gated ion channel superfamily.[2] In humans, the TPC family consists of two members, TPC1 and TPC2.[3][7] TPC2 is predominantly localized to the membranes of late endosomes and lysosomes, where it functions as a key regulator of ion flux from these acidic organelles into the cytosol.[2][3] This specific subcellular localization is crucial for its role in mediating signals originating from the endolysosomal system.[2]
Mechanism of Action and Regulation
TPC2 is a unique cation channel that can conduct both Ca²⁺ and Na⁺ ions.[11] Its activity is intricately regulated by multiple factors, creating a sophisticated signaling hub within the cell.
-
NAADP and PI(3,5)P₂ Activation: TPC2 is a primary target of the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP), which acts as a potent agonist to trigger Ca²⁺ release from lysosomal stores.[4][12] It is also activated by the endolysosome-specific lipid, phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[4][13] Interestingly, the ion selectivity of TPC2 appears to depend on the activating stimulus; NAADP activation favors Ca²⁺ permeation, while PI(3,5)P₂ activation leads to a more Na⁺-selective current.[11][14]
-
Luminal pH and Ca²⁺ Sensing: The channel's sensitivity to NAADP is steeply dependent on the concentration of Ca²⁺ within the lumen of the lysosome.[12] Furthermore, the luminal pH influences the binding affinity and reversibility of NAADP activation.[12]
-
Voltage and Phosphorylation: As a member of the voltage-gated ion channel superfamily, TPC activity is also influenced by transmembrane potential and phosphorylation events.[6]
-
mTORC1 Interaction: TPC2 forms a complex with the mechanistic target of rapamycin complex 1 (mTORC1) on the lysosomal surface.[13] This interaction links cellular metabolic state and nutrient levels to the control of endolysosomal membrane potential and pH.[13]
TPC2 Signaling Pathways
The activation of TPC2 initiates a cascade of downstream signaling events critical for cellular function. The primary mechanism involves the release of cations from the endolysosomal lumen, which can then trigger further cellular responses.
Caption: TPC2 activation and downstream signaling cascade.
Role in Pathophysiology and Therapeutic Potential
TPC2's fundamental role in cell biology means its dysregulation is implicated in numerous diseases, making it a versatile therapeutic target.
Oncology
TPC2 is a key player in cancer progression, influencing proliferation, migration, invasion, and angiogenesis.[1][4]
-
Angiogenesis: Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis is mediated by TPC2-dependent Ca²⁺ signaling.[4] Pharmacological inhibition of TPC2 has been shown to decrease angiogenesis in glioma and breast cancer models.[1]
-
Metastasis: TPC2 is essential for the migration of invasive cancer cells, and its inhibition has been found to reduce cancer cell migration.[4][5]
Viral Infections
TPC2 is exploited by numerous viruses for entry into and replication within host cells.[4]
-
Ebola and Coronaviruses: Viruses like Ebola and SARS-CoV-2 utilize the endolysosomal pathway for cellular entry.[4][15] TPC2-mediated ion release is critical for these viruses to escape from the endosome into the cytoplasm.[15] Pharmacological inhibition of TPC2 has been demonstrated to reduce the entry and replication of SARS-CoV-2 in vitro, highlighting its potential as a host-targeting antiviral therapeutic strategy.[4][8][15]
Neurodegenerative Diseases
TPC2 dysfunction is linked to neurodegenerative disorders through its role in lysosomal function and autophagy.
-
Parkinson's Disease (PD): Mutations in the LRRK2 gene, a cause of familial PD, lead to the disruption of TPC2 channels.[4] This results in excessive Ca²⁺ entry into dopaminergic neurons.[4] Inhibition of TPC2 can reverse lysosomal trafficking defects in fibroblasts from LRRK2 PD patients.[14][16] Interestingly, both inhibition and selective biased agonism of TPC2 have shown therapeutic potential in PD models.[11]
-
Lysosomal Storage Diseases (LSDs): In LSDs, the accumulation of undigested macromolecules can be pathogenic. TPC2 activation, via the agonist TPC2-A1-P, promotes lysosomal exocytosis and enhances autophagy, which can help clear these accumulated substrates.[17] This makes TPC2 a promising target for treating LSDs like Niemann-Pick type C1 (NPC1) and Batten disease.[17]
Pharmacological Modulators of TPC2
The therapeutic potential of TPC2 has driven the discovery and development of small molecules that can modulate its activity.[9]
TPC2 Inhibitors (Antagonists)
Several compounds have been identified that block TPC2 channel activity. These are primarily being investigated for their anticancer and antiviral properties.
| Compound | Type | Mechanism of Action | Therapeutic Area(s) |
| Tetrandrine | Natural Product | TPC2 channel blocker | Cancer, Viral Infections, AMD[1][15][18] |
| Ned-19 | Synthetic | Non-competitive NAADP antagonist | Cancer, Viral Infections, AMD[12][17][18] |
| Naringenin | Natural Flavonoid | TPC2 inhibitor | Cancer, Viral Infections (SARS-CoV-2)[4] |
| SG-094 | Synthetic Analog | Binds to the voltage-sensing domain II, stabilizing an inactive state | Cancer, Viral Infections[10][15] |
| Verapamil | Approved Drug | TPC2 inhibitor (among other targets) | Cancer[1] |
TPC2 Agonists
Recently, selective, cell-permeable agonists have been developed, which are crucial tools for studying TPC2 function and hold therapeutic promise, particularly for neurodegenerative diseases.[9]
| Compound | Type | Mechanism of Action | Therapeutic Area(s) |
| TPC2-A1-N | Synthetic Agonist | NAADP-mimetic; elicits a rapid Ca²⁺ response | Research Tool, Neurodegeneration[3][14] |
| TPC2-A1-P | Synthetic Agonist | PI(3,5)P₂-mimetic; elicits a Na⁺ response and promotes lysosomal exocytosis | Lysosomal Storage Diseases, Parkinson's Disease[3][11][14][17] |
Quantitative Data on TPC2 Modulation
The following table summarizes key quantitative findings from preclinical studies, demonstrating the effects of TPC2 modulators on various biological endpoints.
| Modulator | Assay | Model System | Concentration | Result | Reference |
| Tetrandrine | Choroidal Neovascularization | Mouse Model (in vivo) | 1 µl intravitreal injection | Significant inhibition of laser-induced neovascularization | [18] |
| Ned-19 | Choroidal Neovascularization | Mouse Model (in vivo) | 1 µl intravitreal injection | Significant inhibition of laser-induced neovascularization | [18] |
| Ned-19 | NAADP-activation of TPC2 | Single-channel recording | 1 µM | Antagonizes NAADP activation | [12] |
| TPC2 Knockout | Choroidal Sprouting Assay | Mouse Choroid Explants | N/A | ~50% reduction in sprouting area compared to wild-type | [18] |
| Isoproterenol | Ca²⁺ Transients | Mouse Cardiomyocytes | 3 nM | 123 ± 24% increase in WT vs 57 ± 17% in TPC2⁻/⁻ | [19] |
| TPC2 Knockout | Muscle Endurance | Mouse Model (in vivo) | N/A | Exhaustion at 209 ± 45 m vs 302 ± 73 m in wild-type | [20] |
| SG-094 | TPC2 Current Inhibition | Whole-cell patch-clamp | 10 µM | Nearly full inhibition of TPC2-A1-N activated currents | [15] |
Key Experimental Protocols
Reproducible and robust experimental methods are essential for the study of TPC2. Below are representative protocols for key assays used in TPC2 research.
Protocol: siRNA-mediated Knockdown of TPC2 in Fibroblasts
This protocol is used to assess the specific contribution of TPC2 to a cellular phenotype, such as the lysosomal morphology changes seen in LRRK2-Parkinson's disease.[16]
-
Cell Culture: Plate primary human fibroblasts from patients and healthy controls at a suitable density in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
siRNA Preparation: Reconstitute TPC2-specific siRNA and a non-targeting (scrambled) control siRNA to a stock concentration of 20 µM.
-
Transfection:
-
For each well, dilute 2.5 µl of siRNA in 50 µl of Opti-MEM medium.
-
In a separate tube, dilute 1 µl of Lipofectamine RNAiMAX transfection reagent in 50 µl of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature to allow complex formation.
-
Add the 100 µl siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 72 hours at 37°C and 5% CO₂ to allow for target gene knockdown.
-
Validation:
-
qPCR: Harvest RNA from a subset of cells, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for TPC2 and a housekeeping gene (e.g., GAPDH) to confirm knockdown at the transcript level.[16]
-
Western Blot: Lyse cells and perform Western blot analysis using an anti-TPC2 antibody to confirm protein level knockdown.
-
-
Phenotypic Analysis: Proceed with the desired downstream assay, such as immunofluorescence staining for lysosomal markers (e.g., LAMP1) to quantify changes in lysosomal morphology.[16]
Protocol: Lysosomal Ca²⁺ Release Measurement using Fura-2 Imaging
This protocol allows for the measurement of Ca²⁺ release from endolysosomal stores in response to TPC2 agonists.
-
Cell Preparation: Plate SH-SY5Y cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading: Load cells with the ratiometric Ca²⁺ indicator Fura-2 AM (2-5 µM) in a Ca²⁺-free buffer (e.g., HBSS) for 30-45 minutes at 37°C.
-
Washing: Wash the cells three times with the Ca²⁺-free buffer to remove extracellular dye.
-
Imaging Setup: Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Recording: Perfuse the cells with Ca²⁺-free buffer and record the baseline Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Agonist Application: Apply a cell-permeable TPC2 agonist (e.g., TPC2-A1-N) via the perfusion system.[14]
-
Data Acquisition: Continuously record the 340/380 nm fluorescence ratio over time. An increase in the ratio indicates a rise in intracellular [Ca²⁺].
-
Data Analysis: Quantify the peak change in the fluorescence ratio from baseline to determine the magnitude of the Ca²⁺ release response.[14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and validating TPC2 inhibitors.
Caption: Workflow for TPC2 inhibitor discovery and validation.
Clinical Development and Future Perspectives
While TPC2 is a highly validated preclinical target, its translation to the clinic is still in the early stages.[8] Several approved drugs, such as verapamil, and natural compounds like tetrandrine and naringenin, which are known to inhibit TPC2, have been evaluated in clinical trials for various cancers, though not specifically as TPC2-targeted agents.[1]
The major challenges in developing TPC2-targeted drugs include achieving high target specificity to avoid off-target effects on other ion channels and fully understanding the crosstalk between TPC2 and other Ca²⁺ signaling pathways.[8]
The future of TPC2-based therapeutics is promising. The recent elucidation of TPC2's structure and the development of highly selective agonists and antagonists will accelerate the rational design of new chemical entities.[8][15] Future research will likely focus on:
-
Developing biased modulators: Creating compounds that selectively promote either Ca²⁺ or Na⁺ conductance to fine-tune therapeutic effects, as suggested by studies in Parkinson's models.[11]
-
Clinical trials with selective inhibitors: Initiating clinical trials for highly selective TPC2 antagonists in oncology and infectious diseases.
-
Exploring TPC2 agonists for neuroprotection: Advancing selective TPC2 agonists through preclinical development for lysosomal storage diseases and other neurodegenerative conditions.
References
- 1. Targeting the two-pore channel 2 in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Two-Pore Channel 2 in Human Physiology and Diseases: Functional Characterisation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-pore channels and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-pore channel - Wikipedia [en.wikipedia.org]
- 7. Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPC2 in drug development: Emerging target for cancer, viral infections, cardiovascular diseases, and neurological disorders. — Department of Pharmacology [pharm.ox.ac.uk]
- 9. Discovery of lipophilic two-pore channel agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the Structure and Mechanism of Two-Pore Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysosomal TPC2 channels disrupt Ca2+ entry and dopaminergic function in models of LRRK2-Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TPC2 promotes choroidal angiogenesis and inflammation in a mouse model of neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two-pore Channels (TPC2s) and Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) at Lysosomal-Sarcoplasmic Reticular Junctions Contribute to Acute and Chronic β-Adrenoceptor Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tpcs2A-Mediated Bleomycin Delivery in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-pore channels (TPCs) are a family of ion channels located in the membranes of endosomes and lysosomes.[1][2][3] Specifically, TPC2 (encoded by the TPCN2 gene) plays a crucial role in regulating intra-organellar calcium (Ca2+) levels and pH, which in turn governs endolysosomal trafficking, vesicle fusion, and autophagy.[1][4][5][6][7] Bleomycin is a potent glycopeptide antibiotic used as a chemotherapeutic agent that induces DNA strand breaks in cancer cells.[8][9] Its efficacy, however, can be limited by inefficient delivery to its intracellular target. This protocol details a potential mechanism and experimental workflow for investigating the role of Tpcs2A (TPC2) in the cellular uptake and cytotoxic efficacy of bleomycin in vitro. It is hypothesized that modulation of TPC2 activity can alter the endolysosomal pathway, thereby influencing the intracellular concentration and subsequent effectiveness of bleomycin.
Signaling Pathway and Proposed Mechanism
TPC2 channels are activated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), leading to the release of Ca2+ from endolysosomal stores into the cytoplasm.[1][3][5][10][11] This localized Ca2+ signaling is critical for the regulation of vesicle trafficking and fusion events within the cell.[1][5][12] By modulating TPC2 activity, it may be possible to influence the endocytic uptake and subsequent trafficking of bleomycin. For instance, enhanced TPC2-mediated Ca2+ release could promote the fusion of endosomes with lysosomes, potentially leading to either enhanced release of bleomycin into the cytoplasm or its degradation. Conversely, inhibition of TPC2 might lead to the accumulation of bleomycin within endocytic vesicles. The proposed mechanism for this compound-mediated influence on bleomycin delivery is depicted in the following signaling pathway diagram.
Caption: Proposed signaling pathway for this compound-mediated modulation of bleomycin intracellular trafficking.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in bleomycin delivery and efficacy.
Cell Culture and Maintenance
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., A549 lung carcinoma, HeLa cervical cancer). It is recommended to use cell lines with varying known expression levels of TPCN2.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Modulation of this compound Expression
-
siRNA-mediated Knockdown of TPCN2:
-
Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Prepare siRNA solution: Dilute TPCN2-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Prepare transfection reagent solution: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the siRNA and transfection reagent solutions and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Verify knockdown efficiency by qRT-PCR and/or Western blotting.
-
-
CRISPR/Cas9-mediated Knockout of TPCN2 (for stable cell lines):
-
Design and clone guide RNAs (gRNAs) targeting the TPCN2 gene into a Cas9 expression vector.
-
Transfect the gRNA/Cas9 construct into the target cells.
-
Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Isolate single-cell clones and screen for TPCN2 knockout by genomic DNA sequencing and Western blotting.
-
Bleomycin Treatment and Cytotoxicity Assays
-
Bleomycin Preparation: Prepare a stock solution of bleomycin sulfate in sterile water or saline and store at -20°C. Dilute to the desired working concentrations in complete culture medium immediately before use.
-
MTT Assay for Cell Viability:
-
Seed control and TPCN2-modulated cells in 96-well plates.
-
After 24 hours, treat the cells with a range of bleomycin concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Clonogenic Assay for Long-Term Survival:
-
Seed a low number of control and TPCN2-modulated cells in 6-well plates.
-
Treat with bleomycin for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (containing >50 cells) and calculate the surviving fraction.
-
Intracellular Bleomycin Accumulation Assay
-
Fluorescently Labeled Bleomycin: Utilize a fluorescently tagged bleomycin derivative or a validated antibody for immunofluorescence.
-
Confocal Microscopy:
-
Seed control and TPCN2-modulated cells on glass coverslips.
-
Treat with fluorescently labeled bleomycin for various time points.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 (if using an antibody).
-
Stain with DAPI to visualize the nuclei.
-
Image the cells using a confocal microscope to observe the subcellular localization and accumulation of bleomycin.
-
-
Flow Cytometry:
-
Treat control and TPCN2-modulated cells with fluorescently labeled bleomycin.
-
Harvest the cells by trypsinization.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify intracellular bleomycin levels.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow to investigate the role of this compound in bleomycin delivery.
Caption: A stepwise experimental workflow for investigating the impact of this compound on bleomycin's cytotoxic effects.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. Below are example templates for presenting the results.
Table 1: Effect of TPCN2 Knockdown on Bleomycin IC50 Values
| Cell Line | Transfection | Bleomycin IC50 (µM) at 48h | Fold Change |
| A549 | Control siRNA | 1.0 | |
| A549 | TPCN2 siRNA | ||
| HeLa | Control siRNA | 1.0 | |
| HeLa | TPCN2 siRNA |
Table 2: Clonogenic Survival Fraction after Bleomycin Treatment
| Cell Line | Treatment | Bleomycin Conc. (µM) | Surviving Fraction |
| A549 (Control) | Vehicle | 0 | 1.00 |
| A549 (Control) | Bleomycin | X | |
| A549 (TPCN2 KD) | Vehicle | 0 | 1.00 |
| A549 (TPCN2 KD) | Bleomycin | X |
Table 3: Quantification of Intracellular Bleomycin Accumulation
| Cell Line | Treatment Time (h) | Mean Fluorescence Intensity (Arbitrary Units) |
| Control Cells | 1 | |
| Control Cells | 4 | |
| TPCN2 KD Cells | 1 | |
| TPCN2 KD Cells | 4 |
Conclusion
This document provides a comprehensive set of protocols and a conceptual framework for investigating the role of this compound in mediating the cellular delivery and efficacy of bleomycin. By following these detailed methodologies, researchers can systematically explore the potential of targeting TPC2 as a novel strategy to enhance the therapeutic window of bleomycin and other chemotherapeutic agents that rely on endocytic uptake mechanisms. The provided diagrams and data presentation templates are intended to facilitate experimental design and the clear communication of findings.
References
- 1. Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-pore channels as master regulators of membrane trafficking and endocytic well-being - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPC2 in drug development: Emerging target for cancer, viral infections, cardiovascular diseases, and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endolysosomal Ca2+ Signaling in Cancer: The Role of TPC2, From Tumorigenesis to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the two-pore channel 2 in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two pore channel 2 (TPC2) inhibits autophagosomal-lysosomal fusion by alkalinizing lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bleomycin inhibits proliferation and induces apoptosis in TPC-1 cells through reversing M2-macrophages polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of bleomycin-induced lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of Two-Pore Channel 2 (TPC2) Expression Increases the Metastatic Traits of Melanoma Cells by a Mechanism Involving the Hippo Signalling Pathway and Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting Endolysosomal Two-Pore Channels to Treat Cardiovascular Disorders in the Novel COronaVIrus Disease 2019 [frontiersin.org]
Unraveling the Role of Tpcs2A in Cellular Delivery: A Guide to siRNA and Plasmid Transfection
Researchers and scientists in the field of drug development are constantly seeking more efficient methods for delivering therapeutic molecules like small interfering RNAs (siRNAs) and plasmids into cultured cells. While a variety of techniques exist, the precise role and application of specific cellular components in this process remain an active area of investigation. This document aims to provide detailed application notes and protocols on the use of Tpcs2A for siRNA and plasmid delivery. However, initial comprehensive searches have not yielded specific information on a molecule or reagent referred to as "this compound" in the context of transfection.
It is possible that "this compound" may be a novel, yet-to-be-published reagent, a highly specialized in-house designation, or a potential typographical error in the query. The following information is therefore presented based on general principles and widely used methods for siRNA and plasmid delivery, which would likely be applicable to any new transfection reagent. Should "this compound" be a proprietary name for a lipid-based or polymer-based transfection reagent, the fundamental protocols outlined below would serve as a robust starting point for optimization.
General Principles of Transfection
Transfection is the process of introducing nucleic acids into eukaryotic cells.[1][2] For successful delivery of siRNA or plasmids, several barriers must be overcome. The negatively charged nucleic acids must traverse the similarly charged cell membrane and escape degradation within endosomes to reach their site of action in the cytoplasm (for siRNA) or the nucleus (for plasmids).[3][4][5] Transfection reagents are designed to facilitate this process, often by complexing with the nucleic acids to neutralize their charge and promote uptake and endosomal escape.[2]
Hypothetical Signaling Pathway for this compound-Mediated Delivery
Assuming this compound functions as a typical cationic lipid or polymer-based transfection reagent, its mechanism would likely involve the following signaling and cellular uptake pathway.
Caption: Hypothetical workflow of this compound-mediated nucleic acid delivery.
Experimental Protocols
The following are generalized protocols for siRNA and plasmid transfection. These should be optimized for specific cell types and experimental conditions.
Protocol 1: siRNA Transfection in Cultured Cells
This protocol outlines a general procedure for transfecting adherent cells with siRNA.
Workflow Diagram:
Caption: General workflow for siRNA transfection.
Methodology:
-
Cell Seeding: The day before transfection, seed cells in complete growth medium to achieve 70-90% confluency at the time of transfection.[6]
-
Complex Formation:
-
For a 24-well plate, dilute the desired amount of siRNA (e.g., 10-50 nM final concentration) in serum-free medium (e.g., Opti-MEM®).
-
-
Transfection:
-
Aspirate the cell culture medium and replace it with fresh, complete growth medium.
-
Add the transfection complexes drop-wise to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Protocol 2: Plasmid DNA Transfection in Cultured Cells
This protocol provides a general guideline for plasmid transfection in adherent cells.
Workflow Diagram:
Caption: General workflow for plasmid DNA transfection.
Methodology:
-
Cell Seeding: Plate cells 18-24 hours prior to transfection to ensure they are actively dividing and reach 70-90% confluency.[9]
-
Complex Formation:
-
For a 24-well plate, dilute 0.5-1.0 µg of high-quality, endotoxin-free plasmid DNA into serum-free medium.[9]
-
In a separate tube, dilute the optimized volume of this compound reagent into serum-free medium. The optimal reagent-to-DNA ratio is critical and should be determined for each cell type.
-
Combine the diluted plasmid DNA and diluted this compound, mix gently, and incubate at room temperature for 20-30 minutes.[9]
-
-
Transfection:
-
Add the transfection complexes to the cells in fresh complete growth medium.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-48 hours.
-
Assess transgene expression by methods such as fluorescence microscopy (for fluorescent reporter proteins), qRT-PCR, or Western blotting.[10]
-
Data Presentation: Key Parameters for Optimization
To achieve optimal transfection efficiency and cell viability, it is crucial to systematically test different parameters. The following tables provide a template for organizing and comparing quantitative data from optimization experiments.
Table 1: Optimization of this compound Reagent to siRNA Ratio
| This compound:siRNA Ratio (µL:pmol) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:10 | ||
| 1:20 | ||
| 2:20 | ||
| 2:30 |
Table 2: Optimization of this compound Reagent to Plasmid DNA Ratio
| This compound:DNA Ratio (µL:µg) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:1 | ||
| 2:1 | ||
| 3:1 | ||
| 4:1 |
Table 3: Effect of Cell Density on Transfection Efficiency
| Cell Density at Transfection (% Confluency) | siRNA Knockdown (%) | Plasmid Expression (Relative Units) |
| 50-60% | ||
| 70-80% | ||
| 90-100% |
Conclusion
While specific data and protocols for a reagent named "this compound" are not currently available in the public domain, the fundamental principles and methodologies for siRNA and plasmid transfection are well-established. By applying the generalized protocols and optimization strategies outlined in these application notes, researchers can effectively develop a robust workflow for any novel transfection reagent. It is highly recommended to perform a thorough literature search for the correct nomenclature of the intended reagent to access specific and validated protocols. Should further information on "this compound" become available, these guidelines can be adapted to its specific chemical and functional properties.
References
- 1. siRNA and DNA transfer to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 3. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endosomal escape and siRNA delivery with cationic shell crosslinked knedel-like nanoparticles with tunable buffering capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of RNA Therapeutics: The Great Endosomal Escape! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Reproducibly Deliver siRNAs into Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 9. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 10. abo.com.pl [abo.com.pl]
Application Notes and Protocols for In Vivo Imaging of TPC2 Distribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two Pore Segment Channel 2 (TPC2) is a voltage- and ligand-gated ion channel primarily localized to the membranes of endosomes and lysosomes. It plays a crucial role in regulating intracellular Ca²⁺ signaling, endolysosomal trafficking, and has been implicated in a variety of physiological and pathological processes, including viral infections, metabolic diseases, and neurodegenerative disorders. Understanding the precise in vivo distribution and dynamics of TPC2 is essential for elucidating its functions and for the development of targeted therapeutics.
These application notes provide a comprehensive overview and detailed protocols for visualizing the distribution of TPC2 in live animal models. The primary approach detailed here involves the generation of a transgenic mouse model expressing a fluorescently tagged TPC2 protein, enabling real-time imaging using advanced microscopy techniques.
Data Presentation: TPC2 Expression in Murine Tissues
Quantitative analysis of Tpcn2 mRNA expression provides a foundational understanding of its distribution across different tissues. The following table summarizes relative Tpcn2 mRNA levels in various mouse tissues as determined by quantitative reverse transcription PCR (qRT-PCR).
| Tissue/Cell Type | Relative TPC2 mRNA Expression Level | Reference |
| Retinal Pigmented Epithelium (RPE) | 1.00 (Normalized Baseline) | [1] |
| Peritoneal Macrophages | ~1.5 | [1] |
| Bone Marrow-Derived Macrophages (BMDM) | ~2.0 | [1] |
| Brain Microglia | ~4.5 | [1] |
| Retinal Microglia | ~6.0 | [1] |
| Liver | ~40-fold less abundant than TPC1 | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | Expressed | [2] |
Experimental Protocols
Visualizing the subcellular distribution of TPC2 in a live animal necessitates the use of a reporter system, as antibodies and fluorescent ligands for direct in vivo imaging are not yet established. The most robust method is the creation of a transgenic animal expressing TPC2 fused to a fluorescent protein (e.g., Green Fluorescent Protein, GFP).
Protocol 1: Generation of a TPC2-GFP Transgenic Mouse Model
This protocol outlines the fundamental steps for creating a transgenic mouse line that expresses a TPC2-GFP fusion protein. This model will serve as the primary tool for subsequent in vivo imaging studies.
1. Transgene Construct Design and Preparation:
- Fusion Protein Design: The coding sequence of mouse Tpcn2 is fused in-frame with the coding sequence of a bright and stable fluorescent protein, such as eGFP. The fusion can be at the N- or C-terminus of TPC2. It is crucial to include a flexible linker sequence (e.g., containing glycine and serine repeats) between TPC2 and GFP to ensure proper folding and function of both proteins.
- Promoter Selection: To achieve widespread expression, a ubiquitous promoter like CAG or CMV can be used. For tissue-specific expression, a promoter specific to the target cells (e.g., a microglia-specific promoter like Cx3cr1) should be employed.
- Vector Construction: The TPC2-GFP fusion construct is cloned into a suitable expression vector containing the chosen promoter and necessary regulatory elements, such as a polyadenylation signal.
- DNA Preparation: The transgene DNA is purified and linearized for microinjection.
2. Generation of Transgenic Mice:
- Pronuclear Microinjection: The linearized transgene DNA is microinjected into the pronucleus of fertilized mouse oocytes.
- Embryo Transfer: The microinjected oocytes are surgically transferred into the oviducts of pseudopregnant female mice.
- Founder Screening: Offspring (founder mice) are screened for the presence of the transgene using PCR analysis of genomic DNA isolated from tail biopsies.
3. Founder Line Characterization:
- Expression Analysis: Founder lines that are positive for the transgene are further analyzed for the expression of the TPC2-GFP fusion protein. This can be done by Western blotting and immunohistochemistry on tissue samples.
- Subcellular Localization Confirmation: The subcellular localization of TPC2-GFP in the endolysosomal compartment should be confirmed in vitro in primary cell cultures from the transgenic mice or ex vivo in tissue sections by co-localization with lysosomal markers like LAMP1.
- Breeding: Founder mice with appropriate expression levels and correct subcellular localization are bred to establish stable transgenic lines.
Protocol 2: In Vivo Imaging of TPC2-GFP Distribution via Intravital Microscopy
This protocol describes the use of intravital microscopy (IVM) to visualize the distribution of TPC2-GFP at the subcellular level in live, anesthetized transgenic mice.[3][4][5]
1. Animal Preparation and Surgical Procedure:
- Anesthesia: The TPC2-GFP transgenic mouse is anesthetized using a suitable anesthetic agent (e.g., isoflurane). Body temperature should be maintained at 37°C using a heating pad.
- Surgical Exposure of Target Organ: Depending on the research question, a specific organ is surgically exposed for imaging. For example, to image the liver, a small incision is made in the abdominal wall. For brain imaging, a cranial window is implanted.[3] The exposed organ must be kept moist with sterile saline.
- Immobilization: The animal and the exposed organ are stabilized to minimize motion artifacts from breathing and heartbeat. This can be achieved using custom-built stages and holders.[4]
2. Intravital Microscopy Setup:
- Microscope: A multiphoton or confocal microscope equipped with a high-sensitivity detector is used. Multiphoton microscopy is often preferred for deep-tissue imaging with reduced phototoxicity.[5]
- Objective Lens: A long-working-distance, high-numerical-aperture water-immersion objective is used for imaging.
- Laser and Filters: A laser line appropriate for exciting GFP (e.g., 488 nm for confocal, or a tunable near-infrared laser set to ~920 nm for multiphoton) and corresponding emission filters are used.
3. Image Acquisition:
- Co-staining (Optional): To visualize the context of TPC2-GFP-positive organelles, fluorescent dyes can be administered intravenously. For example, a fluorescently labeled dextran can be used to label the endocytic pathway, or specific dyes can be used to label other organelles or the vasculature.
- Imaging Parameters: Z-stacks of images are acquired from the region of interest to obtain three-dimensional information. Time-lapse imaging can be performed to study the dynamics of TPC2-positive organelles.
- Data Collection: Images and videos are captured and stored for subsequent analysis.
4. Image Analysis:
- Visualization: Image processing software (e.g., ImageJ/Fiji, Imaris) is used to visualize the 3D distribution of TPC2-GFP.
- Co-localization Analysis: The degree of co-localization between TPC2-GFP and other fluorescent markers is quantified to confirm its presence in specific endolysosomal compartments.
- Quantitative Analysis: The number, size, and intensity of TPC2-GFP-positive puncta can be quantified to assess changes in TPC2 distribution under different experimental conditions.
Visualizations
Signaling Pathway
Caption: A simplified signaling pathway illustrating the activation of TPC2 by NAADP.
Experimental Workflow: Transgenic Mouse Generation
Caption: Workflow for generating a TPC2-GFP transgenic mouse line.
Experimental Workflow: In Vivo Imaging
Caption: Workflow for in vivo imaging of TPC2 distribution.
References
- 1. TPC2 promotes choroidal angiogenesis and inflammation in a mouse model of neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Ca2+‐permeable two‐pore channels rescues NAADP signalling in TPC‐deficient cells | The EMBO Journal [link.springer.com]
- 3. Intravital microscopy - Wikipedia [en.wikipedia.org]
- 4. Intravital Microscopy for Imaging Subcellular Structures in Live Mice Expressing Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravital microscopy: A practical guide on imaging intracellular structures in live animals - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Photochemical Activation: Application Notes for TPCS2a-Mediated Photochemical Internalization
A critical distinction must be addressed for researchers and drug development professionals exploring light-activated cellular processes. The target molecule for light activation in the provided context is the photosensitizer TPCS2a (disulfonated tetraphenyl chlorin), not the ion channel TPC2 (Two-Pore Channel 2). Current scientific literature does not support the direct activation of the TPC2 ion channel by light. TPC2 is a voltage- and ligand-gated channel, primarily activated by molecules like nicotinic acid adenine dinucleotide phosphate (NAADP) and the phosphoinositide PI(3,5)P2.[1][2][3][4]
This document will provide detailed application notes and protocols for the optimal light-induced activation of this compound, a photosensitizer utilized in a drug delivery technology known as Photochemical Internalization (PCI).[5] PCI employs photosensitizers that localize in endocytic vesicles. Upon light activation, these molecules induce the release of co-administered therapeutic agents from these vesicles into the cytosol, thereby enhancing their efficacy.[5][6]
I. Quantitative Data Summary for this compound Activation
The following tables summarize the key quantitative parameters for the photochemical activation of this compound based on published studies.
Table 1: Wavelengths for this compound Activation
| Wavelength (nm) | Application/Context | Source |
| 405 | Intracellular fluorescence redistribution studies | [7] |
| 652 | Preclinical and clinical PCI studies for cancer therapy | [5][6][8][9] |
| 840 | Two-photon confocal microscopy and fluorescence lifetime imaging | [7] |
Table 2: Light Dosage and Experimental Parameters for this compound-PCI
| Parameter | Value | Application/Context | Source |
| This compound Dose | 0.25 mg/kg | Recommended dose in a Phase 1 clinical trial for PCI of bleomycin | [9] |
| 0.5 - 1.5 mg/kg | Dose range tested in a Phase 1 clinical trial | [9] | |
| Light Dose | 60 J/cm² | Fixed light dose used in a Phase 1 clinical trial | [9] |
| Drug Administration | Intravenous injection of this compound, followed by intravenous infusion of bleomycin four days later. | Clinical protocol for PCI of bleomycin | [9] |
| Illumination Time | 3 hours after bleomycin infusion | Clinical protocol for PCI of bleomycin | [9] |
| Singlet Oxygen Quantum Yield | 0.62 (in deuterated methanol) | Photophysical property indicating efficiency in generating reactive oxygen species | [7] |
| Fluorescence Lifetime | 8.5 ns (in methanol) | Photophysical property | [7] |
| 6 ns (in HN5 cells) | Photophysical property measured in a cellular environment | [7] |
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in this compound-mediated Photochemical Internalization.
Caption: Signaling pathway of this compound-mediated Photochemical Internalization (PCI).
References
- 1. The Two-Pore Channel 2 in Human Physiology and Diseases: Functional Characterisation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent activation of Ca2+ permeability in two-pore channel 2 through distinct molecular routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-pore channel regulators - Who is in control? [frontiersin.org]
- 4. On the Structure and Mechanism of Two-Pore Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photophysical and photobiological properties of a sulfonated chlorin photosensitiser this compound for photochemical internalisation (PCI) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Disulfonated tetraphenyl chlorin (this compound)-induced photochemical internalisation of bleomycin in patients with solid malignancies: a phase 1, dose-escalation, first-in-man trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photo-Controlled Chemokine Signaling and Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of cellular processes is a cornerstone of modern biological research and therapeutic development. Chemokines, a family of small cytokines, are pivotal in directing cell migration in various physiological and pathological processes, including immune responses, inflammation, and cancer metastasis. The ability to control chemokine signaling with high spatiotemporal resolution offers a powerful tool for both fundamental research and drug development.
This document provides detailed application notes and protocols for two distinct, yet conceptually related, experimental strategies that utilize light to control biological activity:
-
A Hypothetical Tpcs2A-Based Photochemical Internalization (PCI) of a Photoactivatable Chemokine: This section outlines a novel, theoretical experimental design combining the principles of Photochemical Internalization (PCI) using the photosensitizer this compound with the concept of a "caged" or photoactivatable chemokine. It is important to note that while the individual components of this technique are established, their combination represents a novel research direction.
-
Optogenetic Control of Chemokine Receptor Signaling: This section details the established methodology for using photoactivatable chemokine receptors to control cell signaling and migration with light. This optogenetic approach provides precise control over the activation of chemokine signaling pathways.
These protocols are designed to provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals.
Section 1: A Hypothetical this compound-Based PCI of a Photoactivatable Chemokine
This section describes a conceptual framework for delivering a photoactivatable ("caged") chemokine into the cytosol of a target cell using this compound-based Photochemical Internalization (PCI). The core principle is to first use PCI to release the inactive, caged chemokine from endosomes into the cytoplasm. A second, distinct light stimulus would then be used to uncage the chemokine, activating it at a precise time and location within the cell.
Mechanism of Action
The proposed mechanism involves a two-step light activation process:
-
Photochemical Internalization (PCI): The photosensitizer this compound and the caged chemokine are co-incubated with target cells and are taken up via endocytosis. This compound localizes to the endo/lysosomal membranes. Upon irradiation with a specific wavelength of light (e.g., 652 nm), this compound generates reactive oxygen species (ROS), which disrupt the endo/lysosomal membranes, releasing the caged chemokine into the cytosol.[1][2][3]
-
Chemokine Photoactivation ("Uncaging"): The released, but still inactive, caged chemokine can then be activated by a second, different wavelength of light. This light stimulus cleaves the photolabile caging group, releasing the active chemokine, which can then interact with its intracellular targets or be secreted to act on neighboring cells.
Experimental Workflow
Caption: Hypothetical workflow for this compound-PCI of a photoactivatable chemokine.
Detailed Experimental Protocol
Materials:
-
Target cells (e.g., immune cells, cancer cells)
-
Cell culture medium and supplements
-
This compound (disulfonated tetraphenyl chlorin)
-
Photoactivatable ("caged") chemokine of interest
-
Light source for PCI (e.g., 652 nm laser)
-
Light source for uncaging (wavelength dependent on the caging group)
-
Fluorescence microscope for live-cell imaging
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, ELISA kits)
Protocol:
-
Cell Preparation:
-
Seed target cells in an appropriate culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere overnight.
-
-
Incubation with this compound and Caged Chemokine:
-
Prepare a working solution of this compound (e.g., 1 µg/mL) and the caged chemokine (concentration to be optimized) in a serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound and caged chemokine solution to the cells and incubate for 18-24 hours at 37°C. This allows for cellular uptake via endocytosis.
-
-
Wash and Medium Replacement:
-
After incubation, remove the loading medium and wash the cells three times with PBS to remove any unbound this compound and caged chemokine.
-
Add fresh, serum-containing culture medium to the cells.
-
-
Photochemical Internalization (PCI):
-
Expose the cells to light at the activation wavelength of this compound (e.g., 652 nm). The light dose will need to be optimized to ensure endosomal disruption without causing significant cytotoxicity.
-
-
Photoactivation of Chemokine (Uncaging):
-
At the desired time point after PCI, irradiate the cells with the specific wavelength of light required to cleave the caging group from the chemokine. This can be done on a whole-field or spatially restricted basis using a microscope.
-
-
Downstream Analysis:
-
Live-Cell Imaging: Monitor cellular responses in real-time using fluorescence microscopy. This could include tracking the recruitment of signaling proteins, changes in cell morphology, or calcium signaling.
-
Biochemical Assays: Lyse the cells at various time points after uncaging and perform Western blotting to analyze the phosphorylation of downstream signaling proteins (e.g., Akt, ERK).[4] Supernatants can be collected to measure secreted factors by ELISA.
-
Cell Migration Assays: Perform transwell migration assays to quantify the effect of the uncaged chemokine on cell motility.[5][6][7]
-
Quantitative Data Presentation
| Parameter | Control (No Light) | PCI Light Only | Uncaging Light Only | PCI + Uncaging Light |
| Phospho-Akt (Fold Change) | 1.0 | 1.1 ± 0.2 | 1.2 ± 0.3 | 5.4 ± 0.8 |
| Phospho-ERK (Fold Change) | 1.0 | 1.2 ± 0.1 | 1.3 ± 0.2 | 6.1 ± 1.1 |
| Cell Migration (Fold Change) | 1.0 | 1.1 ± 0.3 | 1.5 ± 0.4 | 8.2 ± 1.5 |
| Cell Viability (%) | 100 | 95 ± 4 | 98 ± 2 | 93 ± 5 |
Caption: Example quantitative data from a hypothetical this compound-PCI uncaging experiment.
Section 2: Optogenetic Control of Chemokine Receptor Signaling
This section details the established methods for controlling chemokine receptor signaling using optogenetics. This approach typically involves the use of a photoactivatable chemokine receptor, such as a rhodopsin-chemokine receptor chimera (e.g., PA-CXCR4), which can be activated by a specific wavelength of light.[8][9][10][11]
Signaling Pathway
Upon light stimulation, the photoactivatable chemokine receptor undergoes a conformational change that mimics the binding of its natural chemokine ligand. This activates downstream signaling cascades, primarily through G-protein coupling.[4][12][13][14]
References
- 1. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. imrpress.com [imrpress.com]
- 5. In Vitro (Trans)Migration Experiment Using Chemokines as Stimulatory Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Optogenetic control of chemokine receptor signal and T-cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optogenetic control of chemokine receptor signal and T-cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. cusabio.com [cusabio.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Tpcs2A-Mediated Delivery of Antibodies and Other Biologics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photochemical Internalization (PCI) is a cutting-edge technology for the light-inducible delivery of macromolecules into the cytosol of target cells. This method utilizes a photosensitizer, such as Disulfonated tetraphenyl chlorin (Tpcs2A), which localizes to the membranes of endocytic vesicles. Upon activation with light of a specific wavelength, this compound generates reactive oxygen species (ROS) that rupture the endosomal/lysosomal membranes, releasing the entrapped therapeutic molecules into the cytoplasm. This technique overcomes a major hurdle in drug delivery, as many biologics are unable to efficiently escape the endo-lysosomal pathway following cellular uptake.
These application notes provide a comprehensive overview of the principles and protocols for utilizing this compound-mediated PCI for the intracellular delivery of antibodies and other biologics.
Mechanism of Action
The this compound-mediated PCI technology is a two-step process:
-
Co-internalization: The target cells are incubated with both the photosensitizer this compound and the biologic of interest (e.g., an antibody). Both molecules are taken up by the cell through endocytosis and become co-localized within endocytic vesicles. This compound, being an amphiphilic molecule, integrates into the lipid membrane of these vesicles.
-
Photochemical Release: The cells are then exposed to light of a specific wavelength (approximately 652 nm for this compound)[1]. This excites the this compound molecules, leading to the production of ROS, primarily singlet oxygen. These highly reactive species cause localized damage to the endosomal and lysosomal membranes, leading to their rupture and the release of the entrapped biologics into the cytosol. From the cytosol, the biologics can then reach their intracellular targets.
The PCI process is designed to be minimally cytotoxic on its own, with cell death primarily occurring as a result of the delivered therapeutic's action.
Data Presentation
While direct quantitative data for the cytosolic delivery of standalone antibodies using this compound-mediated PCI is limited in the current literature, the following tables summarize the available data for other biologics delivered via this compound-PCI and provide reference data on antibody internalization and endosomal escape from non-PCI studies.
Table 1: Efficacy of this compound-Mediated Photochemical Internalization (PCI) for Various Biologics
| Biologic Delivered | Cell Line | This compound Concentration | Light Dose | Outcome Measure | Result |
| Bleomycin | CT26.CL25 | Not Specified | Not Specified | Tumor Growth Delay | Synergistic increase in tumor growth delay compared to this compound-PDT alone[1]. |
| Gelonin (protein toxin) | Various | Not Specified | Not Specified | Cytotoxicity | Enhanced cytotoxicity compared to gelonin alone[1]. |
| EGFP-encoding plasmid | Various | Not Specified | Not Specified | Transfection Efficacy | Increased transfection efficacy[1]. |
| siRNA towards EGFP | Various | Not Specified | Not Specified | Gene Silencing | Induced gene silencing[1]. |
| Peptide Antigens | Dendritic Cells | 0.2 µg/ml | Blue light, 3-10 min | CD8+ T cell activation | Enhanced T cell activation at low peptide doses[2]. |
Table 2: Quantitative Data on Antibody Internalization and Endosomal Escape (Non-PCI Context)
| Antibody/Method | Cell Line | Incubation Conditions | Cytosolic Concentration | Endosomal Escape Efficiency |
| TMab4 (cytosol-penetrating IgG) | HeLa | 1 µM TMab4 for 6 h | ~170 nM | ~1.3-4.3% of internalized antibody |
Note: The data in Table 2 is provided as a reference for typical efficiencies of antibody endosomal escape without photochemical enhancement and highlights the significant barrier that PCI technology aims to overcome.
Experimental Protocols
The following protocols are based on established methods for Photochemical Internalization and can be adapted for the delivery of specific antibodies or other biologics.
Protocol 1: In Vitro Delivery of Antibodies using this compound-PCI
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
This compound (Amphinex® or equivalent)
-
Antibody or biologic of interest (preferably fluorescently labeled for tracking)
-
Phosphate-buffered saline (PBS)
-
Light source with a wavelength of ~652 nm (e.g., LED or laser)
-
Microplate reader or fluorescence microscope for analysis
Procedure:
-
Cell Seeding: Seed target cells in a suitable culture vessel (e.g., 96-well plate, petri dish) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Incubation with this compound and Antibody:
-
Prepare a working solution of this compound in complete cell culture medium. A typical starting concentration is 0.2-1 µg/mL, but this should be optimized for each cell line.
-
Prepare a working solution of your antibody or biologic in the same this compound-containing medium. The concentration of the biologic will depend on the specific molecule and experimental goals.
-
Remove the old medium from the cells and add the medium containing this compound and the biologic.
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator. This allows for cellular uptake and localization of both molecules in endocytic vesicles. Crucially, protect the cells from light during this and subsequent steps to prevent premature activation of this compound.
-
-
Wash and Chase Incubation:
-
After the incubation period, remove the medium containing this compound and the biologic.
-
Wash the cells twice with PBS to remove any unbound molecules.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Incubate for a "chase" period of 1-4 hours. This allows for the trafficking of the endocytosed molecules to late endosomes and lysosomes, where this compound is most effective.
-
-
Light Exposure:
-
Expose the cells to light with a wavelength of ~652 nm. The light dose is a critical parameter and needs to be optimized. A typical starting point is a light dose of 1-5 J/cm².
-
Ensure uniform illumination of all cells.
-
-
Post-Illumination Incubation and Analysis:
-
After light exposure, return the cells to the incubator for a period of time appropriate for the biologic's mechanism of action (e.g., 24-72 hours for assessing cytotoxicity or downstream signaling).
-
Analyze the cells for the desired outcome. This could include:
-
Fluorescence microscopy: To visualize the subcellular localization of a fluorescently labeled antibody. A diffuse cytosolic and nuclear signal indicates successful endosomal escape.
-
Flow cytometry: To quantify the percentage of cells with internalized antibody and to assess cell viability.
-
Western blotting: To detect the interaction of the delivered antibody with its intracellular target or to analyze downstream signaling events.
-
Cell viability assays (e.g., MTT, CellTiter-Glo): To measure the cytotoxic effect of a delivered therapeutic antibody.
-
-
Protocol 2: Quantification of Endosomal Escape
A key aspect of validating this compound-mediated delivery is to quantify the amount of the biologic that has escaped the endosomes and reached the cytosol.
Method: Split-GFP Complementation Assay
This method provides a direct way to measure cytosolic delivery.
Principle:
The Green Fluorescent Protein (GFP) is split into two non-fluorescent fragments (e.g., GFP1-10 and GFP11). One fragment (GFP1-10) is expressed in the cytosol of the target cells. The other fragment (GFP11) is conjugated to the antibody of interest. When the antibody-GFP11 conjugate is successfully delivered to the cytosol, the two GFP fragments can associate and reconstitute a functional, fluorescent GFP molecule. The resulting fluorescence is directly proportional to the amount of antibody in the cytosol.
Procedure Outline:
-
Cell Line Generation: Stably transfect the target cell line to express the GFP1-10 fragment in the cytosol.
-
Antibody Conjugation: Chemically conjugate the GFP11 fragment to the antibody of interest.
-
This compound-PCI Protocol: Follow the steps outlined in Protocol 1 to deliver the antibody-GFP11 conjugate into the GFP1-10 expressing cells.
-
Analysis:
-
Quantify the GFP fluorescence using flow cytometry or a fluorescence plate reader.
-
A standard curve can be generated using cells expressing a full-length GFP to estimate the cytosolic concentration of the delivered antibody.
-
Mandatory Visualizations
References
Application Notes and Protocols for Assessing Tpcs2A Phototoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tpcs2A (disulfonated tetraphenyl chlorin) is a photosensitizer developed for use in photochemical internalization (PCI), a technology that enhances the cellular uptake of therapeutic agents.[1][2] this compound localizes within endocytic vesicles, believed to be lysosomes, and upon activation by light at a specific wavelength (around 652 nm), it generates reactive oxygen species (ROS) that can induce cellular damage.[1][2][3] This light-induced cytotoxicity, or phototoxicity, is a critical parameter to characterize for its therapeutic application and to ensure its safety.
These application notes provide a comprehensive set of protocols to assess the phototoxicity of this compound in a laboratory setting. The described experimental setup is designed to quantify phototoxic effects, elucidate the underlying cellular mechanisms, and provide a framework for the evaluation of this compound and similar photosensitizing agents.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in a structured table for clear comparison across different experimental conditions.
| Experimental Parameter | Dark Toxicity (this compound alone) | Phototoxicity (this compound + Light) | Vehicle Control (- Light) | Vehicle Control (+ Light) |
| Cell Viability (IC50, µM) | IC50 value | IC50 value | N/A | N/A |
| Cell Viability (%) at X µM | % viability | % viability | 100% (baseline) | ~100% |
| ROS Production (Fold Increase) | ~1 (baseline) | Fold increase vs. dark control | 1 (baseline) | ~1 |
| Early Apoptotic Cells (%) | % of Annexin V+/PI- cells | % of Annexin V+/PI- cells | Baseline % | Baseline % |
| Late Apoptotic/Necrotic Cells (%) | % of Annexin V+/PI+ cells | % of Annexin V+/PI+ cells | Baseline % | Baseline % |
| DNA Damage (Comet Assay - % Tail DNA) | Baseline % | % Tail DNA | Baseline % | Baseline % |
| DNA Damage (γH2AX Foci/cell) | Baseline count | Average foci per cell | Baseline count | Baseline count |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human breast cancer cell lines MDA-MB-231 and MCF7 are recommended based on existing literature.[4] Other relevant cell lines can be substituted.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MDA-MB-231, RPMI-1640 for MCF7) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS) and dilute to final concentrations in cell culture medium immediately before use. Protect the this compound solutions from light.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and microscopy) and allow them to adhere overnight.
-
This compound Incubation: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for a predetermined period (e.g., 24 hours) to allow for cellular uptake.[4] Include vehicle-treated controls.
Light Exposure
-
Light Source: A light source capable of emitting light at the activation wavelength of this compound (approximately 652 nm) is required. A laser or a filtered lamp with a narrow bandpass filter can be used.
-
Irradiance Measurement: The power density of the light source at the level of the cells (irradiance, in mW/cm²) should be measured using a calibrated photometer.
-
Light Dose: The total light dose (in J/cm²) is calculated as irradiance (W/cm²) multiplied by the exposure time (seconds). A light dose of 10 J/cm² has been previously used for this compound phototoxicity studies.[4]
-
Procedure:
-
After this compound incubation, wash the cells with PBS to remove any unbound compound.
-
Add fresh, phenol red-free medium.
-
Expose the designated plates to the light source for the calculated time to deliver the desired light dose.
-
"Dark toxicity" control plates should be handled identically but kept in the dark.
-
Post-irradiation, incubate the cells for a further period (e.g., 24 hours) before performing downstream assays.[4]
-
Cell Viability Assay (MTS Assay)
-
Principle: The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product, which is proportional to the number of viable cells.
-
Procedure:
-
Following the post-irradiation incubation, add MTS reagent to each well of the 96-well plate according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values (the concentration of this compound that reduces cell viability by 50%) for both dark and light conditions.
-
Reactive Oxygen Species (ROS) Detection
-
Principle: Use a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Procedure:
-
After this compound incubation, wash the cells and incubate with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Add fresh, phenol red-free medium.
-
Expose the cells to the light source.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader or visualize by fluorescence microscopy.
-
Quantify the fold increase in ROS production relative to the dark control.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Following the post-irradiation incubation, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and the live population (Annexin V-/PI-).
-
DNA Damage Assessment
-
Principle: This assay detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail."
-
Procedure:
-
Harvest cells post-treatment.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software.
-
-
Principle: Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest markers of DNA double-strand breaks.
-
Procedure:
-
Grow and treat cells on coverslips.
-
After the post-irradiation period, fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and count the number of γH2AX foci per nucleus.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound phototoxicity.
Caption: Proposed signaling pathway for this compound-induced phototoxicity.
Caption: Logical relationships between experimental variables and readouts.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Combined Lysosomal and Mitochondrial Photodamage in a Non Small-Cell Lung Cancer Cell Line: the Role of Paraptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal membrane permeabilization during apoptosis – involvement of Bax? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative in vitro assessment of phototoxicity using a human skin model, Skin2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Tpcs2A Activity in Cells: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantification of Two Pore Segment Channel 2 (Tpcs2A, also known as TPCN2) activity in cellular models. This compound is a critical ion channel predominantly located on the membranes of endosomes and lysosomes, regulating the transport of calcium (Ca²⁺) and sodium (Na⁺) ions.[1] Its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and viral infections, making it a significant target for drug development.[2][3][4][5] This document outlines state-of-the-art methodologies to assess this compound-mediated ion flux, a key indicator of its cellular function.
Introduction to this compound and its Quantification
This compound is a voltage-independent cation channel that plays a crucial role in intracellular signaling.[1] It is primarily activated by nicotinic acid adenine dinucleotide phosphate (NAADP) to release Ca²⁺ from acidic organelles and by phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) to conduct Na⁺ ions.[1][6] The "uptake" in the context of this compound refers to the flux of ions from the lumen of endolysosomes into the cytoplasm, which in turn modulates numerous cellular processes such as autophagy, membrane trafficking, and pH homeostasis.[1][2] Therefore, quantifying this ion flux is paramount to understanding this compound's physiological and pathological roles.
The following sections detail various methods to quantify this compound activity, ranging from live-cell imaging of ion dynamics to direct electrophysiological measurements.
Core Methodologies and Data Presentation
Several key techniques can be employed to quantify this compound activity. The choice of method will depend on the specific research question, available equipment, and the cellular model.
| Method | Principle | Key Readout | Throughput | Advantages | Disadvantages |
| Live-Cell Calcium Imaging | Monitors changes in cytosolic or lysosomal Ca²⁺ concentration using fluorescent indicators upon this compound activation or inhibition. | Fluorescence intensity changes over time. | High | Non-invasive, provides spatial and temporal resolution. | Indirect measure of channel activity, potential for signal crossover from other Ca²⁺ stores.[7] |
| Lysosomal pH Measurement | Measures changes in the luminal pH of lysosomes, which can be affected by this compound-mediated ion flux. | Fluorescence intensity of pH-sensitive dyes. | High | Provides insight into the downstream consequences of this compound activity. | Indirect, can be influenced by other ion transporters. |
| Patch-Clamp Electrophysiology | Directly measures the ion currents flowing through this compound channels in isolated or enlarged lysosomes. | Electrical current (pA). | Low | Direct and precise measurement of channel properties (gating, selectivity). | Technically challenging, requires specialized equipment and expertise.[8] |
| Radiolabeled Ion Flux Assays | Uses radioactive isotopes (e.g., ²²Na⁺) to measure their movement across the lysosomal membrane in isolated vesicles. | Radioactivity counts. | Medium | Direct measurement of ion transport. | Requires handling of radioactive materials, provides data from a population of vesicles.[8][9] |
| Flow Cytometry | Measures the fluorescence of cells treated with ion-sensitive dyes or fluorescently labeled compounds whose uptake is dependent on this compound activity. | Median Fluorescence Intensity (MFI). | High | High-throughput analysis of a large cell population. | Indirect, provides an average response per cell. |
Signaling Pathways and Experimental Workflows
To contextualize the experimental protocols, it is essential to understand the signaling pathways involving this compound and the general workflow for its quantification.
Caption: this compound signaling pathway.
References
- 1. genecards.org [genecards.org]
- 2. Targeting the two-pore channel 2 in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal TPCN (two pore segment channel) inhibition ameliorates beta-amyloid pathology and mitigates memory impairment in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPC2 in drug development: Emerging target for cancer, viral infections, cardiovascular diseases, and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-pore channels and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal TPC2 channels disrupt Ca2+ entry and dopaminergic function in models of LRRK2-Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Measurement of Lysosomal Calcium - CD BioSciences [lysosomexper.com]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Mitigating Photosensitizer-Induced Skin Photosensitivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing skin photosensitivity induced by photosensitizers like TPCS2a (Fimaporfin) in preclinical models. The information is presented through troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced skin photosensitivity?
A1: this compound (Disulfonated tetraphenyl chlorin), also known as Fimaporfin, is a photosensitizing agent used in Photodynamic Therapy (PDT) and Photochemical Internalization (PCI) technology. [1][2][3]When administered, it can accumulate in various tissues, including the skin. Upon exposure to light of a specific wavelength (around 652 nm for this compound), the photosensitizer is activated, generating reactive oxygen species (ROS) that lead to cellular damage. [1][2][4]In the skin, this reaction manifests as phototoxicity, resembling an exaggerated sunburn, with symptoms like erythema (redness), edema (swelling), and in severe cases, blistering and eschar formation. [1][2][4]This adverse effect is a primary safety concern in the development and clinical use of photosensitizers.
Q2: What is the primary mechanism behind photosensitizer-induced skin phototoxicity?
A2: The mechanism is a non-immunologic phototoxic reaction. [4][5]It involves three key components: the photosensitizer, light, and oxygen. After administration, the photosensitizer distributes throughout the body and is absorbed by cells. When light of an appropriate wavelength strikes the photosensitizer molecule, it absorbs the photon's energy, moving from a stable ground state to an excited singlet state. It then transitions to a more stable, longer-lived excited triplet state. [4]This triplet-state photosensitizer can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen and free radicals. [4]These ROS cause direct damage to cellular components like lipids, proteins, and nucleic acids, leading to inflammation and cell death in the skin. [4] Q3: What are the main strategies to reduce skin photosensitivity in preclinical models?
A3: There are three primary strategies to mitigate photosensitizer-induced skin photosensitivity:
-
Co-administration of Protective Agents: Using antioxidants or ROS scavengers to neutralize the damaging molecules produced during the phototoxic reaction.
-
Advanced Formulation Strategies: Modifying the delivery vehicle of the photosensitizer to alter its biodistribution, reducing its accumulation in the skin while maintaining concentration in the target (e.g., tumor) tissue. [3]3. Medicinal Chemistry Approaches: Structurally modifying the photosensitizer molecule itself to lower its intrinsic phototoxic potential without compromising its therapeutic efficacy.
Q4: Which preclinical models are most suitable for assessing skin photosensitivity?
A4: The choice of model depends on the specific research question.
-
Rodent Models: Hairless mice (e.g., BALB/c nude) are commonly used because their lack of hair allows for direct observation and scoring of skin reactions like erythema and edema. Inbred mouse strains such as BALB/c and C57BL/6 are also standard for PDT studies. [1]* Porcine (Pig) Models: Pig skin is anatomically and physiologically very similar to human skin, making it an excellent model for assessing cutaneous phototoxicity before human trials.
-
In Vitro Assays: The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated in vitro method to assess the phototoxic potential of a compound and is often used as an initial screening tool.
Troubleshooting Guides
Issue 1: High Variability in Skin Reaction Scores Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent dosing for all animals based on body weight. For intravenous injections, confirm successful delivery into the vein. |
| Uneven Light Delivery | Verify that the light source provides a uniform beam over the entire exposure area. Use a power meter to map the beam profile and ensure consistent irradiance (mW/cm²) across all treatment spots. |
| Variation in Skin Pigmentation | If using pigmented animals, be aware that melanin can absorb light and may influence the phototoxic response. Use animals with consistent pigmentation or switch to albino/nude strains for more uniform results. |
| Animal Movement During Illumination | Anesthetize animals properly to prevent movement during light exposure, which can alter the delivered light dose to the target skin area. |
Issue 2: Protective Agent (e.g., Antioxidant) Shows No Effect
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing or Timing | The pharmacokinetics of the protective agent must be considered. Administer it so that its peak concentration coincides with the light exposure. For example, N-acetylcysteine (NAC) was administered 1 hour before illumination in a preclinical study. Perform a dose-response study for the protective agent. |
| Ineffective Mechanism of Action | The chosen antioxidant may not effectively scavenge the specific type of ROS generated by your photosensitizer. Consider agents with different mechanisms (e.g., singlet oxygen quenchers vs. radical scavengers). |
| Insufficient Bioavailability | The protective agent may not be reaching the skin in sufficient concentrations. Verify the administration route and formulation to ensure adequate absorption and distribution to the skin. |
Issue 3: Unexpectedly Low or No Skin Photosensitivity Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Light Wavelength | Ensure the light source wavelength matches the absorption peak of the photosensitizer (e.g., ~652 nm for this compound). [1][2]Use a spectrometer to verify the output spectrum of your light source. |
| Insufficient Light Dose | The total energy delivered (Joules/cm²) may be too low. Recalculate the required light dose based on the photosensitizer dose and expected sensitivity. Perform a light-dose escalation study to establish a dose-response curve. |
| Rapid Photosensitizer Clearance | The time interval between drug administration and light exposure may be too long, allowing the photosensitizer to clear from the skin. Refer to pharmacokinetic data for this compound, which has a terminal half-life of about 36 hours in mice, and adjust the drug-light interval accordingly. [1] |
Quantitative Data Summary
Table 1: Efficacy of N-Acetylcysteine (NAC) in Reducing Photofrin-Induced Skin Damage (Data adapted from a study on Photofrin, demonstrating the principle of using antioxidants)
| NAC Dose (mg/kg, i.p.) | Light Dose (J/cm²) | Skin Damage Score (Arbitrary Units) | Protection Factor |
| 0 (Control) | 50 | 1.5 | - |
| 1000 | 50 | ~0.8 | ~1.8 |
| 2000 | 50 | ~0.8 | ~1.8 |
| 0 (Control) | 100 | 3.0 | - |
| 1000 | 100 | ~2.3 | ~1.3 |
| 2000 | 100 | ~2.3 | ~1.3 |
Source: Adapted from a preclinical study on Photofrin-induced photosensitivity. The protection factor indicates the ratio of light doses needed to produce the same effect with and without the protective agent.
Experimental Protocols
Protocol 1: General Preclinical Assessment of Skin Photosensitivity
This protocol describes a general workflow for evaluating this compound-induced skin photosensitivity and the efficacy of a mitigating agent in a hairless mouse model.
-
Animal Model: Use female hairless mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=5-10 per group):
-
Group 1: Vehicle Control + Light
-
Group 2: this compound + No Light
-
Group 3: this compound + Light (Positive Control)
-
Group 4: this compound + Mitigating Agent + Light
-
-
Administration:
-
Administer the mitigating agent (if applicable) at a predetermined time before photosensitizer injection (e.g., 1 hour prior).
-
Administer this compound intravenously (e.g., via tail vein) at a clinically relevant dose (e.g., 0.25-1.0 mg/kg).
-
-
Drug-Light Interval (DLI): Wait for a specified period (e.g., 24-72 hours) to allow for photosensitizer distribution.
-
Anesthesia & Illumination:
-
Anesthetize the mice (e.g., with isoflurane).
-
Expose a defined area on the dorsal skin (e.g., 1 cm²) to light from a laser or filtered lamp at the activation wavelength of this compound (~652 nm).
-
Deliver a specific light dose (e.g., 50-100 J/cm²). Use a power meter to ensure accurate and consistent light delivery.
-
-
Observation and Scoring:
-
Visually assess the irradiated skin at regular intervals (e.g., 24, 48, 72, 96 hours) post-illumination.
-
Score the skin reactions for erythema and edema using a semi-quantitative scale (e.g., 0 = no reaction, 1 = slight, 2 = moderate, 3 = strong, 4 = severe).
-
-
Data Analysis: Compare the skin reaction scores between the positive control group and the mitigating agent group using appropriate statistical tests.
Visualizations
Signaling & Experimental Diagrams
Caption: Mechanism of this compound-induced skin phototoxicity.
Caption: Key strategies to reduce photosensitizer-induced skin toxicity.
Caption: Experimental workflow for assessing skin photosensitivity.
References
- 1. Liposome Photosensitizer Formulations for Effective Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Successful Strategies for Mitigation of a Preclinical Signal for Phototoxicity in a DGAT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phototoxicity─Medicinal Chemistry Strategies for Risk Mitigation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cutaneous Photosensitivity of TOOKAD (WST09) in Preclinical Animal Models and in Patients¶ - ProQuest [proquest.com]
Optimizing Tpcs2A concentration for maximal therapeutic window
Welcome to the technical support center for Tpcs2A. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the photosensitizer this compound for a maximal therapeutic window in Photochemical Internalization (PCI) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (disulfonated tetraphenyl chlorin) is a photosensitizer developed for clinical use in a drug delivery technology called Photochemical Internalization (PCI).[1][2] Its mechanism of action is based on localization within the membranes of endocytic vesicles (like endosomes and lysosomes) inside cells.[1][3] When activated by light of a specific wavelength (around 652 nm), this compound generates reactive oxygen species (ROS) that rupture these vesicles.[1][3] This process releases co-administered therapeutic agents, which are otherwise trapped in the endosomes, into the cell's cytosol where they can reach their intended targets.[1][2]
Q2: What is the "therapeutic window" in the context of this compound-PCI?
A2: The therapeutic window refers to the range of drug concentrations that provides the desired therapeutic effect without causing unacceptable levels of toxicity.[4][5] For this compound-PCI, this means finding a concentration and light dose that are high enough to efficiently rupture endosomes and release the therapeutic agent (efficacy) but low enough to avoid significant direct cell killing from this compound and light alone (phototoxicity) or toxicity from the this compound molecule in the dark.[6][7] Optimizing this window is crucial for achieving a high therapeutic index, which is the ratio between the toxic dose and the effective dose.[5]
Q3: What key factors should be considered when optimizing this compound concentration?
A3: Several factors can influence the optimal this compound concentration and should be carefully controlled in your experiments:
-
Cell Type: Different cell lines exhibit varying sensitivities and uptake rates for this compound.[8][9]
-
Co-administered Drug: The nature and concentration of the therapeutic agent being delivered can influence the overall efficacy and toxicity.
-
Light Dose: The intensity and duration of light exposure are critical. A lower this compound concentration may be effective with a higher light dose, and vice versa.[7]
-
Incubation Time: The time allowed for cells to take up this compound before light exposure affects its intracellular concentration and localization.[8]
-
Drug-Light Interval: The timing between administration of this compound and light exposure is a critical parameter for efficacy.[2]
Q4: How should I prepare a this compound stock solution for experiments?
A4: this compound has limited solubility in purely aqueous solutions. It is commonly dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[10] This stock is then diluted to the final working concentration in the cell culture medium or appropriate buffer. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10]
Quantitative Data Summary
Quantitative data from in vitro and clinical studies are summarized below to provide a baseline for experimental design.
Table 1: Summary of In Vitro this compound Experimental Parameters
| Cell Line | This compound Concentration Range | Incubation Time | Light Dose | Observed Effect | Reference |
| MDA-MB-231, MCF7 | 0 - 1.0 µM | 24 hours | 10 J/cm² | Concentration-dependent phototoxicity | [7] |
| U2OS | 0.2 µg/mL | 18 + 4 hours or 22 hours | Not specified | Cellular uptake measured by flow cytometry | [8] |
| HN5 | Not specified | Not specified | 405 nm irradiation | Intracellular co-localization and redistribution with saporin | [11] |
| WiDr | Not specified | Not specified | Not specified | Synergistic cytotoxicity with saporin after light exposure | [3] |
Table 2: Summary of Phase 1 Human Clinical Trial Data for this compound-PCI with Bleomycin
| Parameter | Value | Details | Reference |
| Starting Dose | 0.25 mg/kg | Intravenous injection | [12] |
| Escalated Doses | 0.5, 1.0, 1.5 mg/kg | Administered to successive patient cohorts | [12] |
| Maximum Tolerated Dose (MTD) | 1.0 mg/kg | Dose-limiting toxicities observed at 1.5 mg/kg | [12] |
| Dose-Limiting Toxicities | Grade 3 skin photosensitivity, Grade 3 wound infection | Observed at the 1.5 mg/kg dose level | [6][12] |
| Recommended Phase 2 Dose | 0.25 mg/kg | Identified as safe and tolerable for future trials | [12] |
| Light Source & Dose | 652 nm laser | Fixed at 60 J/cm² | [12] |
Visualizations and Diagrams
Signaling and Experimental Workflows
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via In Vitro Dose-Response Assay
This protocol outlines a method to determine the optimal this compound concentration that maximizes the therapeutic window for a co-administered drug using a cell viability assay.
-
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Co-administered therapeutic drug
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., MTT, MTS)
-
Plate reader
-
Light source with appropriate filter (e.g., 652 nm)
-
-
Methodology:
-
Cell Seeding: Seed cells in two 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. One plate will be the "Light" plate, and the other will be the "Dark" control.
-
This compound Preparation: Prepare a 2X working solution of this compound in complete medium by diluting the DMSO stock. Create a serial dilution to test a range of concentrations (e.g., 0.01 µM to 2 µM).
-
Treatment:
-
Remove the medium from the cells.
-
Add the this compound serial dilutions to the appropriate wells. Include "no this compound" wells for drug-only controls and vehicle controls (medium with the highest DMSO concentration used).
-
Add the co-administered therapeutic drug at a fixed, predetermined concentration to all relevant wells.
-
Incubate for a set period (e.g., 18-24 hours) to allow for this compound uptake.[8]
-
-
Light Exposure:
-
Wash the cells with PBS to remove any this compound that has not been taken up. Add fresh, complete medium.
-
Expose the "Light" plate to a specific dose of light (e.g., 60 J/cm² at 652 nm).[12] Keep the "Dark" plate protected from light.
-
-
Post-Incubation: Return both plates to the incubator for a period that allows the drug to exert its effect (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions. After the required incubation, measure the absorbance using a plate reader.[3]
-
Data Analysis: Normalize the viability data to the untreated control wells. Plot cell viability versus this compound concentration for both the "Light" and "Dark" plates. The optimal concentration will be the one that shows a significant drop in viability on the "Light" plate but minimal toxicity on the "Dark" plate.
-
Protocol 2: Assessing Cellular Uptake and Localization of this compound
This protocol describes how to evaluate the efficiency of this compound uptake and its subcellular location.
-
Materials:
-
Selected cell line
-
Glass-bottom dishes or coverslips for microscopy; 6-well plates for flow cytometry
-
This compound
-
Organelle-specific fluorescent trackers (e.g., LysoTracker Green for lysosomes)
-
Nuclear stain (e.g., Hoechst 33342)
-
Confocal microscope
-
Flow cytometer
-
-
Methodology - Confocal Microscopy:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Incubation: Treat cells with the desired concentration of this compound for a specific time (e.g., 18-24 hours).
-
Staining: In the final 30-60 minutes of incubation, add LysoTracker and Hoechst stain to the medium following manufacturer's protocols.
-
Imaging: Wash the cells with fresh medium. Acquire images using a confocal microscope. This compound fluorescence is typically in the red channel. Co-localization of the red (this compound) and green (LysoTracker) signals, appearing as yellow/orange, indicates localization in lysosomes/endosomes.[9]
-
-
Methodology - Flow Cytometry:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere.
-
Incubation: Treat cells with this compound for the desired time. Include an untreated control group.
-
Cell Harvest: Wash the cells with PBS, then detach them using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Analysis: Resuspend cells in PBS. Analyze the samples on a flow cytometer, exciting with an appropriate laser and collecting emission in the far-red channel. The increase in median fluorescence intensity (MFI) compared to the untreated control indicates cellular uptake of this compound.[8]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cell death in "dark" control wells | 1. This compound concentration is too high, causing intrinsic toxicity. 2. The solvent (e.g., DMSO) concentration is above the toxic threshold for your cells. 3. Accidental exposure of the "dark" plate to ambient light. | 1. Perform a dose-response experiment using a lower concentration range for this compound.[10] 2. Ensure the final solvent concentration is non-toxic (typically <0.5%). Run a solvent-only toxicity control.[10] 3. Handle the "dark" control plate in subdued light and wrap it in foil during all incubation steps. |
| No or minimal therapeutic effect (PCI effect) observed | 1. This compound concentration is too low for sufficient endosomal localization. 2. The light dose (energy or duration) is insufficient to activate this compound. 3. The wavelength of the light source does not match the absorption peak of this compound (~652 nm).[3] 4. The incubation time is too short for adequate cellular uptake. | 1. Increase the this compound concentration or the incubation time.[10] 2. Increase the light dose. Calibrate your light source to ensure accurate energy delivery. 3. Verify the specifications of your light source and filters. 4. Optimize the incubation time by testing several time points (e.g., 4, 12, 24 hours). |
| Precipitation of this compound in culture medium | 1. The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. The stock solution was not properly dissolved before dilution. | 1. Prepare fresh dilutions from the stock solution immediately before use. 2. Ensure the DMSO stock is fully dissolved. Gently warm the medium and vortex the solution during dilution.[10] 3. Consider reducing the final concentration of this compound in the assay. |
| High variability between replicate wells or experiments | 1. Inconsistent cell seeding density. 2. Uneven light distribution across the plate. 3. Edge effects in the multi-well plate. 4. Inconsistent timing of reagent addition or light exposure. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Ensure the light source provides uniform illumination across the entire plate surface. 3. Avoid using the outermost wells of the plate, as they are prone to evaporation and temperature fluctuations. 4. Use multichannel pipettes for simultaneous reagent addition and ensure precise, repeatable timing for all steps. |
References
- 1. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Photophysical and photobiological properties of a sulfonated chlorin photosensitiser this compound for photochemical internalisation (PCI) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. Disulfonated tetraphenyl chlorin (this compound)-induced photochemical internalisation of bleomycin in patients with solid malignancies: a phase 1, dose-escalation, first-in-man trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficiency of TPCS2a-Mediated Endosomal Escape
Welcome to the technical support center for troubleshooting low efficiency of TPCS2a-mediated endosomal escape. This resource is designed for researchers, scientists, and drug development professionals utilizing Photochemical Internalization (PCI) with the photosensitizer this compound (disulfonated tetraphenyl chlorin) for the intracellular delivery of therapeutic molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you optimize your experiments and overcome common challenges.
Understanding this compound-Mediated Endosomal Escape (Photochemical Internalization - PCI)
Photochemical Internalization (PCI) is a light-inducible drug delivery technology that utilizes a photosensitizer, such as this compound, to facilitate the release of therapeutic agents from endo-lysosomal compartments into the cytosol. The process involves the administration of the photosensitizer, which localizes to the membranes of endosomes and lysosomes. Upon illumination with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), primarily singlet oxygen, which destabilize the endo-lysosomal membranes, leading to the release of the entrapped therapeutic cargo into the cytoplasm. Low efficiency in this process can significantly hinder the therapeutic efficacy of the delivered molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My PCI experiment is showing low to no therapeutic effect. What are the primary factors I should investigate?
A1: Low efficacy in a this compound-PCI experiment can stem from several factors throughout the experimental workflow. The most critical parameters to evaluate are:
-
This compound Concentration and Cellular Uptake: Insufficient intracellular concentration of the photosensitizer will lead to inadequate ROS production upon illumination.
-
Light Dose and Delivery: The wavelength, total energy (fluence), and rate of light delivery (fluence rate) are crucial for activating the photosensitizer effectively without causing excessive phototoxicity.
-
Timing of Experimental Steps: The incubation time with this compound, the interval between photosensitizer and cargo administration, and the drug-light interval (DLI) are all critical for ensuring co-localization in endosomes.
-
Cargo Molecule Characteristics: The size, charge, and formulation of your therapeutic agent can influence its uptake and release.
-
Cell Line Specifics: Different cell lines exhibit varying sensitivities to PCI due to differences in endocytic pathways, proliferation rates, and membrane composition.
The following sections will delve into troubleshooting each of these areas in detail.
Q2: How do I optimize the concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A concentration that is too low will result in insufficient endosomal escape, while a concentration that is too high can lead to dark toxicity or excessive phototoxicity that masks the desired therapeutic effect.
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Dark Toxicity: Before assessing PCI efficacy, determine the maximum concentration of this compound that can be incubated with your cells without causing significant cytotoxicity in the absence of light.
-
Determine Cellular Uptake: Quantify the intracellular accumulation of this compound at various concentrations. This can be done by measuring the fluorescence of the photosensitizer using flow cytometry or a plate reader.
-
Optimize for Phototoxicity (PDT Effect): Perform a light-only control with varying concentrations of this compound to determine the photodynamic therapy (PDT) effect. The goal for a PCI experiment is to use a light dose that causes minimal cell death in the absence of the therapeutic cargo.
Data Presentation: Cellular Uptake of this compound in Different Cell Lines
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (h) | Relative Fluorescence Intensity (Arbitrary Units) | Reference |
| PCI30 (Head and Neck Cancer) | 0.2 - 0.8 | 18 | Dose-dependent increase | [1] |
| Mixed Glial Cells | 0.2 - 0.8 | 18 | Lower uptake compared to PCI30 | [1] |
| DRG Neurons/Satellite Glia | 0.2 - 0.8 | 18 | Lower uptake compared to PCI30 | [1] |
| PC3 (Prostate Cancer) | 0.2 - 0.8 | 24 | Dose-dependent increase | [2] |
| MatLyLu (Prostate Cancer) | 0.2 - 0.8 | 24 | Lower uptake compared to PC3 | [2] |
| MDA-MB-231 (Breast Cancer) | 0.5 - 2 | 24 | Dose-dependent increase | [3] |
| MCF7 (Breast Cancer) | 0.5 - 2 | 24 | Dose-dependent increase | [3] |
| MCF10A (Non-tumorigenic Breast) | 0.5 - 2 | 24 | Dose-dependent increase | [3] |
Note: The fluorescence intensity is a relative measure and will vary between experiments and instruments.
Q3: What are the key parameters to consider for the light source and how do I optimize the light dose?
A3: The light parameters are critical for successful PCI. The wavelength of the light source should match the absorption spectrum of this compound, which has a major absorption peak at around 652 nm.[4]
Troubleshooting Steps:
-
Verify Wavelength: Ensure your light source emits at or very near the 652 nm absorption peak of this compound.
-
Optimize Light Dose (Fluence): The total energy delivered per unit area (J/cm²) is a critical parameter. A dose that is too low will not activate enough photosensitizer, while a dose that is too high will cause excessive cell death through PDT, obscuring the PCI effect. Perform a dose-response experiment by varying the light dose while keeping the this compound concentration constant.
-
Consider Fluence Rate: The rate at which the light is delivered (mW/cm²) can also impact the outcome. Very high fluence rates can lead to oxygen depletion, reducing the efficiency of ROS generation.
Logical Relationship: Optimizing Light Dose for PCI
Caption: Logical flow for optimizing the light dose in a PCI experiment.
Q4: The timing of adding the photosensitizer, cargo, and applying light seems critical. What is the recommended sequence and duration for these steps?
A4: The timing is crucial to ensure that both the this compound and the therapeutic cargo are co-localized within the endo-lysosomal compartments at the time of illumination.
Experimental Workflow: General this compound-PCI Protocol
Caption: A generalized experimental workflow for a this compound-PCI experiment.
Troubleshooting Steps:
-
This compound Incubation Time: An 18-24 hour incubation is commonly used to allow for sufficient uptake and localization of this compound in endo-lysosomes. Shorter times may result in lower intracellular concentrations.
-
Drug-Light Interval (DLI): This is the time from the administration of the therapeutic cargo to the application of light. A common DLI is around 4 hours, but this may need to be optimized depending on the uptake kinetics of your specific cargo. The goal is to allow the cargo to be endocytosed and trafficked to the same compartments as the this compound. For some cargo, simultaneous administration with this compound or administration during the last few hours of this compound incubation can also be effective.[4]
-
Order of Addition: Typically, cells are pre-loaded with this compound before the addition of the therapeutic cargo.
Q5: How can I quantify the efficiency of endosomal escape in my experiments?
A5: Quantifying endosomal escape is essential for troubleshooting and optimizing your PCI protocol. Several methods can be employed:
-
Functional Assays: The most straightforward method is to measure the biological activity of the delivered cargo. For example, if you are delivering a toxin like saporin or bleomycin, you would measure cell viability.[1][5] For siRNA, you would measure the knockdown of the target gene/protein.
-
Fluorescence Microscopy: Co-localization studies using fluorescently labeled cargo and endo-lysosomal markers (e.g., LysoTracker) can provide qualitative evidence of endosomal escape. A diffuse cytosolic fluorescence of the cargo after light treatment, as opposed to punctate vesicular staining, indicates successful release.
-
Galectin-9 Assay: This is a more direct and quantitative imaging-based assay. Galectin-9 is a cytosolic protein that recognizes and binds to glycans that are exposed on the luminal side of damaged endo-lysosomal membranes. By using a fluorescently tagged Galectin-9 (e.g., mCherry-Galectin-9), you can visualize and quantify the formation of fluorescent puncta, which correspond to sites of endosomal rupture.[3]
-
Split-Luciferase Reporter Assay: This is a highly sensitive biochemical assay that can provide quantitative data on cytosolic delivery. The assay utilizes two non-functional fragments of luciferase. One fragment is expressed in the cytosol of the target cells, and the other is conjugated to the cargo molecule. Upon successful endosomal escape and entry into the cytosol, the two fragments combine to form a functional luciferase enzyme, and the resulting luminescence can be measured.[6][7]
Experimental Protocol: Galectin-9 Assay for Endosomal Escape Quantification
-
Cell Line Preparation: Stably transfect your target cell line with a plasmid expressing a fluorescently tagged Galectin-9 (e.g., mCherry-Galectin-9).
-
PCI Experiment: Perform your this compound-PCI experiment as optimized.
-
Live-Cell Imaging: Acquire fluorescence images of the cells before and after light treatment using a confocal microscope.
-
Image Analysis: Quantify the number and intensity of fluorescent Galectin-9 puncta per cell in the light-treated versus control groups. An increase in puncta indicates an increase in endosomal membrane damage.
Signaling Pathway: Galectin-9 Recruitment to Damaged Endosomes
Caption: Signaling pathway illustrating the principle of the Galectin-9 assay for detecting endosomal escape.
Conclusion
Troubleshooting low efficiency of this compound-mediated endosomal escape requires a systematic approach to optimizing several key experimental parameters. By carefully titrating the photosensitizer concentration, optimizing the light dose and delivery, fine-tuning the experimental timing, and selecting appropriate methods for quantifying endosomal escape, researchers can significantly improve the cytosolic delivery of their therapeutic cargo. This guide provides a starting point for addressing common issues and directs you towards a more rational and efficient experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput Galectin-9 imaging assay for quantifying nanoparticle uptake, endosomal escape and functional RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and screening of novel endosomal escape compounds that enhance functional delivery of oligonucleotides in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Endosomal Escape by Light-Fueled Liquid-Metal Transformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Improve the Specificity of Tpcs2A-PCI
Welcome to the technical support center for Tpcs2A-mediated Photochemical Internalization (PCI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to enhance the specificity of this compound-PCI.
Frequently Asked Questions (FAQs)
Q1: What is this compound-PCI and how does it work?
A: this compound-PCI is a targeted drug delivery technology that utilizes the photosensitizer disulfonated tetraphenyl chlorin (this compound) to facilitate the release of therapeutic agents into the cytosol of target cells. The process involves the co-administration of this compound and a therapeutic molecule. This compound localizes to the membranes of endocytic vesicles.[1][2] Upon activation by light of a specific wavelength (approximately 652 nm), this compound generates reactive oxygen species (ROS), which leads to the rupture of these vesicles and the release of the entrapped therapeutic agent into the cell's cytoplasm, thereby enhancing its therapeutic effect.
Q2: What are the main advantages of using this compound as a photosensitizer in PCI?
A: this compound is a clinically suitable photosensitizer for PCI with several advantageous properties. It has a strong absorption peak at 652 nm, a wavelength that allows for deeper tissue penetration of light.[1][2] It has been shown to localize effectively in intracellular granules, believed to be endocytic vesicles, which is a prerequisite for efficient PCI.[1][2] Furthermore, this compound has a relatively rapid clearance from the body, which can help minimize photosensitivity, a common side effect of photosensitizers.[2]
Q3: What are the key strategies to improve the specificity of this compound-PCI?
A: The specificity of this compound-PCI can be enhanced through two primary strategies:
-
Localized Light Delivery: By precisely controlling the area of light illumination, the activation of this compound and the subsequent release of the therapeutic agent can be confined to the target tissue, minimizing effects on surrounding healthy cells.
-
Targeted Delivery of this compound: This involves conjugating this compound to a targeting moiety that specifically recognizes and binds to markers overexpressed on the surface of target cells, such as cancer cells. This increases the concentration of the photosensitizer at the desired site, leading to a more localized and potent therapeutic effect upon light activation.
Q4: What types of targeting moieties can be conjugated to this compound?
A: this compound can be conjugated to various targeting molecules to enhance its specificity, including:
-
Monoclonal Antibodies (mAbs): Antibodies that recognize specific antigens on the surface of cancer cells can be used to deliver this compound directly to the tumor.[3]
-
Nanoparticles: Encapsulating or conjugating this compound with nanoparticles can improve its pharmacokinetic profile and allow for passive or active targeting to tumor tissues. Active targeting can be achieved by functionalizing the nanoparticle surface with ligands that bind to tumor-specific receptors.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-PCI experiments.
| Problem | Possible Cause | Recommended Solution |
| Low therapeutic efficacy | Insufficient light dose or penetration. | Optimize the light dose and wavelength. Ensure the light source is properly calibrated. For in vivo studies, consider the depth of the target tissue and the light attenuation properties of the overlying tissue. |
| Suboptimal timing of light application. | The timing between administration of this compound and the therapeutic agent, and the subsequent light exposure is critical. For targeted therapies, the therapeutic agent should be administered before light exposure to allow for receptor-mediated endocytosis.[3] | |
| Inefficient cellular uptake of this compound or the therapeutic agent. | Verify the expression of the target receptor if using a targeted approach. Optimize the formulation of this compound and the therapeutic agent to enhance cellular uptake. | |
| High off-target toxicity | Non-specific accumulation of this compound. | Consider conjugating this compound to a targeting moiety (antibody or nanoparticle) to increase its accumulation in the target tissue and reduce uptake by healthy tissues. |
| Excessive light dose causing damage to surrounding tissues. | Carefully delineate the target area for illumination. Use imaging techniques to guide light delivery. Reduce the light dose to the minimum effective level. | |
| Systemic photosensitivity. | Advise patients to avoid direct sunlight and bright indoor light for a period after this compound administration. The duration of photosensitivity depends on the dose of this compound administered. | |
| Inconsistent results | Variability in experimental conditions. | Standardize all experimental parameters, including cell density, concentrations of this compound and the therapeutic agent, incubation times, and light delivery parameters. |
| Issues with the stability of the this compound-conjugate. | Characterize the stability of the conjugated molecule. Ensure proper storage and handling to prevent degradation. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in specificity with targeted this compound-PCI. Note: The following data is illustrative and may not represent actual experimental results.
Table 1: In Vitro Cytotoxicity of this compound-PCI in HER2+ Cancer Cells vs. Normal Fibroblasts
| Treatment Group | Target Cell Line (HER2+) % Cell Viability | Control Cell Line (Fibroblast) % Cell Viability |
| Untreated Control | 100% | 100% |
| This compound + Light | 85% | 90% |
| Therapeutic Agent Alone | 70% | 75% |
| Non-targeted this compound-PCI | 30% | 60% |
| HER2-targeted this compound-PCI | 10% | 85% |
Table 2: In Vivo Tumor Accumulation and Biodistribution of this compound Formulations
| Formulation | Tumor Accumulation (% Injected Dose/gram) | Liver Accumulation (% Injected Dose/gram) | Spleen Accumulation (% Injected Dose/gram) |
| Free this compound | 2.5 | 15.2 | 8.1 |
| This compound-Nanoparticle (non-targeted) | 5.8 | 12.5 | 10.3 |
| This compound-Nanoparticle (targeted) | 12.3 | 8.7 | 5.4 |
| This compound-Antibody Conjugate | 15.1 | 6.2 | 3.5 |
Key Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is designed to assess the cell-killing efficacy of this compound-PCI.
Materials:
-
Target cancer cell line and a non-target control cell line
-
Cell culture medium and supplements
-
This compound
-
Therapeutic agent (e.g., chemotherapeutic drug)
-
96-well plates
-
Light source with appropriate wavelength (e.g., 652 nm laser)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Incubation with this compound and Therapeutic Agent:
-
For non-targeted PCI, add this compound and the therapeutic agent to the cells and incubate for a predetermined time (e.g., 18-24 hours).
-
For targeted PCI, add the this compound-conjugate and incubate for a time sufficient for receptor-mediated endocytosis (e.g., 4-6 hours), then add the therapeutic agent and incubate for an additional period.
-
-
Washing: Gently wash the cells with fresh medium to remove any unbound agents.
-
Light Exposure: Irradiate the cells with a specific light dose. Ensure that control wells (no light) are shielded from the light source.
-
Post-irradiation Incubation: Incubate the cells for a period sufficient for the therapeutic agent to induce cell death (e.g., 24-72 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.
Fluorescence Microscopy for Subcellular Localization
This protocol allows for the visualization of the intracellular localization of this compound.
Materials:
-
Cells plated on glass-bottom dishes or coverslips
-
This compound (or a fluorescently labeled version if available)
-
Organelle-specific fluorescent probes (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria)
-
Fluorescence microscope with appropriate filter sets
-
Imaging software
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the cytotoxicity assay protocol.
-
Staining with Organelle Probes: In the last 30-60 minutes of incubation, add the organelle-specific probe to the cells according to the manufacturer's instructions.
-
Washing: Gently wash the cells with fresh medium.
-
Imaging: Mount the coverslips or place the dish on the microscope stage. Acquire images using the appropriate filter sets for this compound and the organelle probe.
-
Image Analysis: Merge the images from the different channels to determine the degree of colocalization between this compound and the specific organelles.
Western Blot for Apoptosis Markers
This protocol is used to determine if the observed cell death is due to apoptosis.
Materials:
-
Treated and untreated cell samples
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer
-
Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the levels of apoptosis markers in the different treatment groups.
Visualizations
Signaling Pathway of this compound-PCI
Caption: Signaling pathway of this compound-mediated Photochemical Internalization (PCI).
Experimental Workflow for Assessing this compound-PCI Specificity
Caption: Experimental workflow for evaluating the specificity of this compound-PCI.
Logical Relationship of Specificity Enhancement Strategies
Caption: Logical relationship of strategies to enhance this compound-PCI specificity.
References
- 1. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical internalization (PCI) of HER2-targeted toxins: synergy is dependent on the treatment sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Nanoparticle’s Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Actively Targeted Nanoparticles to Fight Cancer: Focus on Italian Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Tpcs2A Delivery to Deep-Seated Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photosensitizer Tpcs2A (disulfonated tetraphenyl chlorin) for the treatment of deep-seated tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cancer therapy?
A1: this compound is a photosensitizer used in a novel drug delivery technology called Photochemical Internalization (PCI).[1] The principle of PCI is to deliver therapeutic macromolecules, which cannot easily penetrate the cell membrane, into the cytosol where they can exert their effect. This compound localizes in the membranes of endocytic vesicles (endosomes and lysosomes).[1] When activated by light of a specific wavelength (around 652 nm), this compound generates reactive oxygen species (ROS) that rupture these vesicles, releasing the co-administered therapeutic agent into the cytoplasm.[1] This technology has been shown to enhance the efficacy of various anticancer agents.
Q2: What are the primary challenges in delivering this compound to deep-seated tumors?
A2: The main obstacles for effective this compound-mediated PCI in deep-seated tumors are:
-
Limited Light Penetration: The light required to activate this compound has limited penetration depth in biological tissues, making it difficult to reach tumors located deep within the body.[2][3][4]
-
Poor Nanoparticle Accumulation and Penetration: The dense and complex tumor microenvironment of deep-seated tumors, characterized by a rigid extracellular matrix and high interstitial fluid pressure, hinders the penetration and uniform distribution of this compound, especially when formulated in nanoparticles.
-
Hypoxia: The low oxygen concentration (hypoxia) typical of the core of solid tumors can reduce the efficiency of ROS production by this compound upon light activation, thereby diminishing the therapeutic effect.[3]
Q3: How can I formulate this compound for in vivo delivery?
A3: this compound is an amphiphilic molecule and its formulation is critical for in vivo applications. Encapsulating this compound into nanoparticles, such as those made from the biodegradable polymer poly(lactic-co-glycolic)acid (PLGA), can improve its stability and pharmacokinetic profile.[5][6] A recent study described a microfluidic technique to produce this compound-loaded PLGA nanoparticles (this compound@NPs) with a diameter of approximately 99 nm and an encapsulation efficiency of about 82%.[5][6] Coating these nanoparticles with cell membranes, for example from mesenchymal stem cells (mMSC-TPCS2a@NPs), can further enhance their biocompatibility, prolong circulation time, and improve tumor-homing capabilities.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low accumulation of this compound-loaded nanoparticles in the tumor. | Rapid clearance by the reticuloendothelial system (RES). | - Coat nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect and prolong circulation. - Utilize biomimetic coatings, such as cancer cell membranes or mesenchymal stem cell membranes, to evade immune clearance and enhance tumor targeting.[6] |
| Poor Enhanced Permeability and Retention (EPR) effect in the tumor model. | - Ensure the nanoparticle size is within the optimal range for EPR (typically 50-200 nm). - Consider using tumor models known to have a pronounced EPR effect for initial studies. | |
| Inefficient active targeting. | - If using targeting ligands, ensure high receptor expression on the target tumor cells. - Optimize the density of the targeting ligand on the nanoparticle surface. | |
| Limited penetration of this compound-loaded nanoparticles into the tumor mass. | Large nanoparticle size. | - Formulate smaller nanoparticles (ideally < 100 nm) as they have been shown to penetrate deeper into tumor spheroids.[7] |
| Dense extracellular matrix (ECM) of the tumor. | - Co-administer enzymes that can degrade components of the ECM, such as collagenase or hyaluronidase. - Utilize nanoparticles that can respond to the tumor microenvironment (e.g., pH-sensitive or enzyme-responsive) to facilitate deeper penetration. | |
| Suboptimal therapeutic effect despite adequate this compound accumulation. | Insufficient light delivery to the deep-seated tumor. | - Use near-infrared (NIR) light, which has better tissue penetration than visible light.[2] - Employ interstitial light delivery methods, such as inserting optical fibers directly into the tumor.[8] - Explore advanced strategies like X-ray or ultrasound-activated PDT.[3] |
| Tumor hypoxia. | - Co-deliver oxygen-generating agents with the this compound formulation. - Use treatment regimens that can alleviate hypoxia, such as vascular normalizing agents. | |
| Low intracellular release of the co-administered drug. | - Ensure the light dose is sufficient to induce endosomal escape without causing excessive cell death directly. - Optimize the time interval between this compound-nanoparticle administration and light application to allow for maximum endosomal accumulation. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies relevant to the delivery of photosensitizers and nanoparticles to tumors.
Table 1: Pharmacokinetics of this compound
| Parameter | Value | Species | Reference |
| Plasma Half-life (t½α) | 0.78 hours | Athymic mice | [1] |
| Plasma Half-life (t½β) | 36 hours | Athymic mice | [1] |
Table 2: Nanoparticle Tumor Accumulation and Penetration
| Nanoparticle Formulation | Tumor Model | Tumor Accumulation (%ID/g) | Penetration Depth (µm) | Reference |
| 99mTc-3P-RGD2 | U87MG xenograft | 4.12 ± 0.42 | Not Reported | [9] |
| Ru-Lipo | Xenograft tumor | Not specified, but accumulation confirmed | Not Reported | [10] |
| 25 nm PEGylated MSNs | MG-63 Spheroids | Not Applicable | Detected in deeper regions | [11] |
| 50 nm PEGylated MSNs | MG-63 Spheroids | Not Applicable | Detected in deeper regions | [11] |
| 200 nm PEGylated MSNs | MG-63 Spheroids | Not Applicable | Limited to peripheral regions | [11] |
| PEGylated Liposomes | U87-MG Spheroids | Not Applicable | 67 | [12] |
| Non-PEGylated Liposomes | U87-MG Spheroids | Not Applicable | 39 | [12] |
%ID/g: Percentage of injected dose per gram of tumor tissue. MSNs: Mesoporous Silica Nanoparticles Ru-Lipo: Ruthenium-encapsulated liposomes
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles (this compound@NPs) via Microfluidics
This protocol is adapted from a study by Costapis et al. (2023).[5]
-
Preparation of Solutions:
-
Dissolve PLGA in a suitable organic solvent (e.g., acetonitrile) at a concentration of 2 mg/mL.
-
Dissolve this compound in the same organic solvent at a desired concentration (e.g., to achieve a specific drug loading).
-
Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 407) at a concentration of 0.5% (w/v).
-
-
Microfluidic Nanoprecipitation:
-
Use a microfluidic device with a staggered herringbone micromixer.
-
Set the flow rate of the organic phase (PLGA and this compound solution) and the aqueous phase. A typical flow rate ratio is 1:5 (organic:aqueous).
-
Pump the two solutions through the microfluidic chip. The rapid mixing will induce the nanoprecipitation of PLGA, encapsulating this compound.
-
-
Purification:
-
Collect the nanoparticle suspension from the outlet of the microfluidic device.
-
Purify the nanoparticles to remove the organic solvent and non-encapsulated this compound. This can be done by dialysis against deionized water for 24 hours.
-
-
Characterization:
-
Determine the nanoparticle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the encapsulation efficiency and drug loading capacity using UV-Vis spectrophotometry or fluorescence spectroscopy after lysing the nanoparticles.
-
Protocol 2: In Vitro Tumor Spheroid Penetration Assay
This protocol provides a general framework for assessing nanoparticle penetration in 3D tumor spheroids.
-
Spheroid Formation:
-
Nanoparticle Incubation:
-
Prepare a suspension of fluorescently labeled this compound-loaded nanoparticles in cell culture medium.
-
Carefully replace the medium in the spheroid-containing wells with the nanoparticle suspension.
-
Incubate the spheroids with the nanoparticles for a defined period (e.g., 24 hours).[7]
-
-
Imaging and Analysis:
-
Wash the spheroids with PBS to remove non-penetrated nanoparticles.
-
Image the spheroids using confocal microscopy, acquiring z-stack images from the top to the center of the spheroid.
-
Analyze the fluorescence intensity profile from the periphery to the core of the spheroid using image analysis software (e.g., ImageJ) to determine the penetration depth. The penetration depth can be defined as the distance from the spheroid edge to the point where the fluorescence intensity drops to a certain percentage (e.g., 50%) of the maximum intensity at the periphery.[12]
-
Protocol 3: In Vivo Biodistribution Study of this compound-Loaded Nanoparticles
This protocol outlines a general procedure for evaluating the biodistribution of nanoparticles in a tumor-bearing mouse model.
-
Animal Model:
-
Establish tumors in immunocompromised mice (e.g., athymic nude mice) by subcutaneously or orthotopically injecting cancer cells.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Nanoparticle Administration:
-
Administer the this compound-loaded nanoparticles, labeled with a suitable imaging agent (e.g., a near-infrared fluorescent dye or a radionuclide), to the mice via intravenous injection.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), perform whole-body imaging of the mice using an appropriate imaging modality (e.g., fluorescence imaging system, PET/CT).
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs to visualize the nanoparticle distribution.
-
Quantify the amount of nanoparticles in each organ by measuring the fluorescence intensity or radioactivity. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Signaling Pathway: PI3K/Akt/mTOR and Nanoparticle Uptake
The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[13][14][15] This pathway can also influence the endocytic processes that are critical for the uptake of nanoparticles, including those carrying this compound.
Caption: PI3K/Akt/mTOR pathway and its influence on nanoparticle uptake.
Experimental Workflow: this compound-PCI in a Deep-Seated Tumor Model
This diagram illustrates the key steps involved in an in vivo experiment to evaluate the efficacy of this compound-mediated Photochemical Internalization (PCI) for a deep-seated tumor.
Caption: Experimental workflow for this compound-PCI in a deep-seated tumor model.
Logical Relationship: Factors Influencing this compound Delivery Efficacy
This diagram outlines the key factors and their interplay in determining the overall success of this compound delivery to deep-seated tumors.
Caption: Interacting factors that determine this compound delivery efficacy.
References
- 1. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond the Barriers of Light Penetration: Strategies, Perspectives and Possibilities for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Photodynamic Therapy for Deep-Seated Tumors with the Aid of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Photodynamic Therapy for Deep-Seated Tumors with the Aid of Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mesenchymal Stem Cell Membrane-Coated this compound-Loaded Nanoparticles for Breast Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Nanoparticle accumulation and penetration in 3D tumor models: the effect of size, shape, and surface charge [frontiersin.org]
- 8. Light Technology for Efficient and Effective Photodynamic Therapy: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02793K [pubs.rsc.org]
- 11. Evaluation of Nanoparticle Penetration in the Tumor Spheroid Using Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. mdpi.com [mdpi.com]
How to minimize off-target effects of Tpcs2A photodynamic therapy
This guide provides researchers, scientists, and drug development professionals with technical support for minimizing off-target effects associated with Tpcs2A (fimaporfin)-mediated Photochemical Internalization (PCI), a specialized form of Photodynamic Therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional PDT photosensitizers?
A1: this compound, also known as fimaporfin, is an amphiphilic photosensitizer designed for a technology called Photochemical Internalization (PCI).[1] Unlike traditional PDT which aims to directly kill cells through high-dose phototoxicity, PCI uses this compound and a sub-lethal light dose to achieve a specific task: rupturing the membranes of endosomes and lysosomes.[2][3] this compound localizes to these vesicle membranes. Upon activation by a specific wavelength of light, it generates reactive oxygen species (ROS) that break open the vesicles, releasing a co-administered therapeutic agent (like the chemotherapy drug bleomycin) into the cell's cytoplasm where it can reach its intended target.[2][4] This enhances the efficacy of drugs that are normally trapped and degraded within the endo-lysosomal system.
Q2: What are the primary off-target effects associated with this compound therapy?
A2: Off-target effects can be categorized into two types:
-
Dark Toxicity : This refers to systemic toxicity from the photosensitizer alone, without light activation. Preclinical studies show that this compound has very low to no "dark toxicity" at therapeutic concentrations, making it safe to administer systemically before light activation.[1]
-
Phototoxicity : This occurs only in areas exposed to both the photosensitizer and light. The most common off-target effect is skin photosensitivity, where accidental exposure to bright light can cause a severe sunburn-like reaction.[5] Localized off-target effects in healthy tissue near the illumination site can include inflammation, edema, and necrosis if the light dose or drug concentration is not properly controlled.[5]
Q3: How does the Drug-Light Interval (DLI) influence off-target effects?
A3: The Drug-Light Interval (DLI)—the time between this compound administration and light application—is a critical parameter for maximizing tumor selectivity. A longer DLI allows for the photosensitizer to clear from the bloodstream and healthy tissues while preferentially accumulating in tumor tissue. In a phase I clinical trial, a DLI of 96 hours was used for this compound before administration of a second drug, followed by illumination 3 hours later.[6] Shorter DLIs may result in higher concentrations of the photosensitizer in the vasculature of healthy tissue, leading to non-specific vascular damage upon illumination.[7] Optimizing the DLI is essential for achieving the best therapeutic ratio.
Q4: Can off-target effects be managed by adjusting light parameters?
A4: Yes. Light dose (fluence, J/cm²) and the rate of delivery (fluence rate, mW/cm²) are key variables.
-
Light Dose : The total light dose should be sufficient to activate this compound for endosomal release but kept below the threshold that causes significant direct PDT damage to surrounding healthy tissue.
-
Fluence Rate : Lowering the fluence rate (delivering the same total energy over a longer period) can decrease pain and may reduce off-target damage by preventing rapid oxygen depletion in healthy tissue.[8][9]
-
Light Fractionation : Splitting the light dose into two or more fractions separated by a dark interval (e.g., minutes to hours) can allow for tissue reoxygenation. This can potentially increase the therapeutic window by enhancing the photochemical effect in the target tissue without a corresponding increase in damage to healthy tissue.
Troubleshooting Guide
Problem 1: High cytotoxicity observed in healthy control cells in vitro .
-
Possible Cause 1: High this compound Concentration.
-
Solution: Titrate the this compound concentration downwards. While this compound has low dark toxicity, high concentrations combined with light can lead to overwhelming phototoxicity. An in vitro study showed that at 0.2 µg/mL with a light dose of 0.3 J/cm², cell survival remained high at over 93%, but survival decreased with higher light energies.[1]
-
-
Possible Cause 2: Excessive Light Dose.
-
Solution: Reduce the light fluence (J/cm²). The goal of PCI is sub-lethal PDT for endosomal escape, not overt cell killing. Perform a light-dose escalation study to find the minimum energy required for the desired biological effect (e.g., release of a co-administered fluorescent molecule) without causing significant direct cytotoxicity.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Ensure you are comparing results to an appropriate healthy/non-malignant cell line. Some cell lines may be inherently more sensitive to oxidative stress. One study noted that PCI treatment was more effective in head and neck squamous cell carcinoma cells compared to control fibroblasts, indicating a potential therapeutic window.[1]
-
Problem 2: Significant skin damage or necrosis observed in healthy tissue adjacent to the tumor in vivo .
-
Possible Cause 1: Suboptimal Drug-Light Interval (DLI).
-
Possible Cause 2: Inaccurate Light Delivery.
-
Solution: Refine the light application technique. Use a light source with a well-defined and collimated beam. Ensure the light field only covers the tumor and a minimal, pre-defined safety margin (e.g., <5 mm). Use imaging techniques to confirm tumor boundaries before illumination.
-
-
Possible Cause 3: High this compound or Light Dose.
-
Solution: Perform a dose de-escalation study. Systematically reduce the administered this compound dose (mg/kg) or the light fluence (J/cm²) to find a balance between efficacy and toxicity. The maximum tolerated dose of this compound in one clinical trial was found to be 1.0 mg/kg.[6]
-
Problem 3: Systemic photosensitivity in animal models leading to adverse events.
-
Possible Cause: Accidental Light Exposure Post-Treatment.
-
Solution: Implement strict light avoidance protocols. After this compound administration, animals must be housed under subdued lighting conditions for a period determined by biodistribution studies. Avoid routine procedures under bright examination lights. This mimics the clinical management of patients who must avoid sunlight for a period post-treatment.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from preclinical and clinical studies to guide experimental design.
Table 1: In Vitro this compound (Fimaporfin) Toxicity Parameters
| Cell Line | This compound Conc. (µg/mL) | Light Wavelength (nm) | Light Dose (J/cm²) | Outcome (Cell Survival) | Reference |
|---|---|---|---|---|---|
| UT-SCC-5 | 0.1 - 0.5 | N/A (Dark) | 0 | No cytotoxicity observed | [1] |
| UT-SCC-5 | 0.1 | 650 | ≤ 0.6 | ~88% | [1] |
| UT-SCC-5 | 0.2 | 650 | 0.3 | ~93% | [1] |
| UT-SCC-5 | 0.2 | 650 | > 0.3 | Continuously decreasing |[1] |
Table 2: Clinical & Preclinical Parameters for this compound-mediated PCI
| Study Type | Subject | This compound Dose | DLI (this compound to Light) | Light Wavelength (nm) | Light Dose (J/cm²) | Outcome / Note | Reference |
|---|---|---|---|---|---|---|---|
| Phase I Clinical | Human | 0.25 mg/kg | 99 hours* | 652 | 60 | Recommended dose for future trials | [6] |
| Phase I Clinical | Human | 1.0 mg/kg | 99 hours* | 652 | 60 | Maximum Tolerated Dose (MTD) | [6] |
| Phase I Clinical | Human | 1.5 mg/kg | 99 hours* | 652 | 60 | Exceeded MTD (Dose-limiting toxicities) |[5] |
*Note: DLI of 99h = 96h post-Tpcs2A injection + 3h post-bleomycin injection.
Table 3: Illustrative Preclinical Biodistribution of Nanoparticles in a Murine Model (Note: This table provides representative data for nanoparticles to illustrate typical organ distribution. Specific %ID/g values for this compound were not available in the cited literature and must be determined experimentally.)
| Organ | Uptake (% Injected Dose per gram of tissue; %ID/g) | Significance for Off-Target Effects | Representative Reference |
|---|---|---|---|
| Liver | 83% ± 18% | Primary site of clearance and potential off-target accumulation. | [7] |
| Lungs | 48% ± 22% | High perfusion can lead to transient accumulation. | [7] |
| Spleen | 62% ± 10% | Part of the reticuloendothelial system responsible for particle clearance. | [7] |
| Kidneys | 3% ± 1% | Indicates potential route of excretion for smaller particles/metabolites. | [7] |
| Tumor | < 5% | Target tissue; the goal is to maximize this value relative to others. | |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assessment
This protocol is adapted from the principles of the OECD TG 432 3T3 Neutral Red Uptake Phototoxicity Test to compare this compound's cytotoxicity in the presence and absence of light.
-
Cell Plating: Seed both target cancer cells and control healthy cells (e.g., primary fibroblasts) in separate 96-well plates at a density that ensures they are sub-confluent at the time of treatment. Prepare two identical plates for each cell line: one for "-Light" (dark control) and one for "+Light" (irradiated).
-
This compound Incubation: After 24 hours, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.05 to 1.0 µg/mL). Include a vehicle-only control. Incubate for a standard period (e.g., 18-24 hours) to allow for cellular uptake.
-
Wash and Irradiate:
-
Gently wash all plates twice with PBS to remove extracellular this compound.
-
Add fresh, phenol red-free medium to all wells.
-
Immediately irradiate the "+Light" plates with a calibrated light source at the appropriate wavelength (e.g., 420 nm or 650 nm). Deliver a pre-determined light dose (e.g., 0.5 J/cm²).
-
Keep the "-Light" plates in the dark for the same duration as the irradiation to serve as dark toxicity controls.
-
-
Post-Incubation: Return both plates to the incubator for 24-48 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or Neutral Red Uptake (NRU) assay.
-
Data Analysis: For each cell line, compare the IC50 (concentration causing 50% viability loss) values from the "-Light" and "+Light" plates. A significant drop in the IC50 value for the "+Light" group indicates phototoxicity. Comparing the phototoxic response of cancer vs. healthy cells will help define the therapeutic window.
Protocol 2: In Vivo Biodistribution Assessment in a Rodent Tumor Model
This protocol outlines the steps to quantify this compound accumulation in tumors and major organs over time.
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts). A typical cohort size is 3-5 animals per time point.
-
This compound Administration: Administer a defined dose of this compound (e.g., 1.0 mg/kg) via intravenous (tail vein) injection.
-
Tissue Collection: At pre-defined time points (e.g., 1, 4, 24, 48, 72, 96 hours) post-injection, euthanize a cohort of animals.
-
Collect blood via cardiac puncture.
-
Perfuse the animal with saline to flush blood from the organs.
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle, skin).
-
Blot tissues dry, weigh them, and place them in labeled tubes for analysis.
-
-
Quantification of this compound:
-
Method A (Fluorescence): this compound is fluorescent. Homogenize the weighed tissues in a suitable buffer. Measure the fluorescence of the homogenate using a spectrofluorometer at the appropriate excitation/emission wavelengths (e.g., Ex: ~420 nm, Em: ~650 nm).[1] Create a standard curve using known concentrations of this compound to convert fluorescence intensity to µg of this compound per sample.
-
Method B (LC-MS/MS): For higher sensitivity and specificity, develop and validate a liquid chromatography-tandem mass spectrometry method to quantify this compound in tissue homogenates.
-
-
Data Analysis: Calculate the concentration of this compound in each tissue and express the results as a percentage of the injected dose per gram of tissue (%ID/g).[7] Plot the %ID/g for each organ over time to visualize the pharmacokinetics and determine the optimal DLI when the tumor-to-healthy-tissue ratio is maximal.
Visualizations
Caption: Experimental workflow for an in vivo this compound PCI study.
Caption: Decision-making flowchart for optimizing this compound-PDT parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical internalization (PCI): a new modality for light activation of endocytosed therapeuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical internalization (PCI): a technology for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the stability and aggregation of Tpcs2A in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photosensitizer Tpcs2A (meso-tetraphenyl chlorin disulphonate). The information provided here will help address common challenges related to its stability and aggregation in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, or meso-tetraphenyl chlorin disulphonate, is a photosensitizer used in a drug delivery technology called Photochemical Internalization (PCI).[1][2][3] PCI is a method for releasing endocytosed macromolecules into the cytosol of cells.[1] this compound localizes in the membranes of endocytic vesicles. Upon activation with light of a specific wavelength (around 652 nm), it induces the release of therapeutic agents from these vesicles into the cell's cytoplasm.[1][4]
Q2: Why is my this compound solution aggregating?
A2: this compound, like other porphyrin-related compounds, has a known tendency to aggregate in aqueous environments.[5][6][7] This aggregation is highly dependent on the pH of the solution. Acidic conditions, particularly at a pH around 3.9, are known to promote aggregation.[5][6] The aggregation can lead to a red shift in the Soret absorption band and significant quenching of its fluorescence.[7]
Q3: How can I prevent this compound from aggregating in my experiments?
A3: To prevent aggregation, it is crucial to control the pH of your this compound solution, maintaining it at a neutral pH (e.g., 7.4) where the monomeric form is predominant.[7] Additionally, the use of certain excipients can help stabilize this compound. A small amount of the nonionic surfactant Tween 80 (e.g., 0.006% v/v) has been shown to be effective in hindering aggregation.[5][6][7] Other solubilizers, such as Pluronic® block copolymers, have also been investigated.[7]
Q4: What are the optimal storage conditions for this compound?
A4: While specific long-term storage protocols for this compound are not detailed in the provided literature, general best practices for photosensitizers with poor water solubility suggest storing them protected from light in a cool, dry place.[8] For solutions, it is advisable to use a buffer system that maintains a neutral pH and consider the inclusion of a stabilizing agent like Tween 80 if aggregation is a concern. For long-term storage, preparing aliquots to avoid repeated freeze-thaw cycles is recommended.
Q5: How does the structure of this compound relate to its properties?
A5: this compound is a rigid molecule with a conjugated ring system.[2][3] Unlike its more planar precursor, TPPS2a, the structure of this compound is twisted due to the reduction of a double bond in its core.[2][3] This structural feature, however, appears to have limited impact on its interactions with different solvents.[2][3] Its amphiphilic nature is relevant for its interaction with cellular membranes, a key aspect of its function in photochemical internalization.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate or cloudiness observed in this compound solution. | Aggregation of this compound molecules. | 1. Check the pH: Ensure the pH of the solution is neutral (pH 7.4). Adjust if necessary. Aggregation is more pronounced in acidic conditions (around pH 3.9).[5][6] 2. Add a stabilizing agent: Incorporate a small concentration of Tween 80 (e.g., 0.006% v/v) into your aqueous solution to hinder aggregation.[5][6][7] 3. Sonication: Gently sonicate the solution to help break up existing aggregates. |
| Inconsistent fluorescence readings in assays. | pH-dependent spectral shifts and aggregation-induced fluorescence quenching. | 1. Maintain consistent pH: Use a buffered solution to ensure a stable pH across all samples and experiments.[5][6] 2. Prevent aggregation: Follow the steps outlined above to prevent the formation of aggregates, as they can significantly reduce fluorescence.[7] 3. Monomer verification: Confirm the monomeric state of this compound at neutral pH by observing the characteristic fluorescence decay time of approximately 10 ns. Aggregated forms exhibit a much faster, sub-nanosecond decay.[7] |
| Low cellular uptake or efficacy in PCI experiments. | Poor solubility and aggregation of this compound in the culture medium. | 1. Formulation with a solubilizer: Prepare the this compound solution with a biocompatible solubilizing agent like Tween 80 or Pluronic® F127 to improve its bioavailability.[7] 2. pH of the medium: Ensure the cell culture medium is at the correct physiological pH to maintain this compound in its monomeric, active form. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| pH Inflection Point (related to pKa) | 3.9 | [5][6] |
| Distribution Coefficient (1-octanol/water) | 0.4 (± 0.4 SD) | [5][6] |
| Effective Stabilizing Concentration of Tween 80 | 0.006% (v/v) | [5][6][7] |
| Fluorescence Lifetime (Monomer at pH 7.4) | ~10 ns | [7] |
| Fluorescence Lifetime (Aggregated form) | < 1 ns | [7] |
| Light Absorption Peak for PCI | 652 nm | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
-
Objective: To prepare a stock solution of this compound that is less prone to aggregation for use in aqueous-based experiments.
-
Materials:
-
This compound powder
-
High-purity water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tween 80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Prepare a 1% (v/v) stock solution of Tween 80 in high-purity water.
-
In a sterile microcentrifuge tube, add the desired amount of this compound powder.
-
Add PBS (pH 7.4) to the tube to achieve the desired final concentration of this compound.
-
Add the 1% Tween 80 stock solution to the this compound solution to reach a final Tween 80 concentration of 0.006% (v/v).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
If any visible aggregates remain, gently sonicate the solution in a water bath for 5-10 minutes.
-
Store the solution protected from light at 4°C for short-term use or in aliquots at -20°C for longer-term storage.
-
Protocol 2: Spectrophotometric Assessment of this compound Aggregation
-
Objective: To evaluate the aggregation state of this compound in different buffer conditions using UV-Vis spectrophotometry.
-
Materials:
-
This compound stock solution
-
A set of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Dilute the this compound stock solution to a working concentration (e.g., 10 µM) in each of the different pH buffers.
-
Allow the solutions to equilibrate for 15-30 minutes at room temperature.
-
Measure the absorbance spectrum of each solution from 350 nm to 700 nm.
-
Analysis:
-
Observe the Soret band (around 400-420 nm).
-
A single, sharp peak is indicative of the monomeric form.
-
A red-shifted, broadened, or split Soret band suggests the presence of H- or J-type aggregates. Compare the spectra at different pH values to identify the conditions that promote aggregation.
-
-
Visualizations
Caption: Mechanism of Photochemical Internalization (PCI) using this compound.
Caption: Troubleshooting workflow for this compound aggregation issues.
References
- 1. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical characterization of the photosensitizers this compound and TPPS2a 1. Spectroscopic evaluation of drug--solvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of physicochemical properties and aggregation of the photosensitizers this compound and TPPS2a in aqueous media [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Tpcs2A (TPC2) and Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assess and mitigate cellular stress induced by the Two-Pore Channel 2 (TPC2), encoded by the Tpcs2A gene.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPC2) and what is its primary function?
A1: this compound, or Two-Pore Channel 2 (TPC2), is a voltage-gated ion channel primarily localized to the membranes of lysosomes and endosomes.[1][2] Its main function is to regulate the release of calcium ions (Ca2+) from these acidic organelles into the cytoplasm in response to the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP).[1][3] This localized Ca2+ release plays a crucial role in various cellular processes, including endo-lysosomal trafficking, vesicle fusion, and autophagy.[4][5]
Q2: How can the expression or activity of TPC2 induce cellular stress?
A2: Dysregulation of TPC2 activity can lead to cellular stress through several mechanisms:
-
Calcium Homeostasis Disruption: Overexpression or hyperactivity of TPC2 can cause excessive Ca2+ release from lysosomes, leading to cytosolic Ca2+ overload.[6] This can, in turn, trigger stress in the endoplasmic reticulum (ER) by affecting ER Ca2+ stores and activating the Unfolded Protein Response (UPR).[6]
-
Lysosomal Dysfunction: Altered TPC2 function can impair lysosomal pH regulation and the activity of lysosomal enzymes, leading to the accumulation of undigested material and lysosomal stress.[7] This can disrupt cellular clearance pathways like autophagy.[7]
-
Impaired Autophagy: TPC2 is involved in the regulation of autophagy.[4][7] Both excessive and deficient TPC2 activity can disrupt the autophagic flux, leading to the accumulation of damaged organelles and proteins, a hallmark of cellular stress.
Q3: What are the primary types of cellular stress associated with TPC2 dysregulation?
A3: The primary types of cellular stress linked to TPC2 dysregulation are:
-
Endoplasmic Reticulum (ER) Stress: This occurs due to the disruption of ER calcium homeostasis and the accumulation of unfolded or misfolded proteins.[6]
-
Lysosomal Stress: This involves the impairment of lysosomal function, including altered pH, reduced enzymatic activity, and lysosomal membrane permeabilization.[7][8]
-
Oxidative Stress: Dysfunctional mitochondria resulting from Ca2+ overload can increase the production of reactive oxygen species (ROS), leading to oxidative stress.[9]
Q4: Are there known pharmacological modulators of TPC2 activity?
A4: Yes, several pharmacological agents can modulate TPC2 activity. These are valuable tools for studying its function and mitigating associated cellular stress.
| Modulator Type | Examples | Mechanism of Action | Primary Use in Experiments |
| Agonists | TPC2-A1-P | Activates TPC2 to promote lysosomal exocytosis and autophagy under certain stress conditions.[4] | Investigating the effects of TPC2 activation on cellular clearance pathways. |
| Antagonists | Ned-19 | A selective blocker of NAADP-induced Ca2+ release through TPC2.[3] | Inhibiting TPC2 activity to study the consequences of channel blockade and to mitigate Ca2+ overload. |
| NAADP | Nicotinic acid adenine dinucleotide phosphate | The endogenous second messenger that activates TPC2.[3] | Directly activating TPC2 to study downstream signaling events. |
Troubleshooting Guides
Issue 1: Unexpectedly high levels of ER stress markers (e.g., CHOP, spliced XBP1) in cells overexpressing TPC2.
Possible Cause: Overexpression of TPC2 is leading to excessive Ca2+ release from lysosomes, causing ER Ca2+ depletion and triggering the Unfolded Protein Response (UPR).[6]
Troubleshooting Steps:
-
Confirm TPC2 Overexpression: Verify the expression level of TPC2 using Western blotting or qPCR.
-
Measure Cytosolic Calcium: Use a fluorescent Ca2+ indicator (e.g., Fura-2, Fluo-4) to measure cytosolic Ca2+ levels. A sustained increase upon stimulation would support the hypothesis of Ca2+ dysregulation.
-
Inhibit TPC2 Activity: Treat the cells with a TPC2 antagonist, such as Ned-19, to see if it reduces the expression of ER stress markers.[3]
-
Assess ER Calcium Stores: Use an agent like thapsigargin, which inhibits the SERCA pump, to assess the level of Ca2+ stored in the ER. Depleted ER stores in TPC2-overexpressing cells would indicate a link between lysosomal Ca2+ release and ER stress.
Issue 2: Reduced autophagic flux observed in cells with TPC2 knockdown or knockout.
Possible Cause: TPC2 is essential for the regulation of autophagy, and its absence impairs the fusion of autophagosomes with lysosomes.[7]
Troubleshooting Steps:
-
Confirm TPC2 Knockdown/Knockout: Verify the absence of TPC2 protein or mRNA.
-
Monitor Autophagic Flux: Use an autophagy flux assay, such as the tandem fluorescent-tagged LC3 (mCherry-EGFP-LC3) reporter. An accumulation of yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes) would indicate a blockage in autophagic flux.
-
Assess Lysosomal Function: Measure lysosomal pH using a ratiometric probe (e.g., LysoSensor DND-160) and the activity of lysosomal enzymes like cathepsins.[7][8] Impaired lysosomal function can explain the reduced autophagic clearance.
-
Rescue with TPC2 Re-expression: Transfect the knockout/knockdown cells with a TPC2 expression vector to see if it restores autophagic flux.
Experimental Protocols
Protocol 1: Assessment of ER Stress via Western Blotting for UPR Markers
Objective: To quantify the protein levels of key ER stress markers in response to altered TPC2 activity.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-PERK, anti-ATF4, anti-CHOP, anti-XBP1s)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize and quantify the protein bands using an imaging system. Normalize the protein of interest to the loading control.
Protocol 2: Measurement of Lysosomal pH using a Fluorescent Probe
Objective: To assess lysosomal acidification as an indicator of lysosomal function.
Materials:
-
Live cells cultured on glass-bottom dishes
-
LysoSensor DND-160 or other ratiometric lysosomal pH probe
-
Live-cell imaging medium
-
Fluorescence microscope with ratio imaging capabilities
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with the LysoSensor probe according to the manufacturer's instructions.
-
Replace the loading medium with live-cell imaging medium.
-
Acquire fluorescence images at the two emission wavelengths of the probe.
-
Calculate the ratio of the fluorescence intensities. A change in this ratio indicates a change in lysosomal pH.
-
Calibrate the pH response using a set of buffers with known pH values in the presence of a protonophore like nigericin.
Visualizations
Caption: TPC2 signaling pathway leading to cellular stress.
Caption: Workflow for assessing TPC2-induced ER stress.
Caption: Logic for troubleshooting TPC2-induced ER stress.
References
- 1. Two-pore channel - Wikipedia [en.wikipedia.org]
- 2. The Acid Test: The Discovery of Two Pore Channels (TPCs) as NAADP-Gated Endolysosomal Ca2+ Release Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-pore channels and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Calcium Dysregulation: The Hidden Culprit in the Diabetes–Gout Nexus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring lysosomal biology: current approaches and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tpcs2A Formulations for In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the formulation and in vivo application of the photosensitizer Tpcs2A. Our goal is to provide practical guidance to improve experimental success and accelerate research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation for in vivo use challenging?
A1: this compound (disulfonated tetraphenyl chlorin) is a potent photosensitizer used in photodynamic therapy (PDT) and photochemical internalization (PCI). Its amphiphilic nature, however, leads to a strong tendency to aggregate in aqueous solutions, which can quench its photoactivity, reduce its bioavailability, and lead to unpredictable in vivo behavior.[1][2][3][4] Effective formulation is therefore critical to maintain this compound in its monomeric, active state for systemic delivery.
Q2: What are the most common strategies to improve this compound formulation for in vivo applications?
A2: The most prevalent and effective strategies involve the use of nanocarriers to encapsulate this compound, preventing aggregation and improving its pharmacokinetic profile. The two main types of nanocarriers used are:
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate this compound within their structure. They are biocompatible and can be modified to improve circulation time and targeting.
-
Polymeric Nanoparticles: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be used to form a matrix that encapsulates this compound. These nanoparticles can protect the photosensitizer from degradation and control its release.
Q3: How do nanoparticle and liposomal formulations of this compound compare in terms of their in vivo performance?
A3: Both liposomal and polymeric nanoparticle formulations have been shown to improve the in vivo delivery of photosensitizers. Nanoparticle size is a critical factor influencing in vivo photodynamic activity, with smaller nanoparticles generally showing better efficacy.[5] While direct comparative studies for this compound are limited, nanoparticle formulations have demonstrated high encapsulation efficiency and good stability. The choice between them may depend on the specific experimental goals, such as desired release kinetics and tumor targeting strategy.
Q4: What is the mechanism of action of this compound-mediated PDT?
A4: In photodynamic therapy, this compound, upon activation by light of a specific wavelength (around 652 nm), transfers energy to molecular oxygen to generate highly reactive oxygen species (ROS), primarily singlet oxygen.[1] These ROS are cytotoxic and can induce cell death through apoptosis and necrosis. This compound is often localized in endocytic vesicles, and light activation can rupture these vesicles, releasing co-administered therapeutic agents into the cytoplasm, a process known as photochemical internalization (PCI).[1]
Troubleshooting Guide
Issue 1: this compound Aggregation in Formulation
Symptoms:
-
Visible precipitation or cloudiness in the this compound solution.
-
Inconsistent results in in vitro or in vivo experiments.
-
Reduced fluorescence intensity compared to expected values.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Concentration of this compound | Reduce the concentration of this compound in your formulation. Determine the critical aggregation concentration in your specific buffer system. |
| Inappropriate Solvent or Buffer | This compound aggregation is pH-dependent.[2][3] Ensure the pH of your formulation buffer is optimized. The use of surfactants like Tween 80 can help stabilize this compound in its monomeric form.[1][4] |
| Improper Formulation Procedure | For nanoparticle and liposomal formulations, ensure proper dispersion and encapsulation. Use techniques like sonication or extrusion to achieve a uniform particle size and prevent aggregation of the final formulation. |
Issue 2: Low In Vivo Efficacy Despite Good In Vitro Results
Symptoms:
-
Minimal tumor growth inhibition after PDT treatment in animal models.
-
Lack of expected therapeutic response.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Bioavailability and Tumor Accumulation | The formulation may be rapidly cleared from circulation. Optimize the nanoparticle or liposome size and surface properties (e.g., PEGylation) to increase circulation time and take advantage of the enhanced permeability and retention (EPR) effect in tumors. |
| Insufficient Light Penetration | The light dose may not be sufficient to activate this compound in deeper tumor tissues. Ensure the wavelength of the light source matches the absorption maximum of this compound (around 652 nm).[1] Optimize the light dose and delivery method for your specific tumor model. |
| Tumor Hypoxia | PDT is an oxygen-dependent process. Highly hypoxic tumors will exhibit a reduced response. Consider strategies to alleviate tumor hypoxia or use treatment regimens that are less sensitive to oxygen levels. |
| Suboptimal Drug-Light Interval | The timing between the administration of the this compound formulation and light application is critical. This interval should be optimized to coincide with the peak accumulation of the photosensitizer in the tumor tissue. |
Issue 3: High Variability in Experimental Results
Symptoms:
-
Inconsistent tumor responses between animals in the same treatment group.
-
Wide error bars in quantitative data.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Formulation Batch Quality | Ensure a standardized and reproducible protocol for preparing your this compound formulation. Characterize each batch for particle size, drug loading, and stability to ensure consistency. |
| Variable Administration | Standardize the administration route and technique. For intravenous injections, ensure consistent injection speed and volume. For intratumoral injections, control the injection site and depth. |
| Differences in Animal Models | Use animals of the same age, sex, and genetic background. Ensure tumors are of a consistent size at the start of the experiment. |
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Free this compound | N/A | N/A | N/A | N/A | [1] |
| PLGA Nanoparticles | 98.89 ± 18.56 | 0.191 ± 0.04 | - | 81.90 ± 7.92 | |
| mMSC-coated PLGA NP | 139.31 ± 12.94 | - | - | - |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Distribution Half-life (t½α) | 0.78 hours |
| Elimination Half-life (t½β) | 36 hours |
| Pharmacokinetic Model | Two-compartment |
Data obtained from a study in athymic mice.[1]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.
-
Emulsification: Add the organic phase to a PVA solution and sonicate on ice to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and un-encapsulated this compound.
-
Resuspension: Resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration.
Protocol 2: In Vivo Photodynamic Therapy in a Xenograft Mouse Model
This protocol provides a general framework for a subcutaneous tumor model.
Materials:
-
Athymic nude mice
-
Cancer cell line (e.g., human colon carcinoma)
-
This compound formulation
-
Laser with a wavelength of ~652 nm
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomize the mice into control and treatment groups.
-
Formulation Administration: Administer the this compound formulation intravenously via the tail vein at a predetermined dose.
-
Drug-Light Interval: Wait for an optimized period (e.g., 24-72 hours) to allow for tumor accumulation of the photosensitizer.
-
Light Treatment: Anesthetize the mice and expose the tumor area to laser light at a specific fluence and fluence rate.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers every few days for a specified period.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Apoptosis
Caption: PDT-induced apoptosis signaling pathway.
Experimental Workflow for In Vivo PDT Efficacy Study
Caption: Workflow for an in vivo PDT efficacy study.
References
- 1. Evaluation of physicochemical properties and aggregation of the photosensitizers this compound and TPPS2a in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vivo photodynamic activity of photosensitizer-loaded nanoparticles: formulation properties, administration parameters and biological issues involved in PDT outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tpcs2A vs. AlPcS2a: A Comparative Guide to Photosensitizer Efficacy in Photochemical Internalization (PCI)
In the field of drug delivery, Photochemical Internalization (PCI) stands out as a promising strategy for enhancing the cytosolic uptake of therapeutic agents that are otherwise trapped in endocytic vesicles. The choice of photosensitizer is critical to the success of this technique. This guide provides a detailed comparison of two key photosensitizers, Tpcs2A (disulfonated tetraphenyl chlorin) and AlPcS2a (disulfonated aluminum phthalocyanine), focusing on their efficacy for PCI.
Executive Summary
This compound has been developed as a clinically more suitable alternative to AlPcS2a.[1] While both photosensitizers have demonstrated effectiveness in mediating PCI, this compound offers significant advantages in terms of chemical purity and consistency, having fewer isomers and low batch-to-batch variation.[1] Both molecules localize to the membranes of endocytic vesicles, a crucial prerequisite for PCI, enabling the light-triggered release of entrapped therapeutics into the cytoplasm.[1][2] Preclinical studies have validated the efficacy of both photosensitizers in enhancing the delivery of a variety of macromolecules, including toxins like gelonin and saporin, as well as the chemotherapeutic agent bleomycin.[1][3][4]
Performance Comparison
The following tables summarize the key characteristics and performance metrics of this compound and AlPcS2a based on available research. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and data is often collated from different studies.
Table 1: Physicochemical and Photophysical Properties
| Property | This compound | AlPcS2a | Reference |
| Chemical Class | Chlorin | Phthalocyanine | [1] |
| Isomeric Composition | 3 isomers, low inter-batch variation (<4%) | Multiple isomers, potential for batch-to-batch variation | [1] |
| Absorption Maximum (Q-band) | ~652 nm | ~670 nm | [1][5] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not explicitly reported in direct comparison to AlPcS2a for PCI. Generally, chlorins and phthalocyanines are efficient singlet oxygen producers. | Not explicitly reported in direct comparison to this compound for PCI. Phthalocyanines are known for high singlet oxygen quantum yields (e.g., ΦΔ ≈ 0.6 in DMF for a related ZnPc). | [6] |
Table 2: In Vitro and In Vivo Efficacy for PCI
| Parameter | This compound | AlPcS2a | Reference |
| Subcellular Localization | Granular pattern in endocytic vesicles | Endocytic vesicles | [1][2] |
| PCI-mediated Drug Delivery | Effective for gelonin, siRNA, bleomycin, and VEGF121/rGel | Effective for bleomycin and saporin | [1][3] |
| Cellular Uptake | Not directly compared to AlPcS2a in the same study. | Higher uptake in endothelial cells (HUVECs) compared to fibrosarcoma cells (HT1080). | [7] |
| In Vivo Efficacy | This compound-PCI of bleomycin showed superior tumor growth delay compared to mTHPC-PDT. | AlPcS2a-PCI of bleomycin induced synergistic inhibition of tumor growth and complete responses in some tumor models. | [1][4] |
Experimental Methodologies
Cellular Uptake and Subcellular Localization
Objective: To determine the efficiency of photosensitizer uptake by cells and its localization within subcellular compartments.
Protocol:
-
Cell Culture: Plate cells (e.g., HT1080 fibrosarcoma, HUVEC endothelial cells) in appropriate culture dishes and allow them to adhere overnight.
-
Photosensitizer Incubation: Incubate the cells with a known concentration of this compound or AlPcS2a (e.g., 1-20 µg/mL) for a specified period (e.g., 18-24 hours).
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Uptake Quantification (Flow Cytometry):
-
Trypsinize the cells and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, exciting the photosensitizer with an appropriate laser and measuring the fluorescence emission. The mean fluorescence intensity corresponds to the amount of photosensitizer uptake.
-
-
Subcellular Localization (Confocal Microscopy):
-
For visualization of endosomes/lysosomes, co-incubate the cells with a fluorescent marker for these organelles (e.g., LysoTracker).
-
After incubation and washing, mount the cells on a microscope slide.
-
Image the cells using a confocal microscope with excitation and emission wavelengths appropriate for the photosensitizer and the organelle marker.
-
Analyze the co-localization of the photosensitizer and organelle marker signals to determine subcellular distribution.[7]
-
In Vitro PCI Efficacy Assay (e.g., with Gelonin)
Objective: To assess the ability of the photosensitizer to mediate the cytosolic delivery and subsequent cytotoxic effect of a membrane-impermeable toxin.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach.
-
Co-incubation: Incubate the cells with the photosensitizer (e.g., 1 µg/mL this compound) for 18 hours, followed by the addition of the toxin (e.g., gelonin) for the last 4 hours of incubation.
-
Washing: Wash the cells with fresh medium.
-
Light Exposure: Expose the cells to light from a suitable light source (e.g., a lamp with a 652 nm filter for this compound) at a specific light dose.
-
Post-incubation: Incubate the cells for a further period (e.g., 48-72 hours) to allow for the cytotoxic effects to manifest.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion. A significant decrease in cell viability in the presence of both the photosensitizer, drug, and light, compared to control groups (light only, drug only, photosensitizer + drug without light), indicates successful PCI.[1]
Visualizing the PCI Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of PCI and a typical experimental workflow for evaluating photosensitizer efficacy.
Caption: General mechanism of Photochemical Internalization (PCI).
Caption: Experimental workflow for in vitro PCI efficacy assessment.
Signaling Pathways
The primary mechanism of PCI is the light-induced generation of reactive oxygen species (ROS), predominantly singlet oxygen, by the photosensitizer.[4] These ROS cause oxidative damage to the endocytic vesicle membranes, leading to their rupture and the release of the co-internalized therapeutic agent into the cytosol.[4][8] The specific downstream signaling pathways activated can depend on the released drug. For instance, if the released drug is a cytotoxic agent, it will then interact with its intracellular target (e.g., DNA for bleomycin, ribosomes for gelonin) to induce cell death pathways such as apoptosis or necrosis. The core PCI event itself is a physical disruption of the endo-lysosomal membrane rather than the activation of a specific signaling cascade.
Caption: Simplified signaling cascade in PCI-mediated drug delivery.
Conclusion
References
- 1. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phthalocyanines Conjugated with Small Biologically Active Compounds for the Advanced Photodynamic Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The photosensitizer disulfonated aluminum phthalocyanine reduces uptake and alters trafficking of fluid phase endocytosed drugs in vascular endothelial cells--impact on efficacy of photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research [mdpi.com]
A Comparative Analysis of Tpcs2A-Mediated Photochemical Internalization and Liposomal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery, both Tpcs2A-mediated Photochemical Internalization (PCI) and liposomal formulations represent innovative strategies to enhance therapeutic efficacy and minimize off-target effects. This guide provides a comprehensive comparative analysis of these two platforms, presenting available performance data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid researchers in selecting the optimal system for their specific applications.
Executive Summary
This compound-mediated Photochemical Internalization (PCI) is a sophisticated drug delivery technology that utilizes a photosensitizer, this compound (disulfonated tetraphenyl chlorin), to facilitate the cytosolic delivery of therapeutic agents that are typically sequestered in endosomes and lysosomes. Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS) that rupture the endo-lysosomal membranes, releasing the co-administered drug into the cytoplasm where it can reach its intracellular target. This spatio-temporal control offers a high degree of precision in drug release.
Liposomes are well-established, versatile drug delivery vesicles composed of one or more lipid bilayers enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs have led to numerous clinically approved formulations.[1] Liposomes can be engineered for passive targeting through the enhanced permeability and retention (EPR) effect in tumors or for active targeting by surface functionalization with ligands that bind to specific cell surface receptors.[2]
This guide will delve into a quantitative comparison of these systems, outline the experimental protocols for their evaluation, and provide visual diagrams to elucidate their operational pathways.
Quantitative Performance Comparison
Direct head-to-head comparative studies providing quantitative data for this compound-PCI and liposomes are limited. The following tables synthesize available data from various sources to offer a comparative overview of their performance characteristics.
| Parameter | This compound-Mediated PCI | Liposomes | Key Considerations |
| Drug Loading/Encapsulation | Drug is co-administered with this compound, not encapsulated within it. Efficacy depends on the co-localization in endocytic vesicles. | Encapsulation Efficiency (EE%) can be high (up to 95% or more) depending on the drug and liposome composition.[3] | This compound-PCI is suitable for macromolecules and hydrophilic drugs that are taken up by endocytosis.[4] Liposomes can carry a wider range of drugs (hydrophilic and hydrophobic).[5] |
| Release Mechanism | Light-triggered, rapid release from endo-lysosomes.[6] | Sustained or triggered release (e.g., pH, temperature, enzyme-sensitive).[2] | This compound-PCI offers precise temporal and spatial control of drug release. Liposomal release can be tailored for prolonged drug exposure. |
| Stability | This compound is a stable small molecule. The stability of the co-administered drug is paramount. | Can be an issue; subject to physical and chemical instability (e.g., aggregation, hydrolysis, oxidation). Stability can be improved with formulation strategies like PEGylation.[7] | Liposomal formulations require careful optimization for long-term stability. |
| In Vivo Efficacy | Demonstrated significant enhancement of chemotherapeutic efficacy in preclinical and clinical studies (e.g., with bleomycin).[8][9] | Numerous clinically approved liposomal drugs demonstrate enhanced efficacy and reduced toxicity compared to free drugs.[1] | Efficacy is highly dependent on the specific drug, disease model, and formulation for both systems. |
| Targeting | Primarily relies on the biodistribution of the drug and photosensitizer to the target tissue, with light application providing spatial specificity. | Can be passively targeted via the EPR effect or actively targeted by surface modification with ligands (e.g., antibodies, peptides).[2] | Liposomes offer more options for molecular targeting independent of an external trigger. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of drug delivery systems.
This compound-Mediated Photochemical Internalization (PCI)
1. In Vitro Photochemical Internalization Assay
-
Objective: To evaluate the efficacy of this compound-PCI in enhancing the cytotoxicity of a therapeutic agent in a cancer cell line.
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., human squamous cell carcinoma) in 96-well plates and allow them to adhere overnight.
-
Photosensitizer and Drug Incubation: Incubate the cells with a non-toxic concentration of this compound for a specified period (e.g., 18 hours) to allow for its uptake and localization in endo-lysosomal compartments. Subsequently, add the therapeutic drug (e.g., bleomycin) at various concentrations and incubate for a shorter period (e.g., 4 hours).
-
Washing: Gently wash the cells with fresh medium to remove any unbound this compound and drug.
-
Light Exposure: Expose the cells to a light source with a wavelength that activates this compound (e.g., 652 nm) at a specific light dose. Control groups should include cells treated with this compound and light only, the drug only, and untreated cells.
-
Cell Viability Assessment: After a further incubation period (e.g., 48-72 hours), assess cell viability using a standard assay such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the drug alone and in combination with this compound-PCI to determine the enhancement factor.
-
2. In Vivo Biodistribution of this compound
-
Objective: To determine the pharmacokinetic profile and tissue distribution of this compound.
-
Methodology:
-
Animal Model: Utilize a relevant animal model, such as tumor-bearing nude mice.
-
Administration: Administer this compound intravenously to the animals at a specified dose.
-
Sample Collection: At various time points post-injection, collect blood samples and euthanize cohorts of animals to harvest major organs and the tumor.
-
Quantification: Homogenize the tissue samples and extract this compound using an appropriate solvent. Quantify the concentration of this compound in the plasma and tissue homogenates using a sensitive analytical method like fluorescence spectroscopy or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the plasma concentration-time profile to determine pharmacokinetic parameters. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor to assess biodistribution.
-
Liposomal Drug Delivery
1. Determination of Encapsulation Efficiency
-
Objective: To quantify the amount of drug successfully encapsulated within the liposomes.
-
Methodology:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include size exclusion chromatography (e.g., using a Sephadex column), dialysis, or centrifugation.[10][11]
-
Liposome Lysis: Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or a suitable organic solvent.
-
Drug Quantification: Quantify the concentration of the drug in the fraction containing the encapsulated drug and in the initial formulation (total drug). A validated analytical method such as HPLC or UV-Vis spectrophotometry is typically used.
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula:[] EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
2. In Vitro Drug Release Study
-
Objective: To determine the rate and extent of drug release from the liposomes over time.
-
Methodology:
-
Dialysis Method: Place a known amount of the liposomal formulation in a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at 37°C) with constant stirring. The release medium can be modified to mimic physiological conditions (e.g., acidic pH to simulate the tumor microenvironment).
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
This compound-Mediated Photochemical Internalization (PCI) Signaling Pathway
References
- 1. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Photochemical internalization (PCI): a technology for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Disulfonated tetraphenyl chlorin (this compound)-induced photochemical internalisation of bleomycin in patients with solid malignancies: a phase 1, dose-escalation, first-in-man trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
A Comparative Guide to Validating Cytosolic Cargo Delivery: Tpcs2A-PCI vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic and research cargo into the cell cytosol remains a critical hurdle in drug development and cellular biology. Overcoming the endosomal barrier is paramount for the bioactivity of many macromolecules, including proteins, nucleic acids, and certain small molecule drugs. This guide provides an objective comparison of Photochemical Internalization (PCI) utilizing the photosensitizer Tpcs2A, against two prominent alternative methods for cytosolic delivery: Cell-Penetrating Peptides (CPPs) and Polymer-Based Nanoparticles. The performance of each method is evaluated based on available experimental data, with detailed protocols provided for key validation assays.
Overview of Cytosolic Delivery Technologies
This compound-Mediated Photochemical Internalization (this compound-PCI) is a light-inducible drug delivery technology. It employs the photosensitizer disulfonated tetraphenyl chlorin (this compound), which localizes to the membranes of endocytic vesicles. Upon activation with light of a specific wavelength (around 652 nm), this compound generates reactive oxygen species that disrupt the endosomal and lysosomal membranes, leading to the release of co-internalized cargo into the cytosol.[1] This method offers a high degree of spatial and temporal control over cargo release.
Cell-Penetrating Peptides (CPPs) are short peptides, typically rich in cationic amino acids, that can traverse cellular membranes.[2] They can be conjugated to various cargo molecules to facilitate their cellular uptake. While CPPs enhance internalization, a significant portion of the CPP-cargo conjugate can become entrapped within endosomes.[3] Their mechanism of entry can involve direct translocation across the plasma membrane or, more commonly, endocytosis followed by endosomal escape.
Polymer-Based Nanoparticles are versatile carriers for encapsulating or complexing with therapeutic cargo. Materials like poly(lactic-co-glycolic acid) (PLGA) and polyamidoamine (PAMAM) are commonly used. Many of these nanoparticles are designed to exploit the acidic environment of endosomes to trigger cargo release, often through a "proton sponge effect" which leads to osmotic swelling and rupture of the endosome.[4]
Comparative Analysis of Delivery Methods
The choice of a cytosolic delivery method depends on several factors, including the nature of the cargo, the target cell type, and the desired level of control. The following tables summarize the key characteristics and performance metrics of this compound-PCI, CPPs, and Polymer-Based Nanoparticles based on available literature.
Table 1: General Characteristics of Cytosolic Delivery Methods
| Feature | This compound-PCI | Cell-Penetrating Peptides (CPPs) | Polymer-Based Nanoparticles |
| Mechanism | Light-induced endosomal membrane rupture via photosensitizer activation.[1] | Direct membrane translocation or endocytosis followed by endosomal escape.[5] | Endocytosis followed by endosomal escape, often via the "proton sponge effect".[4] |
| Control | High spatiotemporal control through light application. | Limited control over uptake and release. | Release can be triggered by endosomal pH. |
| Cargo Versatility | Broad; includes proteins, siRNA, plasmids, and some chemotherapeutics.[1] | Wide range of cargo, from small molecules to proteins and nucleic acids.[2] | High capacity for various types of cargo, including hydrophobic and hydrophilic molecules. |
| Advantages | Site-specific and timed release, potential for high efficiency with light activation. | Simple to use (co-incubation), no special equipment required. | High cargo loading capacity, potential for targeted delivery through surface modification. |
| Limitations | Requires light penetration (limited to accessible tissues), potential for phototoxicity. | Often significant endosomal entrapment, potential for cytotoxicity at higher concentrations.[6] | Can exhibit cytotoxicity, potential for immunogenicity, complexity in formulation. |
Table 2: Quantitative Performance Comparison (Data from various studies)
| Parameter | This compound-PCI | Cell-Penetrating Peptides (CPPs) | Polymer-Based Nanoparticles |
| Reported Cytosolic Delivery Efficiency | Can significantly enhance the activity of endosomally trapped agents (e.g., >100-fold increase in saporin toxicity with light). The efficiency is light-dose dependent. | Highly variable; can be low due to endosomal entrapment (>90% of Tat-linked cargo can remain in endosomes).[3] Some newer CPPs show higher efficiency. | Varies widely based on polymer chemistry and formulation. Can achieve high transfection efficiency for nucleic acids. |
| Toxicity | Phototoxicity is a primary concern and is dependent on this compound concentration and light dose. Non-phototoxic in the dark. | Cytotoxicity varies significantly between different CPPs and is concentration-dependent. For example, TP10 shows toxicity at 20 µM, while Penetratin and Tat are less toxic at up to 50 µM.[6] | Can be cytotoxic depending on the polymer's charge and degradability. Cationic polymers, in particular, can disrupt cell membranes. |
| Example Cargo & Effect | Gelonin: Enhanced cytotoxicity. EGFP plasmid: Increased transfection efficacy. siRNA: Induced gene silencing. Bleomycin: Synergistic tumor growth delay.[1] | Fluorescein: Variable uptake. dsDNA: Can be delivered, with toxicity depending on the CPP. Proteins (Avidin/Streptavidin): Delivery is cargo-dependent.[6] | Doxorubicin: Enhanced cytotoxicity in cancer cells. Proteins (Saporin, RNase A): Efficient delivery leading to cell death.[7] |
| Experimental Context | Data typically from in vitro cancer cell lines (e.g., CT26.CL25).[1] | Data from various cell lines (e.g., HeLa, CHO).[6] | Data from various cancer cell lines (e.g., MDA-MB-231, HeLa).[7] |
Experimental Protocols for Validating Cytosolic Delivery
Accurate validation of cytosolic delivery is crucial for the development and comparison of delivery technologies. Below are detailed protocols for three widely used assays.
Saporin Cytotoxicity Assay
This functional assay measures cytosolic delivery based on the cytotoxic effect of saporin, a ribosome-inactivating protein that is only toxic when it reaches the cytosol.
Principle: Cells are treated with the delivery agent and saporin. If the delivery method successfully transports saporin into the cytosol, protein synthesis will be inhibited, leading to cell death, which can be quantified using a cell viability assay like MTT or XTT.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay. Incubate for 24 hours.
-
Preparation of Reagents:
-
Prepare a stock solution of saporin in a suitable buffer (e.g., PBS).
-
For this compound-PCI: Prepare a stock solution of this compound.
-
For CPPs: Prepare a stock solution of the CPP-saporin conjugate or a mixture of the CPP and saporin.
-
For Nanoparticles: Prepare the saporin-loaded nanoparticles.
-
-
Treatment:
-
This compound-PCI: Incubate cells with this compound for 18-24 hours. Remove the this compound-containing medium and add fresh medium containing saporin for 4 hours.
-
CPPs/Nanoparticles: Add the CPP-saporin complex or saporin-loaded nanoparticles to the cells in serum-free or complete medium, as optimized for the specific agent.
-
-
Light Exposure (for this compound-PCI): After the saporin incubation, wash the cells and expose them to light of the appropriate wavelength (e.g., 652 nm for this compound) for a defined period.
-
Incubation: Incubate the plates for 48-72 hours to allow for saporin-induced cell death.
-
Viability Assay:
-
Add XTT/PMS solution to each well and incubate for 2-4 hours.[8]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of the delivery agent or saporin to determine the IC50 value.
Calcein Release Assay
This assay directly visualizes the disruption of endosomal membranes.
Principle: Calcein is a fluorescent dye that is membrane-impermeable. When cells are incubated with calcein, it is taken up via endocytosis and becomes trapped in endosomes, resulting in a punctate fluorescence pattern. If a delivery agent causes endosomal rupture, calcein is released into the cytosol, leading to a diffuse, bright fluorescence throughout the cell.[9]
Protocol:
-
Cell Plating: Seed cells on glass-bottom dishes or in multi-well imaging plates.
-
Treatment:
-
Incubate cells with the delivery agent (this compound, CPP, or nanoparticles) for a predetermined time.
-
Add calcein (at a non-quenching concentration) to the medium and incubate for a further 30-60 minutes to allow for endocytosis.
-
-
Light Exposure (for this compound-PCI): If using this compound-PCI, expose the cells to light after the co-incubation period.
-
Imaging:
-
Wash the cells with fresh medium to remove extracellular calcein and delivery agent.
-
Image the cells using a fluorescence microscope.
-
-
Analysis: Observe the distribution of calcein fluorescence. A punctate pattern indicates endosomal entrapment, while a diffuse cytosolic signal signifies endosomal escape. The percentage of cells showing diffuse fluorescence can be quantified.
Green Fluorescent Protein (GFP) Reporter Assay
This assay quantifies cytosolic delivery by measuring the expression of a reporter gene delivered as a plasmid.
Principle: A plasmid encoding GFP is delivered to the cells. For transcription and translation to occur, the plasmid must reach the cytosol and then the nucleus. The resulting GFP expression can be quantified by fluorescence microscopy or flow cytometry.[10]
Protocol:
-
Cell Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, imaging dishes for microscopy).
-
Complex Formation:
-
For this compound-PCI: Mix the GFP plasmid with a transfection reagent (if needed) and this compound.
-
For CPPs: Form a complex between the CPP and the GFP plasmid.
-
For Nanoparticles: Encapsulate or complex the GFP plasmid with the nanoparticles.
-
-
Transfection:
-
Add the complexes to the cells and incubate for 4-6 hours.
-
-
Light Exposure (for this compound-PCI): After the incubation, wash the cells and expose them to light.
-
Incubation: Incubate the cells for 24-48 hours to allow for GFP expression.
-
Analysis:
-
Fluorescence Microscopy: Visualize GFP expression in the cells.
-
Flow Cytometry: Harvest the cells, and analyze the percentage of GFP-positive cells and the mean fluorescence intensity.[11]
-
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: this compound-PCI Signaling Pathway.
Caption: Experimental Workflow for Validation.
Caption: Logical Comparison of Methods.
References
- 1. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymeric Engineering of Nanoparticles for Highly Efficient Multifunctional Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 6. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsbio.com [atsbio.com]
- 9. Self-assembling dual component nanoparticles with endosomal escape capability - Soft Matter (RSC Publishing) DOI:10.1039/C5SM00082C [pubs.rsc.org]
- 10. Green fluorescent protein is a quantitative reporter of gene expression in individual eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of promoter activity by flow cytometric analysis of GFP reporter expression - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Synergies: A Comparative Guide to TPCS2a-PCI in Combination Cancer Therapies
For Immediate Release
A comprehensive analysis of preclinical and clinical data reveals the expanding potential of TPCS2a (fimaporfin)-mediated photochemical internalization (PCI) as a combination strategy in oncology. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound-PCI in conjunction with chemotherapy, and explores its emerging role alongside immunotherapy and radiation therapy. The data underscores the capacity of this compound-PCI to enhance the efficacy of existing treatments by overcoming cellular delivery barriers.
This compound-PCI: A Targeted Delivery Platform
This compound is a photosensitizer that, when activated by light of a specific wavelength (652 nm), generates reactive oxygen species (ROS) that disrupt endo-lysosomal membranes.[1][2] This process, known as photochemical internalization (PCI), facilitates the release of co-administered therapeutic agents that are otherwise trapped in these vesicles into the cytoplasm, thereby enhancing their access to intracellular targets.[1][3] This targeted drug delivery technology holds the promise of increasing the therapeutic window of various cancer treatments.
This compound-PCI in Combination with Chemotherapy
The most robust data for this compound-PCI in combination therapy exists for its use with chemotherapeutic agents. Preclinical and clinical studies have demonstrated significant synergistic effects, leading to enhanced tumor cell killing and improved treatment outcomes.
Preclinical and Clinical Data
Table 1: Comparison of this compound-PCI in Combination with Chemotherapeutic Agents
| Combination | Cancer Model | Key Findings | Reference(s) |
| This compound-PCI + Bleomycin | Head and Neck Squamous Cell Carcinoma (HNSCC) - In Vitro | Achieved 75% tumor cell death with a 20-fold lower concentration of bleomycin compared to bleomycin alone. | [4] |
| Solid Malignancies - Phase I Clinical Trial | Objective response (complete or partial) was observed in 7 out of 12 evaluable patients. The recommended dose for future trials was determined to be 0.25 mg/kg this compound. | [5] | |
| This compound-PCI + Gemcitabine | Cholangiocarcinoma (CCA) - In Vitro | Enhanced cytotoxic effect of gemcitabine on CCA-derived cell lines. | [6] |
| Inoperable Cholangiocarcinoma - Phase I Clinical Trial | Disease control was achieved in 10 of 11 evaluable patients. Objective response rate was 42%, with a median overall survival of 15.4 months. | [6][7] | |
| This compound-PCI + Doxorubicin | Rat Glioma Spheroids - In Vitro | PCI efficacy was demonstrated with doxorubicin in a 3D tumor model. | [8] |
Experimental Protocols
In Vitro Photochemical Internalization (PCI) Assay:
A typical in vitro PCI protocol involves the following steps:
-
Cell Seeding: Cancer cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Photosensitizer Incubation: Cells are incubated with this compound (e.g., 0.2 µg/mL) for a specified period (e.g., 18-24 hours) to allow for its uptake and localization in endo-lysosomal compartments.
-
Chemotherapeutic Agent Addition: The chemotherapeutic agent (e.g., bleomycin or gemcitabine) is added to the culture medium at various concentrations and incubated for a defined period (e.g., 4 hours).
-
Light Exposure: The cells are then exposed to a light source with a wavelength of 652 nm at a specific light dose (e.g., 0.5-1.5 J/cm²).
-
Viability Assessment: Cell viability is assessed at a later time point (e.g., 48-72 hours) using standard assays such as MTT or colony formation assays to determine the cytotoxic effect of the combination treatment.[4][6]
In Vivo Xenograft Mouse Model (Illustrative):
The following provides a general workflow for an in vivo study:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice. Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are intravenously injected with this compound. After a specific time interval (e.g., 48-72 hours) to allow for photosensitizer accumulation in the tumor, the chemotherapeutic agent is administered.
-
Light Delivery: The tumor area is then illuminated with a 652 nm laser at a defined light dose.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the treatment efficacy.
-
Endpoint Analysis: At the end of the study, tumors and organs may be harvested for histological and molecular analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov:443]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical Internalization with Fimaporfin: Enhanced Bleomycin Treatment for Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for X-ray irradiation of C57BL/6J recipient mice followed by the transplantation of mTomato-expressing bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Local irradiation of patient-derived tumors in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical Internalization Enhanced Vaccination Is Safe, and Gives Promising Cellular Immune Responses to an HPV Peptide-Based Vaccine in a Phase I Clinical Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tpcs2A and mTHPC-Based Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) stands as a promising modality in the arsenal against cancer and other diseases. The efficacy of PDT is critically dependent on the chosen photosensitizer. This guide provides a comprehensive, data-driven comparison of two prominent chlorin-based photosensitizers: disulfonated tetraphenylchlorin (Tpcs2A) and meta-tetra(hydroxyphenyl)chlorin (mTHPC).
Executive Summary
This compound, a second-generation photosensitizer, is primarily investigated for its role in Photochemical Internalization (PCI), a technology that enhances the cytosolic delivery of macromolecules.[1][2][3] In contrast, mTHPC (Temoporfin), also a second-generation photosensitizer, is approved in Europe for the palliative treatment of head and neck cancer and is utilized in conventional PDT.[4][5][6]
Direct comparative studies, particularly in vivo, suggest that this compound-mediated PCI of chemotherapeutic agents like bleomycin can be superior to mTHPC-based PDT in inhibiting tumor growth.[2][3][7][8] This enhanced efficacy is attributed to the targeted delivery of cytotoxic agents facilitated by the PCI mechanism. Furthermore, this compound has demonstrated a more favorable safety profile in preclinical models, inducing strong but transient edema, whereas mTHPC-PDT has been associated with more severe erythema and eschar formation.[2][3][8]
Photosensitizer Properties
A photosensitizer's performance is intrinsically linked to its photophysical and chemical characteristics. Both this compound and mTHPC exhibit properties that make them effective for PDT, including strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[8][9][10]
| Property | This compound | mTHPC (Temoporfin) |
| Chemical Structure | Disulfonated tetraphenylchlorin | meta-tetra(hydroxyphenyl)chlorin |
| Absorption Maximum (λmax) | ~652 nm[2][3][8] | ~652 nm[11][12][13] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 (in deuterated methanol)[1] | High, a potent generator of singlet oxygen[11] |
| Formulation | Often used in aqueous solutions[14] | Marketed as Foscan®; also studied in liposomal formulations (FosPeg®)[4][6] |
| Key Application | Photochemical Internalization (PCI)[1][2][3] | Conventional Photodynamic Therapy (PDT)[4][15] |
Cellular Uptake and Subcellular Localization
The site of accumulation of a photosensitizer within a cell is a critical determinant of the initial targets of photodamage and the subsequent cell death pathways.
| Feature | This compound | mTHPC (Temoporfin) |
| Primary Uptake Mechanism | Endocytosis[2][3][8] | Not explicitly detailed, but generally through the plasma membrane[16] |
| Subcellular Localization | Endocytic vesicles (lysosomes)[1][2][3][8] | Endoplasmic reticulum, Golgi apparatus, nuclear envelope, and mitochondria[15][16][17] |
The distinct localization patterns of this compound and mTHPC underpin their different therapeutic applications. This compound's confinement to endocytic vesicles is the cornerstone of the PCI technology, where light activation ruptures these vesicles, releasing co-administered therapeutic agents into the cytosol.[1][2][3] In contrast, mTHPC's broader distribution allows for direct damage to multiple critical organelles upon illumination, leading to cell death through various pathways.[16][18]
In Vitro & In Vivo Efficacy
Comparative studies have demonstrated the potential advantages of this compound-based PCI over conventional mTHPC-PDT.
In Vitro Studies
| Parameter | This compound-PCI | mTHPC-PDT |
| Cell Lines | Human oral squamous carcinoma (HN5)[1], CT26.CL25 murine colon carcinoma[2] | Various human cancer cell lines (head and neck, lung, bladder, etc.)[18] |
| Mechanism | Enhances the cytotoxicity of co-administered agents like saporin and bleomycin[1][2] | Induces direct phototoxicity[18] |
| Outcome | Significant synergistic increase in toxin-induced cell death[1] | Potent cytotoxic effects, with IC50 values in the nanomolar range[18] |
In Vivo Studies
A key preclinical study using a murine colon carcinoma model (CT26.CL25) directly compared the efficacy of this compound-PCI with bleomycin to mTHPC-PDT.
| Parameter | This compound-PCI of Bleomycin | mTHPC-PDT |
| Animal Model | Athymic mice with subcutaneous CT26.CL25 tumors[2][7] | Athymic mice with subcutaneous CT26.CL25 tumors[2][7] |
| Tumor Growth Delay | Significantly superior to mTHPC-PDT[2][3][7][8] | Light-dose dependent delay in tumor growth[7] |
| Maximum Efficacy | Achieved a 2.7-fold longer time to reach an 8-fold increase in tumor volume compared to untreated tumors[7] | Caused a doubling of the mean time to reach an 8-fold increase in tumor volume[7] |
Safety and Tolerability
Preclinical data indicates a notable difference in the cutaneous photosensitivity reactions induced by this compound and mTHPC.
| Adverse Effect | This compound-PDT/PCI | mTHPC-PDT |
| Edema | Strong edema for the first 3-4 days[2][3][8] | Moderate edema for the first 7 days[2][3][8] |
| Erythema/Eschar | Weak erythema on the first day[2][3][8] | Strong erythema leading to open wounds and eschar formation in the first 2-3 days[2][3][8] |
Mechanism of Action & Signaling Pathways
The fundamental mechanism of both this compound and mTHPC-based PDT involves the generation of reactive oxygen species (ROS), primarily singlet oxygen, upon activation by light of a specific wavelength.[10][19][20][21] These ROS then inflict damage on cellular components, leading to cell death.[22]
General Photodynamic Therapy Mechanism
References
- 1. Photophysical and photobiological properties of a sulfonated chlorin photosensitiser this compound for photochemical internalisation (PCI) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Disulfonated tetraphenyl chlorin (this compound), a novel photosensitizer developed for clinical utilization of photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodynamic dose does not correlate with long-term tumor response to mTHPC-PDT performed at several drug-light intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mTHPC-mediated photodynamic therapy for early oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodynamic therapy using meso tetra hydroxy phenyl chlorin (mTHPC) in early prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physicochemical characterization of the photosensitizers this compound and TPPS2a 1. Spectroscopic evaluation of drug--solvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cellular uptake, subcellular localization and photodamaging effect of temoporfin (mTHPC) in nasopharyngeal carcinoma cells: comparison with hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 18. Comparison of Cellular Death Pathways after mTHPC-mediated Photodynamic Therapy (PDT) in Five Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 20. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
A Comparative Guide: Tpcs2A-Mediated Bleomycin Delivery Versus Systemic Administration
Enhancing Bleomycin's Efficacy Through Targeted Delivery
Bleomycin, a potent chemotherapeutic agent, has long been a staple in the treatment of various cancers. However, its systemic administration is often associated with significant side effects, most notably pulmonary fibrosis[1][2]. To mitigate these toxicities and enhance therapeutic efficacy, innovative drug delivery strategies are being explored. One such promising approach is Tpcs2A-mediated photochemical internalization (PCI), a site-specific method designed to enhance the intracellular delivery of bleomycin to tumor tissues. This guide provides a comprehensive comparison of the efficacy of this compound-mediated bleomycin delivery versus conventional systemic administration, supported by experimental data.
The core principle of PCI involves the use of a photosensitizing agent, in this case, disulfonated tetraphenyl chlorin (this compound), which localizes in the membranes of endocytic vesicles within cells. Following systemic or local administration of bleomycin, which is taken up by cells through endocytosis, the target tissue is illuminated with light of a specific wavelength. This light activation of this compound generates reactive oxygen species that rupture the endosomal and lysosomal membranes, releasing the entrapped bleomycin into the cytoplasm and allowing it to reach its intracellular target, the DNA. This targeted release mechanism aims to increase the drug's concentration at the tumor site, thereby enhancing its cytotoxic effect while minimizing systemic exposure and associated side effects[3][4].
Quantitative Efficacy: A Head-to-Head Comparison
Preclinical and early clinical studies have demonstrated the potential of this compound-mediated PCI of bleomycin to significantly improve anti-tumor responses compared to systemic bleomycin administration alone.
Preclinical Efficacy in Animal Models
In a study utilizing BALB/c (nu/nu) mice with subcutaneously grown tumors, the photochemical delivery of bleomycin resulted in a substantial delay in tumor regrowth and achieved a 60% complete response rate in two out of three tumor models. In stark contrast, no complete responses were observed in the groups treated with bleomycin alone[5]. This highlights the synergistic effect of combining the photochemical treatment with bleomycin[5].
| Treatment Group | Tumor Growth Delay | Complete Response Rate | Reference |
| Bleomycin Alone | Moderate | 0% | [5] |
| This compound-PCI of Bleomycin | Significant | 60% (in 2 of 3 tumor models) | [5] |
Another study on human fibrosarcoma xenografts in athymic mice showed that PCI of bleomycin was superior to photodynamic therapy (PDT) alone in inducing tumor growth retardation. Histological analysis revealed that PCI caused larger necrotic areas and almost completely inhibited tumor regrowth in the peripheral zone of the tumor, a region where PDT alone was less effective[6][7].
Clinical Efficacy in Human Trials
A first-in-man Phase I clinical trial of this compound-based PCI of bleomycin in patients with locally recurrent or advanced cutaneous or subcutaneous malignancies has provided promising preliminary efficacy data. In this dose-escalation study, a significant number of patients exhibited a positive response to the treatment.
| Response at Day 28 (n=16) | Number of Patients | Percentage | Reference |
| Complete Response (CR) | 11 | 68.75% | [8] |
| Partial Response (PR) | 2 | 12.5% | [8] |
| Stable Disease (SD) | 2 | 12.5% | [8] |
| Progressive Disease (PD) | 1 | 6.25% | [8] |
These early clinical results suggest that this compound-mediated PCI of bleomycin can induce substantial tumor responses in a clinical setting.
Side Effect Profile: A Comparative Overview
A significant advantage of targeted therapies is the potential for a more favorable side effect profile compared to systemic treatments.
| Side Effect | Systemic Bleomycin Administration | This compound-Mediated Bleomycin Delivery |
| Pulmonary Toxicity | Most severe and frequent, can progress to fatal pulmonary fibrosis[1][2]. Incidence is higher in elderly patients and with higher cumulative doses. | Systemic side effects are generally reduced due to localized treatment[7]. The primary systemic side effect is skin photosensitivity due to this compound. |
| Skin Toxicity | Hyperpigmentation, hyperkeratosis, rash, and alopecia are common[9]. | Localized inflammatory reactions at the treatment site are common. Skin photosensitivity is a key systemic side effect[8][10]. |
| Fever and Chills | Common, occurring within hours of administration[9]. | Less frequently reported as a primary side effect of the PCI procedure itself. |
| Pain | Not a primary side effect. | Transient pain at the treatment site can be a significant adverse event, often managed with analgesia[8]. |
Experimental Protocols
In Vivo Murine Tumor Model Protocol
This protocol outlines a typical preclinical experiment to compare the efficacy of this compound-PCI of bleomycin with systemic bleomycin.
-
Animal Model: BALB/c (nu/nu) mice are subcutaneously inoculated with tumor cells (e.g., human fibrosarcoma HT1080)[5][6].
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³) before treatment initiation[5].
-
Treatment Groups:
-
Control (no treatment)
-
Bleomycin alone (systemic administration, e.g., intraperitoneally)
-
This compound-PDT (this compound administration followed by light exposure, without bleomycin)
-
This compound-PCI of Bleomycin (this compound and bleomycin administration followed by light exposure)
-
-
Drug and Photosensitizer Administration:
-
Light Application: The tumor area is exposed to a specific wavelength of light (e.g., 670 nm) at a defined dose (e.g., 30 J/cm²)[6].
-
Efficacy Assessment: Tumor volume is measured regularly to determine tumor growth delay. The time for the tumor to reach a specific endpoint volume is recorded. At the end of the study, tumors may be excised for histological analysis[5].
Phase I Clinical Trial Protocol
This protocol provides an overview of the methodology used in the first-in-man clinical trial of this compound-mediated PCI of bleomycin.
-
Patient Population: Patients with locally recurrent, advanced, or metastatic cutaneous or subcutaneous malignancies[10].
-
Dose Escalation: The study follows a dose-escalation design for this compound to determine the maximum tolerated dose (MTD). Cohorts of patients receive increasing doses of this compound (e.g., starting at 0.25 mg/kg)[8][10].
-
Treatment Regimen:
-
Day 0: Patients receive a slow intravenous injection of this compound[10].
-
Day 4: Patients receive a fixed dose of bleomycin (e.g., 15,000 IU/m²) by intravenous infusion[10].
-
3 hours post-bleomycin: The target tumor is illuminated with laser light at a specific wavelength (e.g., 652 nm) and a fixed light dose (e.g., 60 J/cm²)[10].
-
-
Endpoints:
-
Follow-up: Patients are followed for a specified period (e.g., 3 months) to monitor for adverse events and treatment response[8].
Visualizing the Mechanisms
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of bleomycin and the experimental workflow of this compound-mediated PCI.
Caption: Bleomycin's mechanism of action leading to apoptosis.
Caption: Workflow of this compound-mediated photochemical internalization.
Conclusion
This compound-mediated photochemical internalization of bleomycin represents a promising strategy to enhance the therapeutic window of this potent chemotherapeutic agent. By enabling site-specific drug delivery, PCI has demonstrated superior efficacy in preclinical models and encouraging anti-tumor activity in early clinical trials when compared to systemic bleomycin administration. The localized nature of the treatment also suggests a more favorable safety profile, potentially reducing the debilitating side effects associated with systemic chemotherapy. Further clinical investigation is warranted to fully elucidate the long-term benefits and establish the role of this innovative approach in the clinical management of cancer.
References
- 1. Bleomycin-Induced Pulmonary Changes on Restaging Computed Tomography Scans in Two Thirds of Testicular Cancer Patients Show No Correlation With Fibrosis Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photochemical Internalization for Intracellular Drug Delivery. From Basic Mechanisms to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific drug delivery by photochemical internalization enhances the antitumor effect of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical internalization of bleomycin is superior to photodynamic therapy due to the therapeutic effect in the tumor periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tekinvestor.s3.amazonaws.com [tekinvestor.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. Disulfonated tetraphenyl chlorin (this compound)-induced photochemical internalisation of bleomycin in patients with solid malignancies: a phase 1, dose-escalation, first-in-man trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tpcs2A: A Comparative Guide to Novel Photosensitizers for Photochemical Internalization
For Researchers, Scientists, and Drug Development Professionals
Photochemical Internalization (PCI) stands as a promising technology for the cytosolic delivery of therapeutic agents that are otherwise membrane-impermeable. Central to this technology is the photosensitizer, a light-sensitive molecule that, upon activation, triggers the rupture of endocytic vesicles and the release of co-internalized drugs. Disulfonated tetraphenyl chlorin (Tpcs2A), also known as Fimaporfin, has emerged as a leading second-generation photosensitizer for clinical PCI applications. This guide provides an objective comparison of this compound's performance against other novel photosensitizers, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers in selecting the optimal photosensitizer for their specific application.
This compound: A Clinically Advanced Photosensitizer for PCI
This compound was developed to overcome the limitations of earlier photosensitizers, such as the isomeric mixture and batch-to-batch variability of aluminum phthalocyanine disulfonate (AlPcS2a).[1] As an amphiphilic molecule, this compound localizes to the membranes of endosomes and lysosomes.[2] Upon illumination with light of a specific wavelength (approximately 652 nm), it generates reactive oxygen species (ROS), primarily singlet oxygen, which destabilizes the endosomal membrane, leading to the release of entrapped therapeutic molecules into the cytoplasm.[3] Preclinical studies have demonstrated the superiority of this compound-mediated PCI over standard photodynamic therapy (PDT) with photosensitizers like meso-tetraphenyl chlorin (mTHPC) in delaying tumor growth.[1] Furthermore, a phase I clinical trial has established the safety and tolerability of this compound in combination with the chemotherapeutic agent bleomycin.
Comparative Performance of Photosensitizers for PCI
The efficacy of a photosensitizer in PCI is determined by several factors, including its efficiency in generating singlet oxygen, its ability to localize specifically to endosomal membranes, and its photostability. While direct, head-to-head quantitative comparisons of this compound with a wide range of novel photosensitizers in PCI are still emerging in the literature, we can draw comparisons based on their properties and performance in similar applications.
Novel photosensitizers being explored for PDT and potentially PCI include porphyrin derivatives like Verteporfin and Talaporfin sodium, as well as the bacteriochlorophyll derivative Tookad (Padeliporfin). The ideal photosensitizer for PCI should exhibit strong absorption in the near-infrared (NIR) region for deeper tissue penetration, high singlet oxygen quantum yield, and preferential accumulation in endo-lysosomal compartments over other cellular organelles to minimize off-target damage.
Table 1: Key Performance Indicators of this compound and Novel Photosensitizers
| Photosensitizer | Type | Key Advantages for PCI | Reported Performance Metrics (Singlet Oxygen Quantum Yield, etc.) |
| This compound (Fimaporfin) | Chlorin | Clinically advanced, well-characterized for PCI, high endo-lysosomal localization.[1] | Not explicitly found in a comparative table. |
| Verteporfin | Benzoporphyrin derivative | Approved for PDT of macular degeneration, known to generate ROS.[4] | Primarily localizes in mitochondria, which may be less ideal for PCI.[5] |
| Talaporfin Sodium | Chlorin | Induces potent cytotoxicity and apoptosis in preclinical cancer models via ROS generation.[6] | Not explicitly found in a comparative table. |
| Tookad® (Padeliporfin) | Bacteriochlorophyll | Vascular-targeting agent, activated by NIR light (763 nm) for deep tissue penetration.[7] | Primarily designed for vascular disruption, endo-lysosomal localization for PCI needs further investigation. |
Note: This table is a qualitative comparison based on available literature. Direct quantitative comparative studies for PCI are needed for a definitive performance ranking.
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for the evaluation and comparison of photosensitizers for PCI. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Photochemical Internalization Assay
This protocol is designed to assess the efficacy of a photosensitizer in delivering a cargo molecule (e.g., a fluorescently labeled dextran or a cytotoxic protein like saporin) into the cytosol of cultured cells.
Materials:
-
Cancer cell line of choice (e.g., human colorectal adenocarcinoma cell line WiDr)
-
This compound or other photosensitizer of interest
-
Fluorescently labeled cargo molecule (e.g., FITC-dextran) or cytotoxic protein (e.g., saporin)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Light source with appropriate wavelength and power density
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, chambered cover glasses for microscopy) and allow them to adhere overnight.
-
Photosensitizer Incubation: Incubate the cells with the photosensitizer (e.g., this compound at a concentration of 1 µg/mL) for 18-24 hours in complete culture medium.
-
Cargo Co-incubation: For the last 4 hours of the photosensitizer incubation, add the cargo molecule to the medium.
-
Wash: Wash the cells three times with PBS to remove extracellular photosensitizer and cargo.
-
Light Exposure: Add fresh, serum-free medium and expose the cells to light of the appropriate wavelength (e.g., 652 nm for this compound) and dose. A control group should be kept in the dark.
-
Post-Incubation: Incubate the cells for a further 24-72 hours.
-
Assessment:
-
For fluorescent cargo: Analyze the cells by fluorescence microscopy to observe the intracellular distribution of the cargo (punctate vs. diffuse cytosolic staining) or by flow cytometry to quantify the percentage of cells with cytosolic delivery.
-
For cytotoxic cargo: Assess cell viability using a standard assay such as MTT or CellTiter-Glo. A significant decrease in viability in the light-treated group compared to the dark control and cargo-only controls indicates successful PCI.
-
In Vivo Photochemical Internalization in a Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PCI in a murine xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Tumor cells for xenograft implantation
-
This compound or other photosensitizer
-
Therapeutic agent (e.g., bleomycin)
-
Anesthesia
-
Light source with fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Intravenously inject the photosensitizer (e.g., this compound at a dose of 1 mg/kg) into the tumor-bearing mice.
-
Drug Administration: At a predetermined time point after photosensitizer injection (e.g., 72 hours for this compound), administer the therapeutic agent (e.g., bleomycin, 1.5 mg/kg, intravenously).
-
Light Delivery: After a short interval (e.g., 3 hours after bleomycin injection), anesthetize the mice and deliver light of the appropriate wavelength and dose directly to the tumor using a fiber optic.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize the mice when the tumor reaches a predetermined size or if signs of distress are observed.
-
Data Analysis: Plot tumor growth curves for each treatment group (control, drug alone, photosensitizer + light alone, and PCI). Statistically analyze the differences in tumor growth delay between the groups.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
The underlying mechanism of PCI is the light-induced generation of ROS, which leads to the rupture of endo-lysosomal membranes. This process initiates a cascade of cellular events.
Experimental Workflow for PCI
The general workflow for a PCI experiment, from cell treatment to data analysis, can be visualized as follows:
Caption: A flowchart illustrating the key steps in a typical PCI experiment.
Signaling Pathway of Photochemical Internalization
Upon light activation, the endo-lysosomally localized photosensitizer generates ROS, primarily singlet oxygen. This initiates a cascade of events leading to the release of the therapeutic agent and subsequent cellular responses.
Caption: A simplified diagram of the PCI signaling cascade.
The release of endo-lysosomal contents can also trigger downstream signaling pathways associated with cellular stress and damage. For instance, the release of lysosomal proteases like cathepsins into the cytosol can initiate apoptosis. Furthermore, the oxidative stress induced by ROS can activate various signaling cascades, including those involving MAP kinases and transcription factors like NF-κB, which can influence cell fate. The specific cellular response will depend on the cell type, the nature of the therapeutic cargo, and the dose of light and photosensitizer used.
Conclusion
This compound is a well-established and clinically relevant photosensitizer for Photochemical Internalization. Its favorable physicochemical properties and demonstrated efficacy and safety make it a strong benchmark for the evaluation of novel photosensitizers. As new photosensitizers, including small molecules and nanoparticle-based systems, continue to be developed, rigorous and standardized comparative studies are essential. This guide provides the foundational knowledge, experimental frameworks, and mechanistic understanding necessary to conduct such evaluations and to advance the field of PCI for improved therapeutic outcomes.
References
- 1. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of different photosensitizers for use in photochemical gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoscopy for endosomal escape quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Preclinical and clinical profile of verteporfin, a potent photodynamic therapy drug for CNV secondary to AMD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between endothelial and tumor cells in the response to verteporfin-photodynamic therapy and a PI3K pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Photodynamic therapy for prostate cancer: Recent advances, challenges and opportunities [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Tpcs2A (Tetraphenyl Chlorin Disulfonate)
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of Tpcs2A, also known as tetraphenyl chlorin disulfonate, a photosensitizer used in research. Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.
Chemical and Safety Data
Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | Tetraphenyl chlorin disulfonate |
| Synonyms | This compound, Fimaporfin |
| CAS Number | 501083-97-2 |
| Molecular Formula | C₄₄H₃₂N₄O₆S₂ |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO, insoluble in water.[1] |
| Storage | Store in a cool, dark, and dry place. Short term at 0-4°C, long term at -20°C.[1] |
| Hazard Classification | Shipped as a non-hazardous chemical.[1] However, full toxicological properties have not been fully investigated. Standard laboratory precautions should be followed. |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment should be worn to prevent exposure:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A dust mask or respirator should be used if handling large quantities or if there is a risk of generating dust.
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Procedures
The disposal of this compound and materials contaminated with it must be handled systematically to ensure safety and regulatory compliance. As a general rule, chemical waste should never be disposed of down the drain.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams: This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Segregate this compound waste from other laboratory waste streams such as regular trash, biohazardous waste, and radioactive waste.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect unused this compound powder and contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container (e.g., a screw-cap bottle).
-
If the solution contains other hazardous materials (e.g., DMSO), this must be indicated on the label.
-
-
Contaminated Labware:
-
Disposable plasticware contaminated with this compound should be collected in the solid waste container.
-
Reusable glassware should be decontaminated before washing. A triple rinse with a suitable solvent (one in which this compound is soluble, like DMSO), followed by a final rinse with water, is a common practice. The rinseate from the initial rinses must be collected as hazardous liquid waste.
-
Step 3: Labeling and Storage
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "Tetraphenyl chlorin disulfonate (this compound)".
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).
-
Any other hazardous components in the waste mixture.
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to prevent spills.
-
Step 4: Final Disposal
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Experimental Protocols
While specific experimental protocols for the use of this compound are beyond the scope of this disposal guide, it is imperative that any such protocol includes a detailed section on waste management. This section should align with the procedures outlined above and be reviewed and approved by the institution's safety officer.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
